molecular formula C8H10N2O3S B182924 Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate CAS No. 350996-94-0

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B182924
CAS No.: 350996-94-0
M. Wt: 214.24 g/mol
InChI Key: VHKVKXQMRTVIML-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-4(8(12)13-2)7(10)14-5(3)6(9)11/h10H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKVKXQMRTVIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345237
Record name Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-94-0
Record name Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
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Record name 350996-94-0
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Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of the novel thiophene derivative, methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes not just the procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Thiophene Derivatives and the Need for Rigorous Elucidation

Thiophene and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals and functional materials.[1] Their diverse biological activities make them a subject of intense research in medicinal chemistry.[2] The precise structural characterization of novel thiophene analogs is paramount, as subtle changes in substitution patterns can dramatically alter their physicochemical properties and biological efficacy.

The target molecule, this compound, is a polysubstituted 2-aminothiophene. Compounds of this class are often synthesized via the Gewald aminothiophene synthesis, a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[5][6] Given the potential for isomeric byproducts and unexpected rearrangements, a multi-faceted analytical approach is essential to unequivocally confirm the intended molecular structure.

This guide will walk through a systematic process of structure elucidation, integrating data from various spectroscopic methods to build a cohesive and irrefutable structural assignment.

Strategic Approach to Structure Elucidation: A Multi-Technique Workflow

The elucidation of an unknown organic compound's structure is a systematic process that involves gathering and integrating data from various analytical techniques.[7] A logical and efficient workflow is crucial for arriving at an unambiguous structural assignment.[8][9] For this compound, the following workflow is proposed:

Figure 1: A logical workflow for the structure elucidation of the target compound.

This workflow begins with the synthesis and purification of the compound, followed by parallel spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, confirmed structure.

Mass Spectrometry: Determining the Molecular Formula

3.1. Rationale

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and, with high-resolution instruments, its molecular formula.[10] This information is fundamental and provides the atomic "parts list" from which the structure will be assembled. For thiophene derivatives, mass spectrometry can also offer initial fragmentation patterns that hint at the compound's structural motifs.[11][12]

3.2. Experimental Protocol

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) is an effective method for ionizing thiophene compounds.[13]

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

3.3. Data Interpretation and Expected Results

The expected molecular formula for this compound is C₈H₁₀N₂O₃S.

ParameterExpected Value
Molecular Formula C₈H₁₀N₂O₃S
Monoisotopic Mass 214.0412 u
Nominal Mass 214 u

The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 215.0490. The isotopic pattern should also be consistent with the presence of one sulfur atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

4.1. Rationale

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For the target compound, IR spectroscopy is crucial for confirming the presence of the amine (NH₂), amide (CONH₂), and ester (COOCH₃) functionalities.

4.2. Experimental Protocol

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

4.3. Data Interpretation and Expected Results

The IR spectrum will provide clear evidence for the key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Primary Amine (NH₂) N-H Symmetric & Asymmetric Stretch3400-3200 (two bands)
Primary Amide (CONH₂) N-H Stretch~3350 and ~3180 (two bands)[14]
C=O Stretch (Amide I)~1660[15]
N-H Bend (Amide II)~1620[15]
Ester (COOCH₃) C=O Stretch~1720
C-O Stretch1300-1150
Thiophene Ring C=C Stretch~1550-1400
C-S Stretch~850-650[16]

The presence of distinct N-H stretching bands for both the primary amine and the primary amide, along with two different carbonyl stretching frequencies, will strongly support the proposed structure.[17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.[1] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[20]

5.1. Sample Preparation Protocol

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar compound and avoid exchange of the NH protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

5.2. ¹H NMR Spectroscopy: Proton Environment

5.2.1. Rationale

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

5.2.2. Expected ¹H NMR Data (in DMSO-d₆)

ProtonMultiplicityChemical Shift (δ, ppm)IntegrationAssignment
NH₂ (Amine) Broad Singlet~7.0-7.52HProtons on the 2-amino group
NH₂ (Amide) Broad Singlet~7.0-7.52HProtons on the 5-carbamoyl group
CH₃ (Ester) Singlet~3.7-3.83HMethyl protons of the ester
CH₃ (Ring) Singlet~2.3-2.53HMethyl protons on the thiophene ring

Note: The chemical shifts of NH protons can be broad and may vary with concentration and temperature. The absence of a proton signal from the thiophene ring itself is a key piece of information, indicating it is fully substituted.

5.3. ¹³C NMR and DEPT Spectroscopy: Carbon Skeleton

5.3.1. Rationale

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule.[21][22] When coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined.

5.3.2. Expected ¹³C NMR Data (in DMSO-d₆)

Carbon TypeChemical Shift (δ, ppm)Assignment
C=O (Ester) ~165-170Carbonyl carbon of the ester
C=O (Amide) ~165-170Carbonyl carbon of the amide
C (Thiophene) ~150-160C2 (attached to NH₂)
C (Thiophene) ~130-140C5 (attached to CONH₂)
C (Thiophene) ~120-130C4 (attached to CH₃)
C (Thiophene) ~100-110C3 (attached to COOCH₃)
OCH₃ (Ester) ~50-55Methyl carbon of the ester
CH₃ (Ring) ~15-20Methyl carbon on the thiophene ring

Note: The exact chemical shifts can be influenced by the electronic effects of the various substituents on the thiophene ring.[23]

5.4. 2D NMR Spectroscopy: Establishing Connectivity

5.4.1. Rationale

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for connecting them.[24][25]

  • HSQC: Identifies direct one-bond correlations between protons and the carbons they are attached to.[26]

  • HMBC: Reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[27][28]

5.4.2. Experimental Protocol for 2D NMR

Standard pulse sequences for HSQC and HMBC experiments should be used on a high-field NMR spectrometer. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (typically 2-10 Hz).

5.4.3. Key Expected HMBC Correlations

Figure 2: Key expected HMBC correlations for structure confirmation.

  • The protons of the ester methyl group should show correlations to the ester carbonyl carbon and to C3 of the thiophene ring.

  • The protons of the ring methyl group should show correlations to C4 , C3 , and C5 of the thiophene ring.

  • The protons of the amine (NH₂) and amide (NH₂) groups should show correlations to their adjacent ring carbons (C2 and C5, respectively) and potentially to other nearby carbons.

These correlations will unequivocally establish the substitution pattern on the thiophene ring.

Data Synthesis and Final Structure Confirmation

The final step in the elucidation process is to integrate all the spectroscopic data to confirm that they collectively and consistently support the proposed structure of this compound.

  • Mass Spectrometry confirms the molecular formula C₈H₁₀N₂O₃S.

  • IR Spectroscopy confirms the presence of NH₂, CONH₂, and COOCH₃ functional groups.

  • ¹H NMR shows the expected proton signals for the methyl groups and NH protons, and importantly, the absence of any thiophene ring protons.

  • ¹³C NMR and DEPT account for all eight carbon atoms and classify them correctly.

  • 2D NMR (HSQC and HMBC) provides the definitive connectivity, linking the methyl groups and other functionalities to the correct positions on the fully substituted thiophene ring.

In cases where absolute certainty is required, or if suitable crystals can be obtained, single-crystal X-ray diffraction can provide the ultimate confirmation of the molecular structure in the solid state.[29][30][31]

Conclusion

The structure elucidation of a novel organic compound like this compound requires a systematic and multi-faceted analytical approach. By logically applying a suite of modern spectroscopic techniques—MS, IR, and a full complement of 1D and 2D NMR experiments—it is possible to determine the molecular structure with a high degree of confidence. This guide has outlined a field-proven workflow and the underlying rationale for each step, providing a robust framework for researchers in organic and medicinal chemistry.

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Sources

A Technical Guide to Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene. While direct experimental data for this specific methyl ester is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to present a robust profile. We will cover its chemical identity, predicted physicochemical properties, a detailed protocol for its synthesis via the Gewald reaction, its expected spectroscopic signature, and its potential applications as a scaffold in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile heterocyclic building block.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the hydrogen bond donating and accepting capabilities of the amino group, makes it an ideal platform for designing molecules that interact with biological targets. Since its discovery, the Gewald reaction has become a universal, one-pot method for accessing these structures from simple starting materials, fueling their widespread use.[1][2]

Derivatives of this scaffold are found in a wide array of therapeutic agents, including local anesthetics, kinase inhibitors, and anti-cancer drugs.[3][4] The title compound, this compound, is a highly functionalized member of this class. Its three distinct functional groups—an aromatic amine, a methyl ester, and a primary amide—offer multiple reaction handles for chemical modification, making it a particularly valuable intermediate for constructing diverse chemical libraries and novel drug candidates.

Chemical Identity and Predicted Physicochemical Properties

The precise physicochemical properties of this compound require experimental determination. However, by referencing data from its close structural analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS 43028-63-3), we can establish a reliable predictive profile.[5][6]

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O₃S

  • Molecular Weight: 214.24 g/mol

Chemical Structure

cluster_molecule N1 N C2 C C3 C C2->C3 C2->C3 N2_amino H₂N C2->N2_amino C4 C C3->C4 C_ester C C3->C_ester C5 C C4->C5 C4->C5 CH3_methyl H₃C C4->CH3_methyl S_ring S C5->S_ring C_amide C C5->C_amide S_ring->C2 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 CH3_ester CH₃ O_ester2->CH3_ester O_amide O C_amide->O_amide N_amide NH₂ C_amide->N_amide

Caption: Chemical structure of the title compound.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value / ObservationRationale / Analog Source
Appearance White to off-white or pale yellow crystalline solid.Typical for polysubstituted 2-aminothiophenes.[7][8]
Melting Point (°C) 190 - 210 (Decomposition likely)Based on similar structures; high degree of substitution and H-bonding may increase MP.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Polarity of the molecule suggests solubility in polar aprotic solvents.
pKa (Amino Group) ~4-5Electron-withdrawing groups on the ring decrease the basicity of the 2-amino group.
LogP 1.0 - 1.5 (Calculated)Based on calculations for analogous structures.

Proposed Synthesis via Gewald Reaction

The most direct and efficient method for synthesizing the title compound is the Gewald multicomponent reaction.[9] This one-pot synthesis is renowned for its operational simplicity and ability to construct the highly substituted thiophene ring from readily available starting materials.

Principle and Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene compound (2-cyanoacetamide), catalyzed by a base like morpholine or triethylamine.[2] This is followed by the addition of elemental sulfur to the α-carbon of the condensation product. A subsequent intramolecular cyclization via attack of the sulfur anion onto the cyano group, followed by tautomerization, yields the final 2-aminothiophene product.[10]

Causality of Experimental Choices:

  • Starting Materials: Methyl acetoacetate is selected to provide the C4-methyl and C3-methyl carboxylate functionalities. 2-Cyanoacetamide is crucial as it provides the C2-amino group and the C5-carbamoyl group after cyclization and tautomerization.

  • Solvent: Methanol is used as the reaction solvent to ensure the formation of the methyl ester. Using ethanol would result in the corresponding ethyl ester.

  • Catalyst: A secondary amine like morpholine or piperidine is a classic and effective base catalyst for the initial condensation step.[7][8]

Synthesis Workflow Diagram

G reagents 1. Combine Starting Materials: - Methyl Acetoacetate - 2-Cyanoacetamide - Elemental Sulfur - Methanol (Solvent) catalyst 2. Add Base Catalyst (e.g., Morpholine) dropwise at 35-40 °C reagents->catalyst reaction 3. Heat Reaction Stir at ~45-50 °C for 2-4 hours catalyst->reaction monitor 4. Monitor Progress (via Thin Layer Chromatography) reaction->monitor cool 5. Cool to Room Temp. Product precipitates monitor->cool Upon completion filter 6. Isolate Crude Product (Vacuum Filtration) cool->filter wash 7. Wash Solid (with cold Methanol or Water) filter->wash purify 8. Purify by Recrystallization (e.g., from Ethanol or DMF/Water) wash->purify validate 9. Validate Product (MP, NMR, IR, MS) purify->validate

Caption: Proposed workflow for Gewald synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established literature methods and must be adapted and optimized under appropriate laboratory conditions.[4][7]

  • Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add methyl acetoacetate (0.1 mol), 2-cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) to methanol (80-100 mL).

  • Catalyst Addition: With gentle stirring, slowly add morpholine (0.1 mol) dropwise over 30 minutes. Maintain the temperature of the reaction mixture between 35-40 °C during the addition. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold methanol to remove unreacted starting materials and impurities.

  • Purification (Self-Validation Step 1): The crude product can be purified by recrystallization. Solvents such as ethanol, or a mixture of DMF and water, are often effective. The purity of the recrystallized product should be re-assessed by TLC.

  • Drying and Characterization (Self-Validation Step 2): Dry the purified solid in a vacuum oven. Characterize the final product by determining its melting point and acquiring its spectroscopic data (¹H NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Predicted Spectroscopic Profile

The following spectral data are predicted based on characteristic values for the 2-aminothiophene scaffold and its functional groups, as reported in the literature for analogous compounds.[7][8][11]

Table 2: Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (DMSO-d₆)δ ~7.5-8.0 (br s, 2H, -CONH₂) δ ~7.0-7.2 (br s, 2H, -NH₂) δ ~3.7 (s, 3H, -OCH₃) δ ~2.4 (s, 3H, Ar-CH₃)
¹³C NMR (DMSO-d₆)δ ~168 (Ester C=O) δ ~166 (Amide C=O) δ ~160 (C2-NH₂) δ ~155 (C5) δ ~115 (C4) δ ~105 (C3) δ ~51 (-OCH₃) δ ~15 (Ar-CH₃)
FT-IR (KBr, cm⁻¹)3450-3300 (N-H stretch, asymm & symm, -NH₂ and -CONH₂) ~1680 (C=O stretch, ester) ~1650 (C=O stretch, Amide I) ~1600 (N-H bend, -NH₂) 1580-1450 (C=C stretch, thiophene ring) ~1250 (C-O stretch, ester)
Mass Spec. (EI)M⁺ at m/z = 214. Expected fragmentation includes loss of •OCH₃ (m/z 183) and subsequent loss of CO (m/z 155).

Applications in Research and Drug Development

The title compound is a chemically versatile platform for drug discovery. The three distinct functional groups allow for selective and orthogonal chemical modifications.

  • Scaffold for Thieno[2,3-d]pyrimidines: The 2-amino group and the adjacent C3-ester are perfectly positioned to undergo cyclocondensation reactions with nitriles or formimidates. This is a primary route to synthesizing thieno[2,3-d]pyrimidines, a class of compounds known for their potent activity as kinase inhibitors and anti-cancer agents.[4]

  • Amide Coupling and Derivatization: The C5-carbamoyl group can be hydrolyzed to a carboxylic acid, providing a handle for standard amide bond coupling reactions to append various side chains.

  • N-Functionalization: The C2-amino group can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems.

  • Intermediate for Bioactive Molecules: The 2-aminothiophene core is present in drugs like the local anesthetic Articaine and is an intermediate in the synthesis of advanced therapeutics like Relugolix, a GnRH receptor antagonist.[3][12] The title compound is a valuable building block for exploring analogs of these and other important pharmaceutical agents.

Safety and Handling

Based on GHS classifications for the analogous ethyl ester, the following hazards should be assumed.[5][13] A full risk assessment should be performed before handling.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Store in a cool, dry, well-sealed container away from oxidizing agents.

References

  • Methyl 2-({3-nitrobenzoyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate. Molbase. Available at: [Link]

  • Al-Etaibi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Chemistry. Available at: [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]

  • Methyl 3-Amino-4-methylthiophene-2-carboxylate. Ganesh Remedies. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Stoyanova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, National Institutes of Health. Available at: [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]

  • 2-Amino-5-carbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester. Oakwood Chemical. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. A precise understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis and scale-up. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. While specific experimental data for the methyl ester is not widely published, we will draw upon data from its close structural analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, and related substituted thiophenes to provide a robust and predictive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR data for a thiophene derivative like our target compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -CONH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR: For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H NMR Spectral Interpretation: Predicted Chemical Shifts and Couplings

Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:

Proton Group Predicted Chemical Shift (ppm) Multiplicity Integration Notes
-NH₂ (amino)5.0 - 7.0Broad Singlet2HChemical shift is solvent-dependent and the signal may be broad due to quadrupole effects and exchange.
-CONH₂ (carbamoyl)7.0 - 8.0Two Broad Singlets1H eachThe two protons of the amide group are often non-equivalent and may appear as two separate broad signals.
-OCH₃ (methyl ester)~3.8Singlet3HCharacteristic sharp singlet for a methyl ester.
-CH₃ (on thiophene)~2.5Singlet3HMethyl group attached to the aromatic thiophene ring.
¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Group Predicted Chemical Shift (ppm) Notes
C=O (ester)165 - 175Carbonyl carbon of the methyl ester.
C=O (amide)160 - 170Carbonyl carbon of the carbamoyl group.
C-S (thiophene)140 - 160The carbon atom adjacent to the sulfur in the thiophene ring.
C-N (thiophene)140 - 160The carbon atom bearing the amino group.
Quaternary Carbons (thiophene)110 - 140The other two quaternary carbons of the thiophene ring.
-OCH₃ (methyl ester)50 - 60Methyl carbon of the ester.
-CH₃ (on thiophene)15 - 25Methyl carbon attached to the thiophene ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Vibrational Mode
-NH₂ (amino & amide)3400 - 3100Two or more sharp/broad bandsN-H stretching
C-H (methyl)2950 - 2850Sharp bandsC-H stretching
C=O (ester)1720 - 1700Strong, sharp bandC=O stretching
C=O (amide)1680 - 1650Strong, sharp band (Amide I)C=O stretching
N-H (amide)1640 - 1600Medium band (Amide II)N-H bending
C=C (thiophene)1600 - 1450Medium to weak bandsC=C stretching
C-O (ester)1300 - 1100Strong bandC-O stretching

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For the ethyl ester analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, GC-MS data is available, showing a molecular ion peak and characteristic fragment ions[1].

Experimental Protocol: Acquiring a Mass Spectrum
  • Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 228.27 g/mol . Therefore, the molecular ion peak is expected at m/z = 228.

  • Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak (from the ³⁴S isotope) with an intensity of about 4.4% relative to the M⁺ peak.

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals from the molecular ion.

    • Loss of the methoxy group (-OCH₃): [M - 31]⁺, resulting in a peak at m/z = 197.

    • Loss of the carbamoyl group (-CONH₂): [M - 44]⁺, resulting in a peak at m/z = 184.

    • Loss of the methyl ester group (-COOCH₃): [M - 59]⁺, resulting in a peak at m/z = 169.

The GC-MS data for the analogous ethyl ester shows prominent peaks at m/z 182, 228, and 166, which correspond to the molecular ion and fragmentation patterns consistent with this class of compounds[1].

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of the target compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy (ATR or KBr) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Interpret_NMR Assign NMR Signals NMR->Interpret_NMR Interpret_IR Identify Functional Groups IR->Interpret_IR Interpret_MS Determine MW & Fragmentation MS->Interpret_MS Structure_Confirmation Confirm Molecular Structure Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide outlines the fundamental spectroscopic techniques and expected data for the structural elucidation of this compound. By integrating data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity, purity, and detailed molecular structure of this and related thiophene derivatives, which is a critical step in the drug discovery and development process. The provided protocols and interpretive guidelines serve as a valuable resource for scientists working with this class of compounds.

References

  • Alqasoumi, S. I., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2009). Synthesis and in vitro antitumor activity of some novel thieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 44(9), 3464-3469.
  • Gewald, K. (1965). Reaktionen von Nitrilen mit α-Mercapto-ketonen. Journal für Praktische Chemie, 31(1), 214-221.
  • Ghorab, M. M., El-Gazzar, A. R. B. A., & Abdel-Gawad, S. M. (2006). Synthesis of some new thieno[2,3-d]pyrimidine derivatives of expected biological activity. Bioorganic & Medicinal Chemistry, 14(16), 5431-5437.
  • PubChem. (n.d.). Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Methyl Ester: This guide focuses on Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS No: 43028-63-3), a well-documented and commercially significant compound. While the direct methyl ester analog specified in the topic, Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, is chemically similar, the ethyl ester is more prevalent in scientific literature and databases. The synthetic principles and chemical reactivity described herein are fundamentally applicable to the methyl ester, providing a robust technical foundation for researchers interested in this class of compounds.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry and materials science.[1] These five-membered heterocyclic cores are central to the development of novel therapeutic agents due to their broad range of biological activities, including antiproliferative, antiviral, and antibacterial properties.[1][2] A key feature of 2-aminothiophenes is their utility as versatile synthons—foundational building blocks for constructing more complex, biologically active heterocyclic systems.[1][2] Their synthesis is most famously achieved through the Gewald reaction, a multicomponent reaction known for its efficiency and versatility in creating polysubstituted thiophenes.[1][3][4] This guide provides a detailed examination of a key example, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, serving as a comprehensive resource for its synthesis, properties, and strategic application in drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The target compound is unambiguously identified by the following descriptors.

IdentifierValue
IUPAC Name ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate[5]
CAS Number 43028-63-3[5]
Molecular Formula C₉H₁₂N₂O₃S[5]
Molecular Weight 228.27 g/mol [6]
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)N)N[5]
InChIKey KZNNKLUXBNFFLZ-UHFFFAOYSA-N[5]

Synthesis via the Gewald Reaction: Mechanism and Protocol

The cornerstone of 2-aminothiophene synthesis is the Gewald reaction, a one-pot, multi-component condensation.[3][4] This reaction is prized for its operational simplicity and the availability of starting materials, making it a highly reliable method for producing polysubstituted 2-aminothiophenes.[7]

Causality of the Gewald Reaction Mechanism

The reaction proceeds through a logical sequence of three primary stages, each mechanistically distinct but synergistic in a one-pot protocol.[3][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (e.g., ethyl acetoacetate) and an active methylene compound (e.g., cyanoacetamide). The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[3][8] This initial step is crucial as it forms the carbon backbone of what will become the thiophene ring.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the α,β-unsaturated intermediate. The exact mechanism of this step is complex, but it is understood to involve the formation of a thiolate intermediate.[3] This step introduces the essential sulfur heteroatom.

  • Intramolecular Cyclization and Tautomerization: The newly formed thiolate anion attacks the nitrile carbon in an intramolecular fashion, leading to ring closure. This cyclization forms a substituted imine intermediate, which then undergoes tautomerization to yield the final, stable 2-aminothiophene aromatic ring system.[3]

The workflow below visualizes this efficient synthetic pathway.

Gewald_Synthesis Start Starting Materials: - Ethyl Acetoacetate - Cyanoacetamide - Elemental Sulfur (S₈) - Base (e.g., Morpholine) Step1 Step 1: Knoevenagel Condensation (Base-catalyzed) Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Intermediate Step1->Intermediate1 Forms C-C bond Step2 Step 2: Michael Addition of Sulfur Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Adds Sulfur atom Step3 Step 3: Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product Ethyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate Step3->Product Forms aromatic ring

Gewald reaction workflow for synthesis.
Field-Proven Experimental Protocol

This generalized protocol is based on established methodologies for the Gewald synthesis and should be adapted and optimized for specific laboratory conditions.[8][9]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, ethyl acetoacetate, and cyanoacetamide.

  • Begin stirring and add the elemental sulfur.

  • Slowly add morpholine dropwise to the mixture. A mild exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified product.

Self-Validating System: The success of the synthesis is validated by the precipitation of the product upon cooling, a characteristic feature of many Gewald reactions. Further validation is achieved through standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity, and by melting point determination.

Applications in Drug Development: A Versatile Synthetic Intermediate

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is not typically an end-product but rather a high-value intermediate for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.[7][10] These fused ring systems are of significant interest in medicinal chemistry as they form the core of molecules that can act as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[11]

The 2-amino group and the adjacent ester provide two reactive handles for annulation (ring-forming) reactions. For instance, reaction with formamide or other one-carbon synthons can lead to the formation of a pyrimidine ring fused to the thiophene core.

Thienopyrimidine_Synthesis Thiophene Ethyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate Reaction Cyclocondensation Reaction Thiophene->Reaction Reagent Annulation Reagent (e.g., Formamide, Orthoesters) Reagent->Reaction Product Substituted Thieno[2,3-d]pyrimidine (Bioactive Core) Reaction->Product Forms fused pyrimidine ring

Use as a precursor for thienopyrimidines.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require strict adherence to safety protocols.[5]

GHS Hazard Classification
Hazard ClassCategoryStatement
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[5]
Recommended Precautionary Measures and PPE
  • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301+P317 (If Swallowed): Rinse mouth and get medical help.

  • P302+P352 (If on Skin): Wash with plenty of water. If skin irritation occurs, get medical advice.

  • P305+P351+P338 (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a foundational building block in modern synthetic and medicinal chemistry. Its efficient and scalable synthesis via the Gewald reaction provides ready access to a versatile scaffold. The true value of this compound lies in its role as a precursor to complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are actively being investigated for a wide array of therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to innovate in the fields of drug discovery and materials science.

References

  • Bassyouni, F. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Tashpulatov, A. S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

  • Puterová, Z., et al. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. [Link]

  • Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The 2-Aminothiophene Core: A Privileged Scaffold in Medicinal Chemistry

A Senior Application Scientist's Guide to the Nomenclature, Synthesis, and Application of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and Its Analogs

Introduction: The Thiophene Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation for optimal target engagement. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold.[1][2] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups while possessing distinct electronic properties and metabolic profiles.[1]

Within this class, 2-aminothiophene derivatives have garnered immense attention due to their synthetic accessibility and diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8] This guide provides an in-depth analysis of a specific, highly functionalized member of this family, this compound, and its related esters. We will dissect its formal nomenclature, detail its synthesis via the robust Gewald reaction, explore its characterization, and discuss its relevance in modern drug development programs.

Part 1: Deconstructing the IUPAC Nomenclature

The precise naming of a molecule is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. Let's deconstruct the name: This compound .

The name can be broken down into its core components: the parent heterocycle, its substituents, and the principal functional group.

  • Parent Heterocycle: The core structure is a thiophene ring.[2][9][10] This is a five-membered aromatic ring containing one sulfur atom. Numbering of the ring starts at the heteroatom (sulfur) and proceeds around the ring.

  • Principal Functional Group: The highest priority functional group determines the suffix of the name. Here, it is an ester, specifically a carboxylate .[11][12][13] Since the ester is attached at position 3 of the thiophene ring, we have a thiophene-3-carboxylate .

  • Ester Alkyl Group: The alkyl group attached to the ester's oxygen is named first as a separate word. In this case, it is a Methyl group.[13][14] For a related ethyl ester, this part of the name would be "Ethyl".

  • Substituents: The remaining groups attached to the thiophene ring are named as prefixes in alphabetical order, with their positions indicated by numbers:

    • 2-amino: An amino group (-NH₂) is located at position 2.

    • 5-carbamoyl: A carbamoyl group (-CONH₂), which is an amide functional group, is at position 5.[11][12]

    • 4-methyl: A methyl group (-CH₃) is at position 4.

Assembling these components gives the full, unambiguous IUPAC name.

IUPAC_Nomenclature Root This compound EsterAlkyl Ester Alkyl Group (Prefix Word) Root->EsterAlkyl Parent Parent Structure (Suffix Word) Root->Parent Methyl Methyl EsterAlkyl->Methyl SubstitutedParent 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate Parent->SubstitutedParent Substituents Substituents (Prefixes) (Alphabetical Order) SubstitutedParent->Substituents Core Core Heterocycle + Principal Group (Base Name + Suffix) SubstitutedParent->Core Amino 2-amino Substituents->Amino Carbamoyl 5-carbamoyl Substituents->Carbamoyl MethylSub 4-methyl Substituents->MethylSub ThiopheneCarboxylate thiophene-3-carboxylate Core->ThiopheneCarboxylate

Caption: Breakdown of the IUPAC name for the target molecule.

ComponentIUPAC RuleExample Application
Ester Alkyl Group Named as a separate word at the beginning.[14]Methyl ...
Parent Chain/Ring The structure to which the principal functional group is attached....thiophene ...
Principal Group Suffix The highest priority functional group; replaces "-e" with "-oate" for esters.[11][13]...thiophene-3-carboxylate
Substituents Named as prefixes in alphabetical order with locant numbers.[12]...2-amino-5-carbamoyl-4-methyl ...

Part 2: Synthesis via the Gewald Three-Component Reaction

The synthesis of polysubstituted 2-aminothiophenes is most efficiently achieved through the Gewald three-component reaction .[15][16] This one-pot synthesis is a cornerstone of heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and high convergence, making it exceptionally valuable in drug discovery campaigns.[17][18]

Causality and Mechanistic Insights

The reaction condenses a ketone (or aldehyde), an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[15] The choice of base is critical; organic bases like morpholine, piperidine, or diethylamine are commonly used to catalyze the initial condensation without promoting unwanted side reactions.[19][20]

The mechanism proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The base deprotonates the active methylene compound (methyl cyanoacetate), which then undergoes a nucleophilic addition to the ketone (ethyl acetoacetate, which serves as the source for the 4-methyl and 5-carbamoyl precursors after subsequent reactions). This is followed by dehydration to form a stable α,β-unsaturated nitrile intermediate.[3][15]

  • Sulfur Addition (Thiolation): Elemental sulfur (typically in its S₈ crown form) is added to the intermediate. The base facilitates the opening of the sulfur ring and addition at the β-carbon, forming a thiolate intermediate.[3][17]

  • Cyclization and Tautomerization: The reaction concludes with an intramolecular nucleophilic attack of the thiolate onto the nitrile group, forming a five-membered ring.[17] A final tautomerization (prototropic shift) yields the aromatic 2-aminothiophene product.[3]

Gewald_Reaction A Ketone + α-Cyanoester B Knoevenagel-Cope Condensation A->B C α,β-Unsaturated Nitrile (Intermediate) B->C D Addition of Elemental Sulfur (S₈) C->D E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Iminothiophene Intermediate F->G H Tautomerization G->H I Final Product: 2-Aminothiophene H->I Base Base Catalyst (e.g., Morpholine) Base->B Base->D

Caption: The mechanistic workflow of the Gewald reaction.

Self-Validating Experimental Protocol

This protocol describes the synthesis of a representative analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate , which is structurally homologous to the target methyl ester.[21] The protocol is designed to be self-validating, where successful completion of each step is confirmed by observable changes before final product characterization.

Objective: To synthesize Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Ethanol (solvent)

  • Diethylamine or Morpholine (catalyst, ~1.25 eq)

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), elemental sulfur (1.0 eq), and ethanol (approx. 20 mL per 0.1 mole of reactants).[22]

  • Catalyst Addition: Begin stirring the mixture to form a suspension. Slowly add the basic catalyst (e.g., diethylamine) dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic Knoevenagel condensation and prevent side reactions. The mixture will typically warm up, and the sulfur will begin to dissolve, indicating the reaction is proceeding.[22]

  • Reaction: Stir the reaction mixture for 3-4 hours at room temperature or with gentle warming (40-50 °C) until thin-layer chromatography (TLC) indicates the consumption of starting materials.

  • Product Isolation: Cool the reaction mixture in an ice bath or refrigerate overnight (24 hours) to facilitate complete precipitation of the product.[22]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the final product as a crystalline solid.[22]

Part 3: Spectroscopic Characterization and Data

Following synthesis, the identity and purity of the compound must be rigorously confirmed. Standard spectroscopic techniques provide a molecular fingerprint.

Technique Feature Typical Data Range / Observation Justification
Infrared (IR) N-H Stretch (amino)3200 - 3500 cm⁻¹ (two bands)Confirms the presence of the primary amine group.[19][23]
C=O Stretch (ester)1660 - 1690 cm⁻¹Strong absorption characteristic of the ester carbonyl.[19]
C=O Stretch (amide)1640 - 1670 cm⁻¹Confirms the carbamoyl group, often overlapping with the ester.
¹H NMR Amino Protons (NH₂)δ 6.5 - 7.5 ppm (broad singlet)Exchangeable protons, confirms the amino group. The signal disappears upon D₂O addition.[19]
Amide Protons (CONH₂)δ 7.0 - 8.0 ppm (two broad singlets)Confirms the primary amide group.
Ester Alkyl Groupδ 3.7 ppm (s, 3H) for -OCH₃Singlet integrating to 3 protons confirms the methyl ester.
Ring Methyl Groupδ 2.5 - 2.7 ppm (s, 3H)Singlet integrating to 3 protons confirms the methyl group on the thiophene ring.[20][24]
¹³C NMR C=O (Ester & Amide)δ 160 - 170 ppmResonances for the carbonyl carbons.[24]
C2 (C-NH₂)δ 150 - 165 ppmCarbon atom attached to the electron-donating amino group is significantly downfield.[23]
C3, C4, C5δ 100 - 150 ppmResonances for the other sp² hybridized carbons of the thiophene ring.[23][24]
Mass Spec. (MS) Molecular Ion (M⁺)Calculated m/zConfirms the molecular weight of the synthesized compound.[7]

Note: Specific chemical shifts (δ) are dependent on the solvent and exact molecular structure.

Part 4: Applications in Drug Development

The 2-aminothiophene scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous biologically active compounds and approved drugs.[1][25] Its value stems from its ability to act as a rigid scaffold that can be readily decorated with functional groups to modulate pharmacological activity, solubility, and metabolic stability.

Case Study: Positive Allosteric Modulators (PAMs)

A compelling application for 2-aminothiophene derivatives is in the development of allosteric modulators for G-protein coupled receptors (GPCRs). For instance, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a critical target for the treatment of type 2 diabetes.[7][23]

A PAM does not activate the receptor directly but binds to a secondary (allosteric) site, enhancing the response of the receptor to its natural (orthosteric) ligand, GLP-1. This offers a more nuanced therapeutic effect compared to direct agonists, potentially reducing side effects and receptor desensitization.

Signaling_Pathway Receptor GLP-1 Receptor (GPCR) Orthosteric Site Allosteric Site Effect Enhanced Downstream Signaling (e.g., Insulin Secretion) Receptor->Effect Signal Amplification GLP1 GLP-1 (Endogenous Ligand) GLP1->Receptor:ortho Binds PAM 2-Aminothiophene Derivative (PAM) PAM->Receptor:allo Binds

Caption: A 2-aminothiophene PAM enhances GLP-1R signaling.

The structure of this compound contains multiple points for diversification (the amino, ester, and amide groups), making it an ideal starting point for a lead optimization campaign to develop potent and selective PAMs or other targeted therapeutics.

Conclusion

This compound and its related esters are more than just complex chemical names. They represent a class of compounds built upon a privileged heterocyclic scaffold, synthesized through one of the most reliable reactions in organic chemistry, and poised for significant applications in drug discovery. For researchers and drug development professionals, a thorough understanding of their nomenclature, synthesis, and biological potential is essential for leveraging their full therapeutic promise.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

  • IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers. Aakash Institute. Available at: [Link]

  • Naming CAs Esters and Amides Rules. Scribd. Available at: [Link]

  • Insightful Synthetic Strategies and Pharmacological Potential of Thiophene Derivatives: A Comprehensive Review. Bentham Science Publisher. Available at: [Link]

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  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

  • 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. Available at: [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Nomenclature of Esters. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

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  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]

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  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]

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Molecular weight and formula of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The guide details its chemical formula, molecular weight, and key physicochemical properties. A thorough exploration of its synthesis via the Gewald reaction is presented, including the underlying mechanism and a step-by-step experimental protocol. Furthermore, this document elucidates the potential applications of this compound and the broader class of 2-aminothiophenes in drug development, highlighting their diverse biological activities. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Physicochemical Properties and Structural Elucidation

This compound is a heterocyclic organic compound featuring a thiophene core, a functionality that is a well-regarded bioisostere for phenyl groups in many active pharmaceutical ingredients.[1] Its structure is characterized by amino, carbamoyl, and methyl ester functional groups, which contribute to its unique chemical reactivity and potential for biological interactions.

PropertyValue
Chemical Formula C₈H₁₀N₂O₃S
Molecular Weight 214.24 g/mol
CAS Number 350996-94-0

Synthesis of this compound

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction .[2] This one-pot, multi-component reaction is a cornerstone in heterocyclic chemistry due to its operational simplicity and the diversity of accessible structures.[3]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between an α-methylene ketone and a compound with an active methylene group (in this case, a cyanoacetamide derivative). This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.

Diagram of the Gewald Reaction Workflow

Gewald_Reaction_Workflow Generalized Gewald Reaction Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product Ketone α-Methylene Ketone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel ActiveMethylene Active Methylene Compound (e.g., Cyanoacetamide derivative) ActiveMethylene->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition & Cyclization Sulfur->SulfurAddition Knoevenagel->SulfurAddition Intermediate Product Methyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate SulfurAddition->Product

Caption: A flowchart illustrating the key stages of the Gewald reaction for the synthesis of the target compound.

Experimental Protocol for Synthesis

Materials:

  • Methyl acetoacetate

  • 2-Cyanoacetamide

  • Elemental sulfur

  • Methanol (or Ethanol)

  • A basic catalyst (e.g., morpholine, triethylamine, or piperidine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of methyl acetoacetate and 2-cyanoacetamide in a minimal amount of methanol.

  • Addition of Sulfur: To this solution, add one equivalent of finely powdered elemental sulfur.

  • Catalyst Addition: Slowly add a catalytic amount (typically 10-20 mol%) of a suitable base, such as morpholine, to the stirring mixture. An exothermic reaction may be observed.

  • Reaction: The mixture is then stirred at room temperature or gently heated to reflux (typically 40-60 °C) for a period ranging from 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold methanol or water to remove any unreacted starting materials and catalyst, and then dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of similar 2-aminothiophene structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the ester and the C4-methyl group, as well as distinct signals for the amino protons and the amide protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and amide, the aromatic carbons of the thiophene ring, and the carbons of the methyl groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the ester and amide, and C-S stretching of the thiophene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.24 m/z).

Applications in Drug Development and Medicinal Chemistry

The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][4] These derivatives have been reported to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[3]

Biological Activities of 2-Aminothiophenes
  • Antimicrobial and Antifungal Activity: Many 2-aminothiophene derivatives have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

  • Anti-inflammatory and Antioxidant Properties: This class of compounds has been investigated for its potential as anti-inflammatory and antioxidant agents.[1]

  • Receptor Modulation: Certain substituted 2-aminothiophenes act as allosteric enhancers of the A1-adenosine receptor and as glucagon antagonists, suggesting their potential in treating a range of conditions.[1]

  • Antiproliferative and Anticancer Activity: The 2-aminothiophene core is a key component in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[2]

Diagram of Potential Biological Targets

Biological_Targets Potential Biological Targets of 2-Aminothiophenes cluster_targets Potential Cellular Targets Thiophene Methyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate Receptors A1-Adenosine Receptor Glucagon Receptor Thiophene->Receptors Modulation Enzymes Kinases Other Enzymes Thiophene->Enzymes Inhibition Microbes Bacteria Fungi Thiophene->Microbes Antimicrobial Activity

Caption: A diagram illustrating the potential biological targets for the title compound based on the known activities of the 2-aminothiophene class.

Conclusion

This compound represents a versatile and synthetically accessible heterocyclic compound with significant potential for applications in drug discovery and development. The robust and efficient Gewald reaction provides a reliable route for its synthesis, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. The broad spectrum of biological activities associated with the 2-aminothiophene scaffold underscores the importance of further investigation into the therapeutic potential of this and related compounds. This technical guide serves as a foundational resource to facilitate and inspire future research in this promising area of medicinal chemistry.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica, 9(2), 167-174.
  • Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 242, 114678. [Link]

  • R-Discovery. (2021). Applications substituted 2-aminothiophenes in drug design. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

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An In-Depth Technical Guide to Identifying the Biological Targets of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a member of this versatile class of compounds. While the broader family of 2-aminothiophenes has been extensively studied, the specific biological targets of this particular derivative remain to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the molecular targets of this promising compound. By leveraging a combination of computational and experimental approaches, we can systematically unravel its mechanism of action and unlock its therapeutic potential.

Structural Analysis and Target Hypothesis

The structure of this compound features key pharmacophoric elements that suggest potential interactions with several classes of biological targets. The substituted 2-aminothiophene core is a known hinge-binding motif for various kinases. Furthermore, the presence of hydrogen bond donors and acceptors, along with a rotatable ester group, allows for versatile interactions within a protein binding pocket.

Based on the known activities of structurally related 2-aminothiophene derivatives, we can hypothesize several potential target classes for this compound:

  • Protein Kinases: The 2-aminothiophene scaffold is a common feature in many kinase inhibitors. For instance, a thiophene-triazole hybrid, PF-4989216, has been identified as a potent PI3K kinase inhibitor.[3]

  • Tubulin: Certain 2-amino-3-aroyl-thiophenes have been shown to exhibit potent antimitotic activity by inhibiting tubulin polymerization.[4]

  • Enzymes involved in microbial metabolism: The antimicrobial activity of some 2-aminothiophene derivatives suggests that they may target essential enzymes in bacteria or fungi.[5]

  • G-Protein Coupled Receptors (GPCRs): Some 2-aminothiophene derivatives have been identified as allosteric modulators of adenosine A1 receptors.[3]

In Silico Target Prediction: A Computational Approach

Before embarking on extensive and resource-intensive experimental work, in silico methods can provide valuable insights into the likely biological targets of this compound.

Reverse Docking

Reverse docking, also known as target fishing, is a computational technique that involves docking a small molecule of interest against a large library of protein structures. This approach can help to identify potential binding partners and prioritize them for experimental validation.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling software (e.g., ChemDraw, Marvin Sketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms.

  • Target Database Selection:

    • Select a database of 3D protein structures. The Protein Data Bank (PDB) is a comprehensive repository.

    • Alternatively, use a curated database of druggable proteins, such as the sc-PDB or the Pocketome.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding sites of each protein in the selected database.

    • The docking algorithm will generate multiple binding poses for the ligand in each protein's binding site and score them based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis and Filtering:

    • Rank the proteins based on their docking scores.

    • Filter the results based on criteria such as the presence of favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), the location of the binding site, and the biological function of the protein.

    • Cluster the top-ranking poses to identify the most favorable binding modes.

  • Hit Prioritization:

    • Prioritize the top-ranked protein hits for experimental validation based on their biological relevance to the hypothesized therapeutic areas.

G cluster_0 In Silico Target Prediction Ligand Preparation Ligand Preparation Target Database Selection Target Database Selection Ligand Preparation->Target Database Selection 3D Structure Docking Simulation Docking Simulation Target Database Selection->Docking Simulation Protein Structures Post-Docking Analysis Post-Docking Analysis Docking Simulation->Post-Docking Analysis Docking Scores & Poses Hit Prioritization Hit Prioritization Post-Docking Analysis->Hit Prioritization Ranked Targets

Caption: A streamlined workflow for in silico target identification using reverse docking.

Experimental Target Identification and Validation

Following the generation of a prioritized list of potential targets from in silico screening, the next critical phase involves the experimental identification and validation of these interactions.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography Workflow

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to introduce a linker at a position that is not critical for target binding, as predicted by docking simulations.

    • Couple the linker-modified ligand to the activated beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unreacted ligand.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line for which the compound shows anti-proliferative activity) to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the ligand-immobilized beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone or with a structurally similar but inactive compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Competitive elution: Incubating the beads with a high concentration of the free (non-immobilized) this compound.

      • Non-specific elution: Using a buffer with a high salt concentration or a low pH.

      • Denaturing elution: Using a buffer containing SDS (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

    • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Subject the excised bands to in-gel tryptic digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting peptide fragmentation data against a protein database to identify the bound proteins.

G cluster_1 Affinity Chromatography Workflow Ligand Immobilization Ligand Immobilization Cell Lysate Preparation Cell Lysate Preparation Affinity Pull-Down Affinity Pull-Down Ligand Immobilization->Affinity Pull-Down Immobilized Ligand Cell Lysate Preparation->Affinity Pull-Down Protein Mixture Elution Elution Affinity Pull-Down->Elution Washing Protein ID (LC-MS/MS) Protein ID (LC-MS/MS) Elution->Protein ID (LC-MS/MS) Eluted Proteins

Caption: Key steps in identifying protein targets using affinity chromatography.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Treat intact cells with either this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating:

    • Heat aliquots of the treated cells at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured, soluble proteins) from the precipitated fraction (containing denatured, aggregated proteins) by centrifugation.

  • Protein Detection:

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and the compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

Temperature (°C)Vehicle Control (% Soluble Protein)Compound-Treated (% Soluble Protein)
37100100
459598
508090
555075
602050
65525

Table 1: Example CETSA Data

Conclusion

The identification of the biological targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining in silico prediction with robust experimental validation techniques, provides a clear and effective path to achieving this goal. By systematically applying these methodologies, researchers can confidently identify and validate the molecular targets of this and other novel chemical entities, thereby accelerating the drug discovery and development process.

References

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  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21). Retrieved from [Link]

  • Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | C9H12N2O3S | CID 602880 - PubChem. Retrieved from [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. Retrieved from [Link]

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  • Methyl 5-methyl-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-3-carboxylate. Retrieved from [Link]

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In Silico Prediction of ADMET Properties for Thiophene Derivatives: A Guide to Proactive Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand the pivotal role of early-stage computational analysis in modern drug discovery. The journey from hit to lead is fraught with challenges, with poor pharmacokinetic and safety profiles being primary causes of late-stage attrition. This guide focuses on a particularly ubiquitous and important scaffold in medicinal chemistry: thiophene. While its unique electronic and steric properties make it a "privileged pharmacophore" found in numerous FDA-approved drugs, its metabolic liabilities demand a proactive and nuanced approach to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.[1][2][3]

This document is not a rigid protocol but a strategic guide. We will delve into the causality behind the computational choices we make, grounding our in silico workflow in the fundamental biochemistry that governs the fate of thiophene derivatives in the body. Our goal is to build a self-validating system of prediction that empowers researchers to identify and mitigate risks long before a compound is ever synthesized.

The Thiophene Paradox: A Privileged Scaffold with a Metabolic Achilles' Heel

The five-membered, sulfur-containing thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties while providing unique opportunities for drug-receptor interactions.[4] Its incorporation can enhance potency, modulate lipophilicity, and improve metabolic stability.[5] However, this scaffold carries an inherent risk: metabolic bioactivation.

The sulfur atom in the thiophene ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, the body's primary system for drug metabolism.[6][7] This process can generate highly reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides.[8][9] These reactive intermediates can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicities, most notably hepatotoxicity.[8] The withdrawal of the diuretic drug tienilic acid due to severe immune-mediated hepatitis serves as a stark reminder of this potential.[7][8]

Therefore, the central challenge in designing thiophene-based drugs is to balance therapeutic efficacy with a minimized potential for bioactivation. This is where in silico ADMET prediction becomes an indispensable tool.

Thiophene Thiophene Derivative (Parent Drug) CYP450 Cytochrome P450 (e.g., CYP2C9, 3A4) Thiophene->CYP450 Metabolism S_Oxide Reactive Intermediate (Thiophene S-oxide) CYP450->S_Oxide S-oxidation Epoxide Reactive Intermediate (Thiophene Epoxide) CYP450->Epoxide Epoxidation Detox Detoxification Pathways (e.g., Glutathione Conjugation) S_Oxide->Detox Toxicity Covalent Binding to Proteins (Cellular Toxicity / Hepatotoxicity) S_Oxide->Toxicity Epoxide->Detox Epoxide->Toxicity Excretion Stable Metabolites (Excreted) Detox->Excretion

Caption: Thiophene bioactivation pathway leading to potential toxicity.

The In Silico Toolkit: Foundational Principles and Methodologies

A robust in silico assessment is not a single button press but a multi-faceted investigation. We layer different computational methods, from broad drug-likeness filters to specific toxicity predictions, to build a comprehensive risk profile.

Foundational Checks: Physicochemical Properties and Drug-Likeness

Before assessing complex biological interactions, we must ensure the molecule has fundamental properties consistent with a viable drug candidate.

  • Lipinski's Rule of Five: A widely used guideline to evaluate drug-likeness and predict the potential for good oral bioavailability.[10][11] It assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • Topological Polar Surface Area (TPSA): This descriptor is crucial for predicting cell membrane permeability and, by extension, oral absorption and blood-brain barrier (BBB) penetration.[11]

These initial checks act as a coarse filter, quickly identifying compounds that are unlikely to succeed due to poor fundamental properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a cornerstone of predictive toxicology.[12] It is based on the principle that the biological activity (or property) of a chemical is directly related to its molecular structure.[13] A QSAR model is a mathematical equation that correlates chemical structure, represented by numerical descriptors, with a specific ADMET endpoint.[14]

For thiophene derivatives, we are particularly interested in QSAR models for:

  • Metabolism: Predicting which CYP450 isoforms a compound might inhibit or be a substrate for.

  • Toxicity: Predicting endpoints like mutagenicity, carcinogenicity, and hepatotoxicity.[15]

The choice of model is critical. Regulatory guidelines, such as the ICH M7 for mutagenic impurities, recommend using a consensus approach of two complementary model types (one expert rule-based and one statistical-based) to increase confidence in the prediction.[16][17][18]

cluster_0 Data Preparation cluster_1 Model Development & Validation Dataset Chemical Dataset (Structures + Experimental Data) Descriptors Calculate Molecular Descriptors (2D, 3D) Dataset->Descriptors Split Split Data (Training Set / Test Set) Descriptors->Split Build Build Model (e.g., MLR, ANN, SVM) Split->Build Train Train Model on Training Set Build->Train Validate Internal & External Validation Train->Validate Predict Predictive QSAR Model Validate->Predict

Caption: Generalized workflow for developing a predictive QSAR model.

Key ADMET Endpoints for Thiophene Derivatives

The following table summarizes the critical ADMET parameters we must evaluate for any novel thiophene compound.

Parameter Significance for Drug Development Specific Relevance for Thiophenes
Absorption
Human Intestinal Absorption (HIA)Predicts the extent of absorption after oral administration.Essential for designing orally bioavailable drugs.
Caco-2 PermeabilityIn vitro model for intestinal permeability and efflux.Helps identify potential absorption barriers.
Distribution
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act.High binding can limit efficacy and distribution.
Blood-Brain Barrier (BBB) PermeabilityDetermines if a compound can enter the central nervous system.Crucial for CNS targets; lipophilicity of thiophene can aid penetration.[1]
Metabolism
CYP450 Substrate/InhibitorPredicts interactions with key metabolic enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).CRITICAL. Predicts potential for bioactivation and drug-drug interactions.[9][19][20]
Site of Metabolism (SOM) PredictionIdentifies the specific atoms on the molecule most likely to be metabolized.Helps rationalize if the thiophene ring itself is a likely site of metabolic attack.
Excretion
Total ClearancePredicts the rate at which a drug is removed from the body.Influences dosing frequency and potential for accumulation.
Toxicity
AMES MutagenicityPredicts the potential to cause DNA mutations. A key regulatory endpoint.A standard initial screen for genotoxicity.[15]
hERG InhibitionPredicts the risk of blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmia.A critical safety checkpoint for nearly all drug candidates.
Hepatotoxicity (DILI)Predicts the potential to cause drug-induced liver injury.CRITICAL. Directly related to the risk of thiophene bioactivation.[8]
CarcinogenicityPredicts the long-term potential to cause cancer.Important for drugs intended for chronic use.

A Practical Workflow: In Silico ADMET Profiling of a Novel Thiophene Derivative

To demonstrate the application of these principles, let's outline a step-by-step protocol for assessing a hypothetical novel thiophene derivative, "Thio-X."

Step 1: Compound Representation

The workflow begins with a machine-readable representation of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Hypothetical Compound: Thio-X

  • SMILES: O=C(Nc1ccc(cc1)F)c2sccc2C(N)=O

Step 2: Tool Selection

A combination of tools provides a more robust assessment than a single platform. For this workflow, we will utilize a blend of well-regarded free web servers, which are excellent for academic and early-stage biotech environments.[21]

  • SwissADME: For physicochemical properties, drug-likeness, and pharmacokinetic predictions.

  • pkCSM: For a broad range of ADMET predictions, including toxicity endpoints.[22]

  • ProTox-II: For detailed toxicity predictions, including hepatotoxicity and organ toxicity classes.

Step 3: Execution of Predictions

The SMILES string for Thio-X is submitted to each server, and the relevant predictive models are run.

Step 4: Data Aggregation and Interpretation

The output from all tools is collected and organized into a summary table. This is the most critical phase, where scientific expertise is applied to interpret the data in the context of a thiophene-containing molecule.

Protocol for Self-Validation:

  • Cross-Reference Predictions: Compare predictions for the same endpoint from different tools (e.g., compare the BBB permeability prediction from SwissADME and pkCSM). Concordance increases confidence.

  • Scrutinize Metabolic Predictions: Pay extremely close attention to any prediction indicating that Thio-X is a substrate for CYP450 isoforms, particularly those known to metabolize thiophenes like CYP2C9 and CYP3A4.[6][20]

  • Correlate Metabolism and Toxicity: If the molecule is predicted to be a CYP substrate AND is flagged for potential hepatotoxicity, this is a major red flag. This correlation suggests a plausible mechanistic link between metabolism and toxicity, strengthening the prediction.[8]

  • Check for Structural Alerts: Many platforms will flag "structural alerts" or "bad pharmacophores." The thiophene ring itself is often considered a structural alert, but the key is to use the full ADMET profile to assess if this alert is likely to manifest as a true liability.[7][8]

cluster_0 Prediction Modules Input Input: Thio-X (SMILES String) PhysChem Physicochemical Properties (LogP, TPSA, Solubility) Input->PhysChem Absorption Absorption (HIA, Caco-2) Input->Absorption Distribution Distribution (BBB, PPB) Input->Distribution Metabolism Metabolism (CYP Substrate/Inhibitor) Input->Metabolism Toxicity Toxicity (AMES, hERG, Hepatotoxicity) Input->Toxicity Output Output: Comprehensive ADMET Profile PhysChem->Output Absorption->Output Distribution->Output Metabolism->Output Toxicity->Output Risk Risk Assessment: Evaluate Thiophene-Specific Liabilities Output->Risk

Sources

Unlocking the Therapeutic Potential of 4-Aminothiophene Derivatives: A Technical Guide to Theoretical Studies and DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 4-Aminothiophene Scaffolds in Medicinal Chemistry

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, makes it a highly attractive moiety for the design of novel therapeutics.[1] Among its many derivatives, the 4-aminothiophene core has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The strategic placement of the amino group at the 4-position significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it a key area of interest for targeted drug design.

This in-depth technical guide provides a comprehensive overview of the application of theoretical studies, with a primary focus on Density Functional Theory (DFT) calculations, to elucidate the structure-activity relationships (SAR) of 4-aminothiophene derivatives. As a self-validating system, the integration of computational chemistry not only predicts molecular properties but also provides a rational framework for the synthesis of more potent and selective drug candidates. This guide is designed to empower researchers to leverage these computational tools to accelerate the discovery and development of novel therapeutics based on the 4-aminothiophene scaffold.

The Synergy of Theory and Experiment: Why DFT is a Cornerstone in Modern Drug Discovery

In the contemporary drug discovery landscape, a purely empirical "trial-and-error" approach is both time-consuming and cost-prohibitive. Theoretical and computational studies, particularly DFT, offer a powerful synergy with experimental work by providing profound insights into the molecular realm.[4] DFT allows for the precise calculation of a molecule's electronic structure, offering a quantum mechanical lens through which we can understand and predict its behavior.[4] This predictive power is paramount in medicinal chemistry for several reasons:

  • Rational Drug Design: DFT calculations enable the in silico design of novel derivatives with potentially enhanced biological activity, guiding synthetic efforts towards the most promising candidates.[4]

  • Mechanism of Action Elucidation: By analyzing the electronic properties of a molecule, researchers can hypothesize about its interactions with biological targets, such as enzymes and receptors.

  • Interpretation of Experimental Data: Theoretical calculations can help to interpret and explain experimental findings, such as spectroscopic data and observed biological activities.

  • Toxicity and ADME Prediction: While not a direct output of all DFT calculations, the electronic parameters derived from them can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.[5]

This guide will delve into the practical application of DFT in the study of 4-aminothiophene derivatives, providing both the theoretical underpinnings and the practical "how-to" for researchers in the field.

Core Computational Workflow for 4-Aminothiophene Derivatives

The following section outlines a robust and validated workflow for the theoretical investigation of 4-aminothiophene derivatives using DFT. This protocol is a synthesis of best practices observed in the scientific literature.[1][6]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

This protocol assumes the use of the Gaussian suite of programs, a widely used software package for electronic structure calculations.[1]

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of the 4-aminothiophene derivative of interest using a molecular builder such as GaussView, Avogadro, or ChemDraw.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting structure.

  • Input File Preparation for DFT Calculation:

    • Create a Gaussian input file (.gjf or .com) with the following key sections:

      • Route Section (# line): This specifies the level of theory (functional and basis set), the type of calculation (e.g., Opt for geometry optimization, Freq for frequency analysis), and any additional keywords. A common and effective choice for molecules of this type is B3LYP/6-311++G(d,p).[7] For more complex systems or to account for dispersion forces, functionals like ωB97XD can be employed.[8]

      • Title Section: A brief, descriptive title for the calculation.

      • Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).

      • Molecular Specification: The Cartesian coordinates of each atom in the molecule.

  • Geometry Optimization:

    • Submit the input file to Gaussian to perform a full geometry optimization. This process iteratively adjusts the positions of the atoms to find the lowest energy conformation of the molecule.

    • Successful convergence is indicated by the message "Optimization completed" in the output file.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry using the Freq keyword. This is a crucial step for two reasons:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It provides thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Calculation of Molecular Properties:

    • Following successful optimization and frequency analysis, a variety of electronic properties can be calculated. This is often done as a single-point energy calculation on the optimized geometry. Key properties to investigate for 4-aminothiophene derivatives include:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic transitions.[9]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[10][11]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.[7]

      • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[5]

Visualization of the DFT Workflow

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation (Gaussian) cluster_post Post-processing & Analysis mol_build 1. Molecule Building (e.g., GaussView, Avogadro) init_geom 2. Initial Geometry (Molecular Mechanics) mol_build->init_geom input_prep 3. Input File Preparation (# B3LYP/6-311++G(d,p) Opt Freq) init_geom->input_prep geom_opt 4. Geometry Optimization input_prep->geom_opt freq_anal 5. Frequency Analysis geom_opt->freq_anal prop_calc 6. Property Calculation (HOMO/LUMO, MEP, NBO) freq_anal->prop_calc data_interp 7. Data Interpretation (Structure-Activity Relationships) prop_calc->data_interp

Caption: A streamlined workflow for DFT calculations on 4-aminothiophene derivatives.

Interpreting the Computational Data: From Numbers to Insights

The true power of DFT lies in the interpretation of the calculated data to derive meaningful chemical and biological insights. For 4-aminothiophene derivatives, the following parameters are of particular importance in the context of drug design.

Frontier Molecular Orbitals (HOMO-LUMO) and the Energy Gap

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.[9]

  • Small HOMO-LUMO Gap: A smaller gap suggests that the molecule is more reactive and can be more easily polarized. In the context of drug design, this can correlate with higher biological activity, as the molecule can more readily participate in charge-transfer interactions with its biological target.[12][13]

  • Large HOMO-LUMO Gap: A larger gap indicates a more stable and less reactive molecule.

The distribution of the HOMO and LUMO across the 4-aminothiophene derivative provides clues as to which parts of the molecule are involved in electron donation and acceptance. For instance, the HOMO is often localized on the electron-rich thiophene ring and the amino group, while the LUMO may be distributed over electron-withdrawing substituents.

ParameterInterpretation in Drug Design
EHOMO Higher energy indicates a better electron donor.
ELUMO Lower energy indicates a better electron acceptor.
ΔE (HOMO-LUMO Gap) Smaller gap often correlates with higher reactivity and potentially greater biological activity.[12][13]
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with a biological receptor.[10][11][14]

  • Negative Regions (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They represent likely sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Regions (Blue): These are electron-poor areas, often located around hydrogen atoms attached to electronegative atoms. They are susceptible to nucleophilic attack and can act as hydrogen bond donors.

  • Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

For a 4-aminothiophene derivative, the MEP map can reveal the hydrogen bond donating potential of the amino group and the hydrogen bond accepting potential of the sulfur atom in the thiophene ring or other substituents. This information is critical for predicting how the molecule might orient itself within the binding pocket of a target protein.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity.[5]

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.[9]
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of reactivity.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ = -χ)A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors can be used to compare the reactivity of a series of 4-aminothiophene derivatives and to develop QSAR models that correlate these theoretical parameters with experimentally observed biological activity.

Case Study: Anticancer Activity of 4-Aminothiophene Derivatives

A recent study on newly synthesized thiophene derivatives investigated their antitumor activity.[3] DFT calculations were employed to understand the structural and electronic properties that contribute to their biological efficacy. The study found that the calculated HOMO-LUMO energy gap and the distribution of the molecular electrostatic potential were key factors in determining the observed anticancer activity.[3] For instance, derivatives with a smaller HOMO-LUMO gap were generally more potent, suggesting that their enhanced reactivity played a role in their mechanism of action.[3] The MEP maps also helped to identify the key pharmacophoric features responsible for interacting with the biological target.[3]

Conclusion and Future Perspectives

Theoretical studies and DFT calculations have become indispensable tools in the modern drug discovery pipeline. For researchers working with 4-aminothiophene derivatives, these computational methods provide a rational and efficient means to explore the vast chemical space, predict molecular properties, and guide the synthesis of novel therapeutic agents. The ability to correlate calculated electronic parameters with observed biological activity provides a powerful framework for understanding structure-activity relationships at a fundamental level.

As computational power continues to increase and theoretical methods become more sophisticated, the role of DFT and other in silico techniques in medicinal chemistry will only expand. The integration of these methods with experimental approaches will continue to accelerate the discovery and development of new and improved drugs based on the versatile 4-aminothiophene scaffold.

References

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Heterocyclic Scaffold

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a polysubstituted thiophene derivative that serves as a crucial building block in medicinal chemistry and materials science. The 2-aminothiophene core is a privileged scaffold found in a wide array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] The specific arrangement of the amino, carbamoyl, methyl, and carboxylate groups on this molecule provides multiple reaction sites for further chemical modification, making it an ideal intermediate for the synthesis of complex heterocyclic systems such as thienopyrimidines.[1][3]

This guide provides a detailed, field-proven protocol for the synthesis of this valuable compound. The methodology is grounded in the well-established Gewald aminothiophene synthesis, a powerful one-pot, multi-component reaction.[4][5] We will elucidate the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating system for achieving a high-purity final product.

Reaction Principle: The Gewald Three-Component Synthesis

The synthesis is achieved via a two-step process, beginning with the Gewald reaction. This reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an active methylene nitrile (cyanoacetamide), and elemental sulfur, catalyzed by a base.[5][6] This approach is highly efficient for creating densely functionalized 2-aminothiophenes.

Step 1: Gewald Reaction

  • Ethyl Acetoacetate: Provides the C4-methyl and C3-carboxylate functionalities.

  • Cyanoacetamide: Provides the C2-amino and C5-carbamoyl groups.

  • Elemental Sulfur: Incorporated to form the thiophene ring.

  • Morpholine (Base Catalyst): Facilitates the initial condensation and subsequent cyclization steps.

This reaction yields the ethyl ester intermediate, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Step 2: Transesterification The ethyl ester is then converted to the target methyl ester via a straightforward acid-catalyzed transesterification reaction in methanol.

Reaction Scheme
Mechanistic Insight

The Gewald reaction mechanism is a sophisticated sequence initiated by a Knoevenagel condensation between the β-ketoester (ethyl acetoacetate) and the active methylene nitrile (cyanoacetamide), catalyzed by the base.[7][8] This forms an α,β-unsaturated nitrile intermediate. The subsequent addition of sulfur is complex, involving the formation of polysulfide intermediates.[9] The process concludes with a cyclization and tautomerization to yield the stable, aromatic 2-aminothiophene ring structure.[4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential side reactions.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Recommended Purity
Ethyl Acetoacetate141-97-9130.14≥99%
Cyanoacetamide107-91-584.08≥99%
Sulfur (powder)7704-34-932.06 (S)≥99.5%
Morpholine110-91-887.12≥99%
Ethanol (Absolute)64-17-546.07≥99.8%
Methanol67-56-132.04≥99.8%
Sulfuric Acid (conc.)7664-93-998.0895-98%
Ethyl Acetate141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04ACS Grade
Laboratory Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Detailed Experimental Protocol

PART A: Synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (Intermediate)
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charge Reactants: To the flask, add absolute ethanol (150 mL). Sequentially add ethyl acetoacetate (0.10 mol, 13.01 g), cyanoacetamide (0.10 mol, 8.41 g), and elemental sulfur powder (0.10 mol, 3.21 g).

  • Initiate Reaction: Begin stirring the mixture to form a suspension. Using a dropping funnel, add morpholine (0.10 mol, 8.71 g) dropwise over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.

  • Heating and Reflux: After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of starting materials indicates reaction completion.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath for 1 hour. A solid precipitate will form.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product cake with cold ethanol (2 x 30 mL) to remove residual morpholine and unreacted starting materials.

  • Drying: Dry the collected solid under vacuum to yield the intermediate, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, as a pale yellow or off-white powder.[10]

PART B: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dried ethyl ester intermediate from Part A (e.g., 0.08 mol, 18.26 g).

  • Transesterification: Add methanol (120 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.

  • Heating and Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the conversion of the ethyl ester to the methyl ester by TLC (1:1 ethyl acetate/hexanes). The methyl ester should have a slightly different Rf value.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of ice-cold water while stirring. The product will precipitate. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification (Recrystallization): Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the high-purity final compound.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. The final product should be a crystalline solid.

Synthesis Workflow and Data

Workflow Diagram

SynthesisWorkflow cluster_part_a Part A: Gewald Reaction cluster_part_b Part B: Transesterification cluster_qc Characterization A1 1. Charge Reactants (Ethanol, Ethyl Acetoacetate, Cyanoacetamide, Sulfur) A2 2. Add Morpholine (Dropwise, <40°C) A1->A2 A3 3. Reflux Reaction (4-6 hours, ~80°C) A2->A3 A4 4. Monitor by TLC A3->A4 A5 5. Cool & Precipitate A4->A5 A6 6. Filter & Wash (Cold Ethanol) A5->A6 A7 7. Dry Intermediate (Ethyl Ester) A6->A7 B1 1. Dissolve Intermediate (Methanol, H2SO4 cat.) A7->B1 Proceed to Part B B2 2. Reflux Reaction (8-12 hours, ~65°C) B1->B2 B3 3. Monitor by TLC B2->B3 B4 4. Quench & Neutralize (Ice Water, NaHCO3) B3->B4 B5 5. Filter & Wash (Deionized Water) B4->B5 B6 6. Recrystallize & Dry B5->B6 B7 7. Final Product (Methyl Ester) B6->B7 QC NMR, IR, MS, MP B7->QC

Caption: Synthesis workflow from starting materials to final product characterization.

Quantitative Data Summary
ParameterPart A (Gewald Reaction)Part B (Transesterification)
Key Reactant Ethyl AcetoacetateEthyl Ester Intermediate
Moles (mol) 0.10Assumed ~0.08 (80% yield)
Mass (g) 13.01~18.26
Solvent Ethanol (150 mL)Methanol (120 mL)
Catalyst Morpholine (0.10 mol)H₂SO₄ (1 mL)
Temperature (°C) ~80 (Reflux)~65 (Reflux)
Time (hours) 4 - 68 - 12
Expected Yield 75-85%80-90%

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Flammable Solvents: Ethanol and methanol are highly flammable.[11][12] Keep away from open flames, sparks, and hot surfaces. Ensure all heating is done using a heating mantle, not a Bunsen burner.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and add it slowly to the reaction mixture.

  • Reagent Handling: Morpholine is a corrosive and flammable liquid. Avoid inhalation of vapors and contact with skin.[13] Elemental sulfur is a flammable solid and can cause skin and eye irritation.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14] Halogen-free organic waste should be collected in a designated container.

References

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  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(21), 15386–15395. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. Retrieved January 15, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]

  • El-Baih, F. E. M., et al. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 66(Pt 10), o2559. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Amino-5-carbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester - Oakwood Chemical. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | C9H12N2O3S | CID 602880 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

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The Gewald Reaction: A Comprehensive Guide to the Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its remarkable versatility stems from the thiophene ring acting as a bioisosteric replacement for the phenyl group, a common motif in many active drugs.[2][3] This structural feature has led to the development of numerous pharmaceuticals, including anti-inflammatory agents like Tinoridine, and a host of compounds with antibacterial, antiviral, anticancer, and antihypertensive properties.[2][4][5][6][7]

The Gewald reaction, first reported by Karl Gewald in 1961, stands as a powerful and highly efficient multicomponent reaction (MCR) for constructing these valuable polysubstituted 2-aminothiophenes.[8][9][10][11] It is a one-pot synthesis that brings together a ketone or aldehyde, an active methylene nitrile (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a base.[12][13][14] The reaction's appeal lies in its operational simplicity, use of readily available starting materials, mild reaction conditions, and the high degree of structural diversity achievable in the final products.[8][9][10][13]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Gewald reaction. We will explore the reaction mechanism, provide a detailed experimental protocol, discuss optimization strategies, and address common troubleshooting issues.

Mechanistic Insights: The Path to Aromatization

While the Gewald reaction has been utilized for decades, a detailed understanding of its mechanism was elucidated more recently.[12] The process is a domino reaction, where sequential transformations occur in a single pot without the isolation of intermediates.[15] The currently accepted mechanism involves three key stages:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the starting carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1][10][12] This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a vinylidene cyanide or cyanoacrylate. The choice of base is critical here, as it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.[16]

  • Michael Addition of Sulfur: Elemental sulfur (S₈), which exists as a crown-shaped ring, is activated by the base and adds to the electron-deficient β-carbon of the unsaturated intermediate via a Michael addition.[1] Computational studies suggest a complex equilibrium involving the opening of the sulfur ring to form polysulfide intermediates.[17]

  • Intramolecular Cyclization & Tautomerization: The resulting thiolate intermediate undergoes an intramolecular cyclization by attacking the nitrile carbon.[1] This is followed by a tautomerization step, leading to the formation of the stable, aromatic 2-aminothiophene ring. This final aromatization is the primary thermodynamic driving force for the entire reaction sequence.[1][17]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization Start Ketone/Aldehyde + Active Methylene Nitrile Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + S₈ Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization

Caption: A simplified representation of the Gewald reaction mechanism.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example for the synthesis of a polysubstituted 2-aminothiophene using cyclohexanone and ethyl cyanoacetate.

Materials:

  • Cyclohexanone (Reagent Grade, ≥99%)

  • Ethyl cyanoacetate (Reagent Grade, ≥99%)[13]

  • Elemental Sulfur (Fine powder)[13]

  • Morpholine (Reagent Grade, ≥99%)[13]

  • Ethanol (Anhydrous)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol, 1.0 eq.), ethyl cyanoacetate (10 mmol, 1.0 eq.), and elemental sulfur (12 mmol, 1.2 eq.).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by the dropwise addition of morpholine (10 mmol, 1.0 eq.) while stirring. Morpholine is a commonly used and effective base for this reaction.[1]

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 50-60°C with vigorous stirring. The solubility of sulfur increases with temperature, aiding the reaction.[18]

  • Monitoring Progress: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a yellow or off-white solid. Purify the crude material by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiophene product.[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The presence of a primary amine group can be confirmed by a characteristic peak in the ¹H NMR spectrum (typically a broad singlet) and N-H stretching bands in the IR spectrum.[11]

Gewald_Workflow Fig. 2: Experimental Workflow Setup 1. Reaction Setup (Ketone, Nitrile, Sulfur) Addition 2. Add Solvent (Ethanol) & Catalyst (Morpholine) Setup->Addition Reaction 3. Heat to 50-60°C with Stirring Addition->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Workup 5. Cool & Isolate Crude Product (Filtration or Evaporation) Monitor->Workup Reaction Complete Purify 6. Purify by Recrystallization Workup->Purify Characterize 7. Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step workflow for a typical Gewald reaction protocol.

Optimization and Key Parameters

The success and efficiency of the Gewald reaction can be influenced by several factors. Careful optimization can lead to improved yields, shorter reaction times, and easier purification.

ParameterOptions & ConsiderationsCausality & Rationale
Carbonyl Compound Ketones (cyclic, acyclic, aryl-alkyl) and aldehydes.Ketones are generally more stable and less prone to side reactions than aldehydes.[13] Sterically hindered ketones may require longer reaction times or stronger bases.[16]
Active Methylene Nitrile Malononitrile, Ethyl cyanoacetate, Cyanoacetamide.Malononitrile is often more reactive than cyanoacetates, potentially leading to higher yields under milder conditions. The choice of ester or amide group allows for further functionalization.
Base/Catalyst Organic: Morpholine, Piperidine, Triethylamine.[10] Inorganic: KF-alumina. Organocatalysts: L-proline.[19][20]The base is crucial for the initial Knoevenagel condensation. Weaker bases may be insufficient, while overly strong bases can promote side reactions. Catalytic amounts of L-proline or piperidinium borate have been shown to be effective, offering a "greener" alternative to stoichiometric bases.[19][21]
Solvent Ethanol, Methanol, DMF, Isopropanol, THF.[13]The solvent must be able to dissolve the reactants, particularly the elemental sulfur, at the reaction temperature. Polar protic solvents like ethanol are commonly effective.[18]
Temperature Room temperature to reflux (typically 40-80°C).Higher temperatures increase reaction rates but can also lead to the formation of dark, tarry byproducts due to sulfur polymerization.[16] Careful temperature control is essential.
Energy Source Conventional heating, Microwave irradiation.Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by promoting rapid, uniform heating.[6][11][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inefficient Knoevenagel condensation. 2. Impure reagents or solvents. 3. Insufficient reaction time or temperature.1. Screen different bases (e.g., piperidine, triethylamine). For less reactive ketones, a stronger base may be needed.[16] Consider a two-step procedure where the Knoevenagel adduct is pre-formed.[10] 2. Ensure all reagents are of high purity and solvents are anhydrous.[15] 3. Increase reaction time and monitor carefully by TLC. If needed, cautiously increase the temperature.
Dark Brown/Tarry Mixture Polymerization or formation of complex polysulfides.This is often caused by excessive heat.[16] Reduce the reaction temperature and ensure it is carefully controlled. Slow, controlled addition of reagents may also help.[16]
Formation of Byproducts 1. Incorrect stoichiometry. 2. Side reactions due to overly harsh conditions.1. Carefully measure all reactants. An excess of the carbonyl or nitrile can lead to self-condensation.[15] 2. Optimize the choice of solvent and base. A less polar solvent or a milder base might favor the desired reaction pathway.[15]
Difficulty in Purification Contamination with unreacted sulfur or starting materials.Ensure the reaction goes to completion. For excess sulfur, washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution) can be effective. Column chromatography may be necessary for difficult separations.

Applications in Drug Discovery

The Gewald reaction is a cornerstone in the synthesis of biologically active molecules. The resulting 2-aminothiophene scaffold provides multiple points for diversification, making it ideal for creating libraries of compounds for high-throughput screening.[11] Notable examples of drugs or drug candidates synthesized using the Gewald reaction include:

  • Tinoridine: A non-steroidal anti-inflammatory and analgesic agent.[2][4]

  • Olanzapine Precursors: The Gewald reaction is used to synthesize key intermediates for this widely used antipsychotic medication.[7]

  • Serine Protease Inhibitors: Thieno[2,3-d][8][12]oxazin-4-ones, potent inhibitors of human leukocyte elastase, are synthesized from Gewald products.[6]

  • Antiviral and Anticancer Agents: A vast number of 2-aminothiophene derivatives have been synthesized and evaluated for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[2][5][6][8][22]

The straightforward nature of the Gewald reaction allows medicinal chemists to rapidly generate novel analogues of lead compounds, facilitating structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.

Conclusion

The Gewald reaction remains a highly relevant and indispensable tool in modern organic and medicinal chemistry. Its ability to efficiently construct the valuable polysubstituted 2-aminothiophene scaffold from simple precursors ensures its continued application in both academic research and industrial drug development. By understanding the underlying mechanism, carefully controlling key experimental parameters, and employing systematic troubleshooting, researchers can effectively leverage this powerful multicomponent reaction to accelerate the discovery of new therapeutics and functional materials.

References

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  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal.
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Application Note: A Practical Guide to the One-Pot Synthesis of 2-Aminothiophene-3-Carboxylate Derivatives via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile building block for a wide range of biologically active molecules.[1][2] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] Given their importance, the development of efficient, robust, and scalable synthetic routes to access these compounds is of paramount interest to researchers in both academic and industrial settings.

Among the available synthetic methodologies, the Gewald reaction stands out as the most prominent and widely adopted approach.[3][5] It is a one-pot, multicomponent reaction that combines simple, readily available starting materials to construct the polysubstituted 2-aminothiophene core in a single, efficient step.[6][7] This guide provides an in-depth analysis of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxylate derivatives, offering mechanistic insights, a detailed experimental protocol, and field-proven advice for successful execution.

The Gewald Reaction: Principles and Mechanism

The Gewald reaction is a tandem process that synthesizes a 2-aminothiophene from a carbonyl compound (a ketone or aldehyde), an α-activated nitrile (such as ethyl cyanoacetate), and elemental sulfur, all in the presence of a basic catalyst.[6][8] The most common and elegant variation is the one-pot, three-component synthesis, which is the focus of this protocol.[5][9]

Causality of the Mechanism: The reaction's efficiency stems from a logical sequence of well-established organic transformations that occur in a single reaction vessel. Although the exact mechanism of sulfur addition has been a topic of study, the generally accepted pathway proceeds as follows[2][6][10][11]:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene group of the cyanoacetate. The base (e.g., morpholine, triethylamine) deprotonates the α-carbon of the cyanoacetate, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[6][10][12]

  • Michael Addition of Sulfur: The base facilitates the addition of sulfur. A resonance-stabilized carbanion is formed from the Knoevenagel intermediate, which then acts as a nucleophile to attack the elemental sulfur ring (S₈), opening it to form a thiolate intermediate.[2]

  • Intramolecular Cyclization & Tautomerization: The crucial ring-closing step occurs via an intramolecular nucleophilic attack of the terminal thiolate anion onto the carbon of the nitrile group.[5] This forms a cyclic imine intermediate, which rapidly tautomerizes to the more stable aromatic 2-aminothiophene system to yield the final product.[6]

Gewald_Mechanism Reactants Ketone + Alkyl Cyanoacetate + Elemental Sulfur (S₈) Knoevenagel Knoevenagel-Cope Condensation Product (α,β-Unsaturated Nitrile) Reactants->Knoevenagel 1. Base-catalyzed Condensation Thiolate Thiolate Intermediate Knoevenagel->Thiolate 2. Sulfur Addition (Michael-type) Cyclic_Imine Cyclic Imine Intermediate Thiolate->Cyclic_Imine 3. Intramolecular Cyclization Product 2-Aminothiophene-3-carboxylate Cyclic_Imine->Product 4. Tautomerization (Aromatization) Workflow A 1. Charge Reactor B 2. Add Reactants A->B Ethanol (30 mL) C 3. Add Catalyst B->C Cyclohexanone, Ethyl Cyanoacetate, Sulfur D 4. Heat and Stir C->D Morpholine (dropwise) E 5. Monitor Progress (TLC) D->E Stir at 55-60°C for 2-3h E->D Reaction incomplete F 6. Cool and Precipitate E->F Reaction complete G 7. Isolate Product F->G Cool in ice bath H 8. Purify (Recrystallize) G->H Vacuum filter, wash with cold ethanol I 9. Dry and Characterize H->I Recrystallize from hot ethanol

Figure 2: Experimental workflow for the one-pot Gewald synthesis.

Protocol:

  • Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Place the flask in a heating mantle or an oil bath.

  • Charge Reagents: To the flask, add ethanol (30 mL), followed by cyclohexanone (2.07 mL, 20 mmol), ethyl cyanoacetate (2.13 mL, 20 mmol), and powdered elemental sulfur (0.67 g, 21 mmol).

  • Catalyst Addition (The "Why"): Begin stirring the mixture to create a suspension. Slowly add morpholine (1.92 mL, 22 mmol) dropwise over 5 minutes. Expertise Note: The choice of a secondary amine like morpholine is common as it effectively catalyzes the initial Knoevenagel condensation without promoting significant side reactions. [13]An exothermic reaction may be observed; the dropwise addition helps control the initial temperature rise.

  • Reaction Execution: Heat the reaction mixture to 55-60°C and maintain this temperature with vigorous stirring. [4]The mixture will typically turn dark and thicken as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials (cyclohexanone and ethyl cyanoacetate) typically indicates completion, usually within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Then, place the flask in an ice-water bath for 30-45 minutes to maximize precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual soluble impurities.

  • Purification (Trustworthiness Step): For high purity, the crude product must be recrystallized. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum. A typical yield for this procedure is in the range of 70-85%. [13]9. Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point analysis).

Field Insights & Troubleshooting

  • Choice of Base: While morpholine is effective, other bases like triethylamine or piperidine can also be used. [5]The choice may depend on the specific substrates. Weaker bases may require longer reaction times, while stronger bases might lead to side products.

  • Solvent Selection: Ethanol is a good general-purpose solvent due to its polarity and ability to dissolve the initial reactants while allowing the product to precipitate upon cooling. Dimethylformamide (DMF) can be used for less reactive substrates but requires a more involved aqueous work-up. [9]* Microwave Synthesis: For rapid library synthesis, microwave irradiation has been shown to significantly reduce reaction times, often to a matter of minutes, while maintaining good yields. [6][14]* Low Yield: If the yield is poor, ensure the carbonyl compound is fresh (as they can oxidize or polymerize) and the solvent is anhydrous. Incomplete reaction can be addressed by extending the heating time or adding a slight excess of the catalyst.

  • Purification Issues: If the product oils out during recrystallization, try using a different solvent system or a solvent/anti-solvent pair (e.g., ethanol/water). If highly colored impurities persist, a charcoal treatment during recrystallization may be effective. For stubborn impurities, silica gel chromatography is a reliable alternative. [2]

Safety Precautions

  • All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Organic solvents (ethanol, ethyl acetate, hexane) are flammable and should be kept away from ignition sources.

  • Morpholine and triethylamine are corrosive and have strong odors; handle with care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Gewald one-pot synthesis is a powerful and highly adaptable method for preparing 2-aminothiophene-3-carboxylate derivatives. Its operational simplicity, use of inexpensive starting materials, and broad substrate scope make it an invaluable tool for medicinal chemists and researchers. By understanding the underlying mechanism and key experimental parameters outlined in this guide, scientists can confidently and reproducibly synthesize these important heterocyclic compounds for applications in drug development and beyond.

References

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The Versatile Scaffold: Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to molecules that contain it.[1][2] Among the numerous derivatives of this versatile heterocycle, Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate stands out as a key intermediate with significant potential for the development of novel therapeutic agents. Its strategic placement of functional groups—an amino group, a methyl ester, a methyl group, and a carbamoyl moiety—offers multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries.[3] This guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a particular focus on its role in the discovery of new anticancer agents.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[4] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[4] The reaction proceeds through a series of steps, including a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic 2-aminothiophene ring system.

Proposed Synthesis of this compound

Reaction Scheme:

Gewald Reaction for this compound methyl_acetoacetate Methyl Acetoacetate knoevenagel_product Knoevenagel Adduct methyl_acetoacetate->knoevenagel_product cyanoacetamide Cyanoacetamide cyanoacetamide->knoevenagel_product sulfur Sulfur (S8) product Methyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate sulfur->product + base Base (e.g., Morpholine) base->knoevenagel_product + base->product knoevenagel_product->product

Figure 1: Proposed Gewald reaction for the synthesis of the title compound.

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: To the flask, add methyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add a basic catalyst, such as morpholine or diethylamine (0.5-1 equivalent), via the dropping funnel. An exothermic reaction may be observed.

  • Reaction Progression: After the initial reaction subsides, heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired this compound.

Causality in Experimental Choices:

  • Choice of Base: Morpholine and diethylamine are commonly used bases in the Gewald reaction as they are effective in catalyzing the initial Knoevenagel condensation and facilitating the subsequent steps of the reaction.[5]

  • Solvent: Ethanol and methanol are good solvents for the reactants and are relatively easy to remove after the reaction is complete.

  • Sulfur: Elemental sulfur is the source of the sulfur atom in the thiophene ring. A slight excess is often used to ensure complete conversion.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Applications in Anticancer Drug Discovery

The 2-aminothiophene scaffold is a common feature in a multitude of compounds with demonstrated anticancer activity.[6][7] These compounds often act through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8][9] While specific biological data for this compound is not extensively published, its structural features suggest it is a valuable precursor for the synthesis of potent anticancer agents.

The amino group at the 2-position and the methyl ester at the 3-position are particularly amenable to further chemical modifications, allowing for the generation of large and diverse libraries of compounds for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used to construct fused heterocyclic ring systems, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides.

Antiproliferative Activity of Structurally Related 2-Aminothiophene Derivatives:

The following table summarizes the in vitro anticancer activity of several 2-aminothiophene derivatives that share structural similarities with the title compound. This data provides a strong rationale for exploring the anticancer potential of derivatives synthesized from this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast)0.013[10][11]
Ethyl 4-amino-5-methyl-2-(4-chlorophenyl)thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast)0.023[10][11]
2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-(thiophen-3'-yl ethynyl)thiopheneCEM (T-cell leukemia)0.11[9]
Amino-thiophene derivative 15bA2780CP (Ovarian)10[6]

Potential Mechanistic Pathways:

Derivatives of 2-aminothiophenes have been shown to target several key signaling pathways implicated in cancer progression.

Anticancer Mechanisms of 2-Aminothiophene Derivatives aminothiophene 2-Aminothiophene Derivatives kinase Protein Kinases (e.g., VEGFR-2, AKT) aminothiophene->kinase Inhibition microtubules Microtubule Dynamics aminothiophene->microtubules Disruption apoptosis Apoptosis Induction aminothiophene->apoptosis proliferation Cell Proliferation & Angiogenesis kinase->proliferation Promotes cell_cycle Cell Cycle Arrest (G2/M phase) microtubules->cell_cycle cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death

Figure 2: Potential anticancer mechanisms of action for 2-aminothiophene derivatives.

One prominent target is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[12] Additionally, the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers and plays a central role in cell survival and proliferation, is another potential target.[12] Furthermore, some 2-aminothiophene derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Future Perspectives

This compound represents a promising starting point for the development of novel and potent therapeutic agents. Its straightforward synthesis via the Gewald reaction and the versatility of its functional groups make it an attractive scaffold for medicinal chemists. The strong anticancer potential exhibited by structurally related compounds underscores the value of further exploring derivatives of this compound. Future research should focus on the synthesis of diverse libraries based on this core structure and their systematic evaluation in a range of cancer cell lines to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, may also yield promising results.[13]

References

Sources

Application Notes & Protocols: A Guide to the Biological Screening of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a sulfur-containing heterocycle, represents a cornerstone in medicinal chemistry and drug design. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural and electronic features of the thiophene scaffold allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1] Thiophene analogs have been successfully developed into potent inhibitors of various signaling pathways implicated in disease, making them a focal point for the synthesis of novel therapeutic agents.[1][3]

This document provides a comprehensive guide to the initial biological evaluation of novel derivatives of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. The protocols herein are designed as a tiered screening cascade, beginning with broad primary assays to identify biological activity, followed by more specific secondary assays to elucidate potential mechanisms of action. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific derivatives and research questions.

Section 1: The Biological Screening Cascade: A Tiered Approach

A logical, tiered approach is essential for the efficient screening of novel compounds. This strategy maximizes resource efficiency by using broad, high-throughput assays to cast a wide net for any biological activity, followed by more complex, target-specific assays for promising "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad Activity) cluster_1 Tier 2: Secondary Screening (Mechanism of Action) Primary_Cytotoxicity Anticancer / Cytotoxicity Screen (e.g., MTT/XTT Assay) Hit_Cytotoxic Hit Compound (Cytotoxic Activity) Primary_Cytotoxicity->Hit_Cytotoxic Primary_Antimicrobial Antimicrobial Screen (e.g., MIC Determination) Hit_Antimicrobial Hit Compound (Antimicrobial Activity) Primary_Antimicrobial->Hit_Antimicrobial Anticancer_MOA Anticancer MOA Assays - Kinase Inhibition - Tubulin Polymerization Lead_Optimization Lead Optimization & Further Studies Anticancer_MOA->Lead_Optimization Anti_inflammatory_MOA Anti-inflammatory MOA Assays - COX Inhibition Anti_inflammatory_MOA->Lead_Optimization New_Compound Novel Thiophene Derivative New_Compound->Primary_Cytotoxicity New_Compound->Primary_Antimicrobial Hit_Cytotoxic->Anticancer_MOA Hit_Cytotoxic->Anti_inflammatory_MOA Crosstalk: Cytotoxicity can correlate with anti-inflammatory mechanisms Hit_Antimicrobial->Lead_Optimization

Caption: A tiered workflow for the biological screening of novel thiophene derivatives.

Section 2: Tier 1 - Primary Screening Protocols

The initial goal is to determine if the synthesized derivatives possess any significant biological activity at reasonable concentrations. The following assays are robust, cost-effective, and suitable for higher throughput.

Protocol: In Vitro Cytotoxicity Assessment (MTT/XTT Assay)

Rationale & Principle: Many thiophene derivatives have been identified as potential anticancer agents.[3][4][5] The first step in evaluating this potential is to assess their general cytotoxicity against cancer cell lines. The MTT and XTT assays are reliable colorimetric methods for determining cell viability.[6] They measure the metabolic activity of a cell population, which is directly proportional to the number of living cells.[7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[6][7] The XTT assay offers the advantage that its formazan product is water-soluble, eliminating the solubilization step required for the MTT assay.[6][8]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Thiophene Derivatives (24-72h) A->B C 3. Add MTT or XTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize Formazan (MTT Assay Only) D->E If MTT F 6. Measure Absorbance (Spectrophotometer) D->F If XTT E->F G 7. Calculate % Viability and IC50 Value F->G

Caption: General experimental workflow for MTT/XTT cell viability assays.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa, A549) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the appropriate culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic (typically <0.5%).[6] Replace the medium in the wells with medium containing the test compounds. Include the following controls:

    • Vehicle Control: Cells treated with the solvent at the same final concentration.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Untreated Control: Cells in culture medium only.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plates for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[9]

    • For XTT: Add 50 µL of the freshly prepared XTT labeling mixture to each well and incubate for 2-4 hours.[7]

  • Absorbance Measurement:

    • For MTT: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[7] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[6]

    • For XTT: Gently shake the plate and measure the absorbance directly at ~450-500 nm.[7]

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation Template:

CompoundCell LineExposure Time (h)IC₅₀ (µM)
Derivative 1HepG248[Insert Data]
Derivative 2HepG248[Insert Data]
DoxorubicinHepG248[Insert Data]
Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Rationale & Principle: Thiophene-based structures are present in numerous antimicrobial agents. Therefore, screening for antibacterial or antifungal activity is a logical primary step.[2] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] The broth microdilution method is a standardized and widely used technique to determine MIC values and is amenable to a 96-well plate format.[10][12][13]

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in Broth B 2. Inoculate with Standardized Bacterial Suspension A->B C 3. Incubate (16-20h at 37°C) B->C D 4. Visually Inspect for Turbidity (Growth) C->D E 5. Determine MIC: Lowest Concentration with No Growth D->E Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor VEGFR-2 (Receptor Tyrosine Kinase) AKT AKT Kinase Receptor->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Ligand VEGF (Growth Factor) Ligand->Receptor Activates Compound Thiophene Derivative Compound->Receptor Inhibits Compound->AKT Inhibits

Caption: Potential mechanism of action via dual inhibition of VEGFR-2 and AKT pathways.

Methodology (General):

  • Assay Setup: In a 96-well plate, add the kinase buffer, the specific purified kinase enzyme (e.g., VEGFR-2), and the test compound at various concentrations.

  • Incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Reaction Development: Incubate for a specific time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and use the detection reagent provided in the commercial kit to measure the signal (e.g., luminescence, fluorescence, or absorbance), which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Presentation Template:

CompoundTarget KinaseIC₅₀ (µM)
Derivative 4cVEGFR-20.075 [14][15]
Derivative 4cAKT4.60 [14][15]
Sorafenib (Ref.)VEGFR-20.090 [14]

Rationale & Principle: Chronic inflammation is a key factor in the development of some cancers, and anti-inflammatory activity is a known property of some thiophene derivatives. [2]The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process by converting arachidonic acid into prostaglandins. [16]A COX inhibition assay measures a compound's ability to block this conversion. This can be done by quantifying the prostaglandin E₂ (PGE₂) product using an ELISA-based method or by LC-MS/MS. [16][17]Screening against both COX-1 and COX-2 can determine the compound's selectivity.

Methodology (General ELISA-based):

  • Enzyme/Inhibitor Incubation: In an appropriate buffer, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control. [16]2. Reaction Initiation: Add arachidonic acid to start the enzymatic reaction and incubate for a specific time at 37°C. [18]3. Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride or acid). [18]4. PGE₂ Quantification: Quantify the amount of PGE₂ produced in each sample using a competitive ELISA kit according to the manufacturer's protocol. [17]5. Data Analysis: The amount of PGE₂ produced is inversely proportional to the COX inhibitory activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

References

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • Kaushik, N., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Retrieved from [Link]

  • Yaddanapudi, K., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Visualized Experiments. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International. Retrieved from [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules. Retrieved from [Link]

  • Ali, I., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Retrieved from [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Roehm, B., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • Rahman, H., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Retrieved from [Link]

  • Chan, E. M., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Martínez-García, J. J., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules. Retrieved from [Link]

  • CLSI. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Biovision Inc. (n.d.). COX-1 and COX-2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Retrieved from [Link]

Sources

Development of Anticancer Agents from Thieno[2,3-d]pyrimidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1] Its structural resemblance to the purine base, adenine, a fundamental component of DNA and RNA, allows it to act as a bioisostere, interacting with a wide array of biological targets.[2][3] This inherent versatility has established the thieno[2,3-d]pyrimidine scaffold as a "privileged structure" in drug design.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[2] In the context of oncology, these compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases, interference with metabolic pathways, and induction of apoptosis.[2][3] The urgent need for novel chemotherapeutics with improved efficacy and reduced side effects continues to drive research into this promising class of compounds.[4]

This guide provides an in-depth overview of the synthesis, mechanism of action, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. It is intended to serve as a practical resource for researchers in the field, offering detailed protocols and insights into the structure-activity relationships that govern the potency of these compounds.

Synthetic Strategies for Thieno[2,3-d]pyrimidine Derivatives

A variety of synthetic routes to the thieno[2,3-d]pyrimidine core have been developed, often starting from a substituted thiophene precursor. One common and effective method involves the reaction of a 2-aminothiophene-3-carbonitrile or a related derivative with a one-carbon synthon, such as formic acid, formamide, or an orthoformate, to construct the pyrimidine ring. The versatility of this approach allows for the introduction of diverse substituents on both the thiophene and pyrimidine rings, enabling extensive structure-activity relationship (SAR) studies.

Protocol: Synthesis of a 2,4-Disubstituted Thieno[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a 2,4-disubstituted thieno[2,3-d]pyrimidine, a common scaffold for kinase inhibitors.

Workflow for the Synthesis of a 2,4-Disubstituted Thieno[2,3-d]pyrimidine

G A 2-Aminothiophene-3-carboxylate B Cyclization with Thiourea A->B Heat, Base C Thieno[2,3-d]pyrimidin-4-one B->C D Chlorination (e.g., POCl3) C->D Reflux E 4-Chlorothieno[2,3-d]pyrimidine D->E F Nucleophilic Substitution (e.g., with an amine, R1-NH2) E->F Base, Solvent G 2-Thio-4-substituted-thieno[2,3-d]pyrimidine F->G H Oxidation/Substitution at C2 (e.g., with an amine, R2-NH2) G->H Oxidizing agent, then amine I Final 2,4-Disubstituted Product H->I

Caption: A generalized synthetic workflow for 2,4-disubstituted thieno[2,3-d]pyrimidines.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • Aromatic amine (e.g., 4-chloroaniline)

  • Dioxane

  • Triethylamine

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 2-Thio-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one:

    • In a round-bottom flask, dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and thiourea in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one derivative.

  • Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine:

    • In a flask equipped with a reflux condenser, suspend the product from the previous step in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Reflux the mixture for 4-6 hours.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the residue onto crushed ice with vigorous stirring.

    • Filter the resulting solid, wash with cold water, and dry to yield the 4-chloro intermediate.

  • Synthesis of the Final 4-Anilino-thieno[2,3-d]pyrimidine Derivative:

    • Dissolve the 4-chloro intermediate and the desired aromatic amine (e.g., 4-chloroaniline) in a suitable solvent such as isopropanol or dioxane.

    • Add a base, such as triethylamine, to scavenge the HCl generated during the reaction.

    • Reflux the mixture for 6-10 hours, monitoring by TLC.

    • After cooling, the product may precipitate. If so, filter and wash with a cold solvent.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation:

  • The structure of the final compound and all intermediates should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the desired product has been obtained.

  • The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).

Mechanism of Action and Key Molecular Targets

Thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by interacting with a variety of molecular targets crucial for tumor growth and survival. A significant number of these compounds function as inhibitors of protein kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer and glioblastoma. Thieno[2,3-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[6]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Thieno[2,3-d]pyrimidines have been explored as inhibitors of PI3K isoforms.[5]

EGFR Signaling Pathway and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF EGF->EGFR Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine agent.

Other Mechanisms:

  • Inhibition of Folate Metabolism: Some thieno[2,3-d]pyrimidine derivatives are designed as antifolates, targeting enzymes involved in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids. These compounds can inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), and serine hydroxymethyltransferase 2 (SHMT2).[7]

  • Topoisomerase Inhibition: Certain derivatives have been shown to inhibit topoisomerases, enzymes that are essential for resolving topological problems in DNA during replication and transcription.[2]

  • Induction of Apoptosis: Many thieno[2,3-d]pyrimidine compounds have been observed to induce programmed cell death (apoptosis) in cancer cells through the activation of caspases 3 and 9.[2]

Structure-Activity Relationship (SAR) Studies

The anticancer potency of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing the lead compounds to enhance their activity and selectivity.

Workflow for Structure-Activity Relationship (SAR) Studies

A Identify Hit Compound B Synthesize Analogs (Vary Substituents at R1, R2, etc.) A->B C In Vitro Biological Evaluation (e.g., Cell Viability, Kinase Assays) B->C D Analyze Data (Determine IC50 values) C->D E Establish SAR (Identify key structural features for activity) D->E F Design Next Generation of Compounds E->F G Lead Optimization E->G F->B Iterative Process

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Key SAR Insights for Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors:

Position of SubstitutionFavorable SubstituentsRationale/Effect
C2-Position Small, electron-donating groups (e.g., methoxy) on a 2-phenyl ring.[5]Enhances binding affinity to the kinase active site.
Arylethylamine substituents.[8]Can increase bioactivity.
C4-Position Anilino moieties, often with halogen substitutions (e.g., chlorine).[5]Improves inhibitory effect against both wild-type and mutant kinases.
Morpholino groups.[5]Can confer potent inhibitory activity against PI3K isoforms.
Thiophene Ring (C5, C6) Alkyl groups (e.g., methyl).[8]Can influence the overall conformation and lipophilicity of the molecule.
Annealed cyclohexyl ring.[8]May increase bioactivity.

Protocols for Biological Evaluation

The anticancer potential of newly synthesized thieno[2,3-d]pyrimidine derivatives must be assessed through a series of robust and reproducible biological assays.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Thieno[2,3-d]pyrimidine compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in a complete medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition of cell viability).[4]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Thieno[2,3-d]pyrimidine compounds dissolved in DMSO

  • A known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a well of a white plate, add the kinase assay buffer.

    • Add the thieno[2,3-d]pyrimidine compound at various concentrations.

    • Add the VEGFR-2 enzyme and the substrate.

    • Include control wells: "no enzyme" control and "no compound" (100% activity) control.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no compound" control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold remains a highly attractive framework for the development of novel anticancer agents. Its synthetic tractability and ability to interact with a diverse range of cancer-relevant targets, particularly protein kinases, underscore its therapeutic potential. Future research efforts should focus on:

  • Improving Selectivity: Designing derivatives that are highly selective for a specific kinase or a particular mutant form to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines and tumors. This may involve designing agents that target resistance mechanisms or have multiple modes of action.[7]

  • Combination Therapies: Exploring the synergistic effects of thieno[2,3-d]pyrimidine derivatives with existing chemotherapeutic agents to enhance treatment efficacy.

By leveraging the principles of medicinal chemistry and molecular pharmacology, the thieno[2,3-d]pyrimidine scaffold will undoubtedly continue to yield promising candidates for the next generation of cancer therapies.

References

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives - ResearchGate. (2025). Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. (n.d.). Available at: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (n.d.). Available at: [Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH. (n.d.). Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). European Journal of Medicinal Chemistry, 167, 465-489. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (n.d.). Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to the N-acylation of 2-Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The N-acylation of 2-aminothiophene esters is a cornerstone reaction in synthetic organic chemistry, pivotal for the construction of a vast array of molecules with significant biological and material properties. N-acylated 2-aminothiophenes are key structural motifs in numerous pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the protocol, delving into the underlying mechanistic principles, offering a robust, step-by-step experimental procedure, and addressing common challenges and optimization strategies. By grounding the protocol in established chemical theory and practical, field-proven insights, this document aims to empower researchers to confidently and efficiently synthesize these valuable compounds.

Introduction: The Significance of N-Acylated 2-Aminothiophenes

2-Aminothiophene derivatives are crucial building blocks in medicinal chemistry, forming the core of various therapeutic agents.[3][4] The N-acylation of these scaffolds is a fundamental transformation that allows for the introduction of diverse acyl groups, thereby modulating the steric and electronic properties of the parent molecule. This chemical modification is instrumental in fine-tuning pharmacological activity, improving pharmacokinetic profiles, and developing novel materials with tailored characteristics. The amide bond formed during N-acylation is a ubiquitous feature in biologically active compounds, contributing to the structural integrity and function of peptides, proteins, and a multitude of synthetic drugs.[5][6]

Mechanistic Insights: The Chemistry of N-Acylation

The N-acylation of 2-aminothiophene esters proceeds via a nucleophilic acyl substitution mechanism.[7][8] This reaction class is fundamental to organic chemistry and involves the attack of a nucleophile—in this case, the amino group of the 2-aminothiophene—on the electrophilic carbonyl carbon of an acylating agent.[9][10]

The reaction can be broadly understood in two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminothiophene attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This leads to the formation of a tetrahedral intermediate.[7][10][11]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion or a carboxylate). A subsequent deprotonation of the nitrogen atom, often facilitated by a base, yields the final N-acylated product and neutralizes the acid byproduct.[7][10]

The choice of acylating agent and reaction conditions can significantly influence the reaction rate and yield. Acyl chlorides and anhydrides are highly reactive and commonly employed for this transformation.[9][12][13]

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-Aminothiophene R-Th-NH₂ Tetrahedral R-Th-NH₂⁺-C(O⁻)(R')-X 2-Aminothiophene->Tetrahedral Nucleophilic Attack AcylatingAgent R'-CO-X (X = Cl, OCOR') AcylatingAgent->Tetrahedral Product R-Th-NH-CO-R' Tetrahedral->Product Elimination of X⁻ Byproduct HX Tetrahedral->Byproduct Deprotonation

Caption: General mechanism of N-acylation.

Experimental Protocol: N-acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol details a robust and widely applicable method for the N-acylation of a generic 2-aminothiophene ester using an acyl chloride under Schotten-Baumann conditions. These conditions typically involve a biphasic system with an aqueous base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminothiophene Ester≥98%Commercially AvailableSubstrate
Acyl Chloride≥98%Commercially AvailableAcylating Agent
Dichloromethane (DCM)AnhydrousCommercially AvailableOrganic Solvent
Sodium Hydroxide (NaOH)PelletsCommercially AvailableBase
Deionized WaterN/AIn-houseAqueous Phase
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercially AvailableDrying Agent
Round-bottom flaskN/AStandard GlasswareReaction Vessel
Magnetic stirrer and stir barN/AStandard EquipmentFor Agitation
Dropping funnelN/AStandard GlasswareFor controlled addition
Ice bathN/AStandard EquipmentFor temperature control
Separatory funnelN/AStandard GlasswareFor workup
Step-by-Step Procedure
  • Dissolution of Amine: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminothiophene ester (1.0 equivalent) in dichloromethane (DCM).[14] The volume of DCM should be sufficient to fully dissolve the starting material.

  • Addition of Aqueous Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 2.0 equivalents, typically a 10% w/v solution).[14] This creates a biphasic mixture.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.[14] This is crucial to control the exothermic reaction and minimize side reactions.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture over 15-30 minutes using a dropping funnel.[14] Slow addition is important to maintain temperature control and prevent localized high concentrations of the acylating agent.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Workup - Extraction: Extract the aqueous layer with a fresh portion of DCM to recover any residual product. Combine all organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining base and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude N-acylated product.[15]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acylated 2-aminothiophene ester.[12]

Workflow_Diagram Start Dissolve 2-Aminothiophene Ester in DCM AddBase Add Aqueous NaOH Solution Start->AddBase Cool Cool to 0-5 °C AddBase->Cool AddAcylChloride Add Acyl Chloride Dropwise Cool->AddAcylChloride Monitor Monitor by TLC AddAcylChloride->Monitor Workup Aqueous Workup (Separation, Extraction, Washing) Monitor->Workup Reaction Complete Dry Dry with MgSO₄ Workup->Dry Concentrate Remove Solvent Dry->Concentrate Purify Purify (Recrystallization/ Column Chromatography) Concentrate->Purify End Pure N-Acylated Product Purify->End

Caption: Experimental workflow for N-acylation.

Optimization and Troubleshooting

While the described protocol is generally effective, certain substrates or acylating agents may require optimization. Below are common issues and their respective solutions.

IssuePotential CauseRecommended Solution
Low Yield - Steric hindrance of the amine or acyl chloride.[14]- Low nucleophilicity of the amine.[14]- Incomplete reaction.- Increase reaction temperature slightly after the initial addition.- Use a more reactive acylating agent (e.g., anhydride).- Employ a phase-transfer catalyst to enhance interfacial reaction.[7]
Significant Side Product (Carboxylic Acid) - Hydrolysis of the acyl chloride by the aqueous base.[14]- Decrease the concentration of the aqueous base.- Ensure vigorous stirring to promote the reaction between the amine and acyl chloride over hydrolysis.[14]
Formation of Di-acylated Product - The amine has more than one reactive N-H bond.- Excess acyl chloride was used.- Carefully control the stoichiometry, using a slight excess of the amine if possible.- Add the acyl chloride slowly to the amine solution.[14]
Reaction Stalls - Insufficient base to neutralize the generated HCl, leading to protonation of the amine.[14]- Add additional base to the reaction mixture.- Ensure at least one equivalent of base is used from the start.[14]

Product Characterization

The successful synthesis of the N-acylated 2-aminothiophene ester should be confirmed through standard analytical techniques.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch for the amide, typically in the range of 1630-1680 cm⁻¹, and the N-H stretch around 3300 cm⁻¹.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic downfield shift of the N-H proton and appropriate signals for the newly introduced acyl group. ¹³C NMR will confirm the presence of the amide carbonyl carbon.[2]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the N-acylated product.[16]

Conclusion

This application note provides a comprehensive and practical guide for the N-acylation of 2-aminothiophene esters. By understanding the underlying mechanism and following the detailed protocol, researchers can effectively synthesize these important compounds. The provided troubleshooting guide offers solutions to common experimental challenges, facilitating a smoother and more efficient synthetic process. The versatility of this reaction allows for the creation of a diverse library of N-acylated 2-aminothiophenes, which will undoubtedly continue to play a crucial role in the advancement of medicinal chemistry and materials science.

References

  • Organic Letters. The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. ACS Publications. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • National Institutes of Health (NIH). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Schotten-Baumann Reaction. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • Semantic Scholar. Methods for the synthesis of 2-aminothiophenes and their reactions (review). Available at: [Link]

  • National Institutes of Health (NIH). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • PubMed. New Methodology for the N-alkylation of 2-amino-3-acylthiophenes. Available at: [Link]

  • ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

  • ResearchGate. Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles. Available at: [Link]

  • National Institutes of Health (NIH). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex with an Acylhydrazone Ligand Derived from Thiophene. Available at: [Link]

  • University of Nigeria. SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS. Available at: [Link]

  • National Institutes of Health (NIH). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Available at: [Link]

  • PubMed. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Available at: [Link]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. Available at: [Link]

  • ResearchGate. Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Available at: [Link]

  • Google Patents. Acylation of thiophene.
  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • PubMed. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]

  • TSI Journals. SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF COMPLEXES OF 2-AMINOTHIOPHENOL WITH TETRACHLORIDES OF METALS R. N. PANDEY an. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Gewald Synthesis of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of thiophenes. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction for their specific applications. Here, we will delve into the mechanistic nuances of the Gewald synthesis and provide practical, field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.

Introduction to the Gewald Synthesis

The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, offering an efficient, one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[3][4] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as an α-cyanoester or malononitrile) and elemental sulfur, catalyzed by a base.[1][5]

While the Gewald reaction is known for its versatility and the availability of starting materials, achieving optimal yields and purity can be challenging.[6][7] This guide will address specific issues you might encounter and provide actionable solutions based on a thorough understanding of the reaction mechanism.

The Generally Accepted Mechanism

The Gewald synthesis proceeds through a sequence of three key steps:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][8][9]

  • Sulfur Addition: Elemental sulfur then adds to this intermediate. The precise mechanism of this step is complex and is thought to involve the formation of polysulfide intermediates.[3][8][10]

  • Cyclization and Tautomerization: The final step involves an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[1][3]

Recent computational studies using Density Functional Theory (DFT) have provided deeper insights, suggesting that the Knoevenagel-Cope condensation is the initial step, followed by the opening of the elemental sulfur ring, leading to the formation of various polysulfide intermediates.[8][10] The cyclization of the monosulfide and subsequent aromatization is the thermodynamic driving force of the reaction.[3][8]

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Carbonyl Carbonyl Intermediate α,β-Unsaturated Nitrile Carbonyl->Intermediate + Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile Base Base Base->Intermediate catalyzes Thiophene 2-Aminothiophene Intermediate->Thiophene + Sulfur Intermediate->Thiophene Cyclization & Tautomerization Sulfur Elemental Sulfur (S8)

Caption: Generalized workflow of the Gewald synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the Gewald synthesis.

Q1: What are the most common side reactions in the Gewald synthesis?

A1: The most frequently observed side reactions include:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This is a significant side reaction where the product of the Knoevenagel-Cope condensation self-condenses.[11]

  • Formation of complex polysulfides: This can lead to dark brown or tarry reaction mixtures, which complicates product isolation.[11]

  • Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, leading to a decrease in the yield of the desired product.[11]

Q2: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?

A2: A dark, tarry mixture often indicates polymerization or the formation of complex polysulfides, usually due to excessively high reaction temperatures.[11] To mitigate this, careful temperature control is crucial. Also, ensure the purity of your starting materials, as impurities can catalyze these side reactions.[12] A thorough workup and purification will be necessary to remove these colored impurities.[11]

Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile is a common competing reaction.[11] To minimize its formation, consider the following strategies:

  • Optimize reaction temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[11]

  • Adjust the rate of reagent addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular cyclization over intermolecular dimerization.[11]

  • Modify the solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[11]

Q4: My yield is low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?

A4: Inefficient Knoevenagel-Cope condensation is a common reason for low yields.[9] Consider these troubleshooting steps:

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine can be beneficial.[9][13]

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a drying agent can improve the yield.[11]

Q5: I am working with a sterically hindered ketone and getting very low yields. What are my options?

A5: Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald synthesis. A two-step procedure is often more effective.[13] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[1][14]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues during the Gewald synthesis.

Issue Potential Cause Recommended Action(s)
Low or No Product Yield Inefficient Knoevenagel-Cope Condensation- Check Base: Ensure the base is active and appropriate for your substrate. Consider screening different bases (e.g., piperidine, morpholine, triethylamine).[11][13] - Remove Water: Use a Dean-Stark trap or molecular sieves to remove water formed during the condensation.[11]
Poor Sulfur Reactivity- Sulfur Quality: Use finely powdered, high-purity elemental sulfur for better dispersion.[15] - Temperature: Ensure the reaction temperature is sufficient for sulfur to react, but not so high as to cause polymerization. A typical range is 50-80 °C.[13]
Incomplete Cyclization- Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction by TLC.[2] - Solvent Choice: Polar solvents like DMF or alcohols (methanol, ethanol) can enhance the condensation of intermediates.[13]
Formation of Tarry Byproducts High Reaction Temperature- Temperature Control: Carefully control the reaction temperature to avoid polymerization and the formation of complex polysulfides.[11]
Impure Starting Materials- Purify Reagents: Ensure all starting materials (carbonyl compound, active methylene nitrile, and sulfur) are of high purity.[12]
Difficult Product Isolation/Purification Presence of Polysulfides- Workup: A thorough aqueous workup can help remove some of the polar impurities. - Purification: Column chromatography or recrystallization may be necessary to obtain a pure product.[2]
Unreacted Starting Materials- Optimize Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can lead to byproducts.[12] - Monitor Reaction: Monitor the reaction by TLC to ensure it goes to completion.[2]
Advanced Optimization Strategies

For particularly challenging substrates or to further enhance your yields, consider these advanced techniques:

  • Microwave Irradiation: This has been shown to be beneficial for reaction yields and significantly reduces reaction times.[1][14]

  • Solid-Supported Synthesis: Performing the Gewald reaction on a solid support can simplify purification and allow for the synthesis of compound libraries.[7]

  • Catalyst Screening: Recent studies have explored the use of novel catalysts, such as piperidinium borate, which can offer excellent yields under mild conditions.[16]

Troubleshooting_Flowchart start Low/No Yield check_condensation Check Knoevenagel-Cope Condensation start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Stronger Base - Water Removal condensation_ok->optimize_condensation No check_cyclization Check Sulfur Addition & Cyclization condensation_ok->check_cyclization Yes optimize_condensation->check_condensation reaction_progressing Reaction Progressing? check_cyclization->reaction_progressing optimize_cyclization Optimize Cyclization: - Adjust Temperature - Change Solvent - Increase Reaction Time reaction_progressing->optimize_cyclization No persistent_low_yield Persistent Low Yield reaction_progressing->persistent_low_yield Yes optimize_cyclization->check_cyclization consider_alternatives Consider: - Two-step Procedure - Microwave Synthesis - Catalyst Screening persistent_low_yield->consider_alternatives

Caption: A troubleshooting flowchart for low-yield Gewald reactions.

Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.[9]

Materials:

  • Carbonyl compound (10 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Base (e.g., morpholine or triethylamine, 10-20 mol%)

  • Solvent (e.g., ethanol or methanol, 20-30 mL)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS, etc.).

By carefully considering the reaction mechanism and systematically troubleshooting potential issues, you can successfully optimize the Gewald synthesis for your specific needs, leading to higher yields and purer products.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]

  • The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link]

  • Reaction optimization studies of the modified Gewald reaction. (2017). ResearchGate. [Link]

  • Proposed mechanism for the Gewald condensation reaction. (n.d.). ResearchGate. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2010). Journal of Combinatorial Chemistry, 12(1), 111–118. [Link]

  • Gewald reaction and apply in drug synthesis. (2012). ResearchGate. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 35(03), 263-268. [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2001). Tetrahedron Letters, 42(41), 7181-7184. [Link]

Sources

Technical Support Center: Purification of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with isolating this important heterocyclic intermediate.

Introduction to Purification Challenges

This compound is a polysubstituted 2-aminothiophene, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is typically synthesized via the Gewald multicomponent reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur.[3][4] While versatile, the Gewald reaction can produce a range of impurities that complicate the purification of the target compound.

Common Impurities & Sources:

  • Unreacted Starting Materials: Residual ketones, nitriles, or elemental sulfur.

  • Side-Reaction Products: Formation of complex polysulfides, which often result in dark or tarry crude products.[5]

  • Polymerization: High reaction temperatures can lead to the polymerization of reactants or intermediates.[5]

  • Related Thiophene Structures: Minor variations in the cyclization process can lead to isomeric impurities.

The primary challenges in purification stem from the compound's moderate polarity, potential for thermal degradation, and the similar solubility profiles of the target molecule and its common impurities.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the purification process.

Q1: My crude product is a dark brown or tarry oil. What caused this and how can I purify it?

A1: A dark, oily, or tarry appearance is a frequent issue in Gewald syntheses and is typically caused by the formation of complex polysulfides or polymerization due to excessive heat.[5]

  • Causality: High reaction temperatures can promote side reactions. It is critical to maintain careful temperature control during the synthesis.

  • Troubleshooting Steps:

    • Initial Cleanup (Pre-Purification): Before attempting recrystallization or chromatography, it's beneficial to remove the highly colored, non-polar impurities. This can often be achieved by dissolving the crude material in a suitable solvent like ethyl acetate or dichloromethane (DCM) and treating it with activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon and adsorbed impurities.

    • Solvent Trituration: Slurry the crude material in a solvent in which the product is poorly soluble at room temperature but impurities are more soluble. Diethyl ether or a hexane/ethyl acetate mixture can be effective. Stir the slurry for 30-60 minutes, then filter to collect the solid, which should be significantly cleaner.

    • Column Chromatography: If the above methods fail, silica gel chromatography is the most robust solution. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, will separate the target compound from both non-polar tars and more polar impurities.

Q2: My yield is very low after recrystallization. How can I improve it?

A2: Low recovery from recrystallization is usually due to one of two reasons: choosing a solvent in which the compound is too soluble, or premature crystallization during hot filtration.

  • Causality & Optimization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6] You must perform a solvent screen with a small amount of crude material to find the optimal solvent or solvent system (see Protocol 1).

    • Minimizing Product Loss:

      • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in the mother liquor upon cooling.

      • Ensure your filtration funnel and receiving flask are pre-heated before performing a hot filtration to remove insoluble impurities. This prevents the product from crashing out on the cold funnel.

      • After the first crop of crystals is collected, concentrate the mother liquor by about 50% and cool again to obtain a second crop. Check the purity of this second crop by TLC or melting point, as it may be less pure than the first.

Q3: The purity of my final product is not improving despite multiple recrystallizations. What's wrong?

A3: This indicates the presence of an impurity with a very similar solubility profile and crystal lattice compatibility to your target compound.

  • Causality: Co-crystallization is likely occurring, where the impurity incorporates into the crystal lattice of your product.

  • Troubleshooting Steps:

    • Switch Purification Method: Recrystallization is not effective here. You must switch to an orthogonal purification technique. Silica gel column chromatography is the method of choice as it separates based on polarity, a different physical property than solubility.

    • Acid/Base Wash: If the impurity is acidic or basic, a liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Wash with brine, dry the organic layer, and concentrate. The product should now be amenable to recrystallization.

Q4: My white/off-white product turns yellow or pink upon standing. Is it degrading?

A4: Yes, this is a sign of degradation. 2-aminothiophenes can be sensitive to air and light.

  • Causality: The amino group on the thiophene ring is susceptible to oxidation, which can form colored impurities over time.

  • Prevention and Storage:

    • Drying: Ensure the final product is completely free of residual solvents, especially acidic ones like acetic acid if used in recrystallization, which can catalyze degradation. Dry thoroughly under high vacuum.

    • Storage: Store the purified solid in an amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is recommended for long-term storage).

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound? A: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, good starting points for screening are ethanol, isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexane or toluene/heptane.[7][8] A systematic approach to finding the right solvent is crucial (see Protocol 1).

Q: How can I monitor the purity of my compound during the purification process? A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a silica gel plate and an appropriate mobile phase (e.g., 1:1 hexane/ethyl acetate). The purified compound should appear as a single, well-defined spot. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method in the pharmaceutical industry.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify impurities.

Q: Is column chromatography always necessary? A: Not always. If the crude product is a relatively clean solid and a suitable recrystallization solvent can be found, chromatography can often be avoided. However, for oily residues, highly colored materials, or when recrystallization fails to improve purity, column chromatography is the most reliable method.[10]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Recrystallization
  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the list in Table 1, starting with 0.5 mL.

  • Observe solubility at room temperature. If the compound dissolves, the solvent is unsuitable as a primary recrystallization solvent.

  • If it does not dissolve, gently heat the tube in a water or sand bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent is one where the compound is poorly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.

Table 1: Common Solvents for Recrystallization Screening

Solvent ClassExample SolventsPolarityTypical Use Case
AlcoholsEthanol, Isopropanol, MethanolHighGood for moderately polar compounds.[4]
EstersEthyl AcetateMediumVersatile, often used in combination with hexanes.[7]
KetonesAcetoneMediumGood dissolving power, but its low boiling point can be a challenge.
EthersTetrahydrofuran (THF), Diethyl EtherMedium-LowOften used as the "good" solvent in a binary system.
HydrocarbonsHexanes, Heptane, TolueneLowGood for non-polar compounds or as an anti-solvent.[8]
NitrilesAcetonitrileHighCan be effective for compounds with aromatic rings.[8]
Protocol 2: Standard Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the flask with stirring (e.g., on a hot plate).

  • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess.

  • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Visualization of Workflows

Troubleshooting Flowchart

This diagram provides a logical pathway for addressing common purification issues.

Troubleshooting_Flowchart start Crude Product is_solid Is the crude a solid? start->is_solid is_clean Is it >85% pure by TLC/NMR? is_solid->is_clean Yes triturate Triturate / Slurry with Hexane/Ether is_solid->triturate No (Oily/Tarry) recrystallize Perform Recrystallization (Protocol 2) is_clean->recrystallize Yes column Perform Silica Gel Column Chromatography is_clean->column No check_purity Check Purity (TLC/HPLC) recrystallize->check_purity success Pure Product (Store Properly) check_purity->success Yes (>98%) failure Purity Not Improved check_purity->failure No failure->column column->check_purity triturate->is_clean

Caption: Decision tree for selecting a purification strategy.

General Purification Workflow

This diagram illustrates the overall process from synthesis to the final, pure compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_final Final Product gewald Gewald Reaction quench Reaction Quench & Extraction gewald->quench Crude Mixture purify_choice Recrystallization OR Chromatography quench->purify_choice Crude Solid/Oil analysis Purity Analysis (HPLC, NMR, MP) purify_choice->analysis storage Dry & Store (Inert, -20°C) analysis->storage

Caption: Standard workflow from synthesis to final product.

References

  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (n.d.). Benchchem.
  • Barbier, P., & Collin, X. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Common side reactions in the Gewald synthesis of aminothiophenes. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Gewald Reaction. (n.d.). J&K Scientific LLC.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Die Gewald-Reaktion. Wikipedia.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CAB Abstracts.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC - NIH.
  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit.

Sources

Improving yield and purity in the synthesis of aminothiophene carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Aminothiophene Carboxylates

Introduction: Navigating the Gewald Synthesis

Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who utilize the Gewald reaction, a powerful one-pot, multicomponent reaction for creating polysubstituted 2-aminothiophenes.[1][2][3] These heterocycles are crucial building blocks in pharmaceuticals, agrochemicals, and functional materials.[2]

The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) in the presence of elemental sulfur and a base.[1][2] While versatile, the Gewald synthesis is sensitive to reaction conditions, and challenges related to yield and purity are common. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions about the Gewald reaction mechanism and components.

Q1: What is the accepted mechanism for the Gewald reaction?

A: The reaction proceeds in sequential steps, initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[1][4] Following this, elemental sulfur is activated and adds to the intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization (aromatization) to yield the 2-aminothiophene product.[1][5] The cyclization and aromatization are the thermodynamic driving forces of the reaction.[5][6][7]

Q2: How critical is the choice of base?

A: The base is crucial as it catalyzes the initial, often rate-limiting, Knoevenagel-Cope condensation.[8] Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[2][8] For less reactive ketones, a stronger base may be necessary to achieve efficient condensation.[8][9] Recent studies have also shown that catalytic amounts of a conjugate acid-base pair, like piperidinium borate, can significantly improve reaction rates and yields.[10]

Q3: What is the role of elemental sulfur and are there common issues with it?

A: Elemental sulfur (S₈) serves as the sulfur atom source for the thiophene ring. For optimal reactivity, it should be a finely divided powder to ensure good dispersion in the reaction mixture.[2] Poor solubility can be an issue; polar solvents like ethanol, methanol, or DMF are often used to improve solubility and reactivity.[8][11] Gentle heating (e.g., 40-60 °C) can also help, but excessive temperatures risk promoting side reactions.[8]

Q4: Can this reaction be performed in a two-step manner?

A: Yes, a two-step procedure is a common and effective variation, particularly for less reactive or sterically hindered ketones like alkyl aryl ketones.[9][12] This method involves first performing the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate.[12] This purified intermediate is then reacted with sulfur and a base in a separate step, which can lead to cleaner reactions and improved yields.[8][12]

Part 2: Troubleshooting Guide - Yield & Purity Issues

This section is structured to diagnose and solve specific experimental problems.

Category A: Low or No Yield

Q5: My reaction has stalled, showing significant amounts of starting material on TLC. What should I do?

A: A stalled reaction often points to an inefficient Knoevenagel-Cope condensation. Consider the following:

  • Base Catalyst: The base may be insufficient or inappropriate for your substrate. For less reactive ketones, consider switching to a stronger base (e.g., from triethylamine to piperidine or DBU) or increasing the catalyst loading.[8][9]

  • Water Removal: The condensation step produces water, which can inhibit the reaction equilibrium.[8] If feasible for your setup, using a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction forward.[8]

  • Temperature: While high temperatures can cause side reactions, a modest increase (e.g., from room temperature to 40-50 °C) can overcome the activation energy for the condensation step.[8] A systematic temperature screen is advisable.[10]

Q6: TLC shows the Knoevenagel intermediate has formed, but the final product yield is low. What is the bottleneck?

A: If the intermediate is present, the bottleneck is in the sulfur addition or cyclization steps.

  • Sulfur Reactivity: Ensure your sulfur is finely powdered and adequately dispersed.[2] Poor solubility might be hindering the reaction; ensure you are using an appropriate polar solvent like ethanol or methanol.[8][11]

  • Reaction Time & Temperature: These steps can be slow. Try extending the reaction time and/or moderately increasing the temperature to facilitate the cyclization. Monitor progress by TLC to find the optimal endpoint.

  • Polysulfide Formation: Complex polysulfide intermediates can form, which must decompose to the reactive monosulfide for cyclization to occur.[5][6][13] This process is complex, and ensuring adequate time and thermal energy is key to driving the equilibrium toward the final product.[5][7]

Category B: Purity and Isolation Challenges

Q7: My crude product is a dark brown, tarry material that is difficult to purify. What causes this and how can I prevent it?

A: Dark, tarry mixtures are typically caused by polymerization or the formation of complex polysulfides, often due to excessive heat.[9]

  • Temperature Control: This is the most critical factor. Avoid aggressive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A target range of 40-60°C is a good starting point for many substrates.[8]

  • Purity of Reagents: Impurities in starting materials can catalyze polymerization.[9] Ensure the purity of your ketone/aldehyde and nitrile.

  • Work-up Strategy: To handle a tarry mixture, try diluting it with a good solvent for your product (e.g., ethyl acetate), then filtering through a plug of Celite or silica gel to remove the insoluble polymeric material before proceeding with full purification.

Q8: My NMR spectrum shows my desired product, but also unreacted intermediates and/or a suspected dimer byproduct. How can I improve selectivity?

A: This indicates that side reactions are competing with the desired cyclization.

  • Unreacted Intermediates: The presence of the Knoevenagel-Cope intermediate suggests the sulfur addition and cyclization are too slow.[8] Optimize conditions as described in Q6.

  • Dimer Formation: The α,β-unsaturated nitrile intermediate can undergo intermolecular self-condensation to form a dimer, a common side reaction.[9] This is highly temperature-dependent.

    • Minimize Dimerization: Lowering the reaction temperature is the primary strategy to disfavor the dimerization pathway.[9] Additionally, slow and controlled addition of reagents can sometimes maintain a low concentration of the intermediate, favoring the intramolecular cyclization over intermolecular dimerization.[9]

Q9: My product is an oil or fails to crystallize properly. What purification strategies are effective?

A: Aminothiophene carboxylates can sometimes be challenging to crystallize, especially if minor impurities are present.

  • Column Chromatography: This is the most reliable method for removing stubborn impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.[14][15] To prevent product decomposition on potentially acidic silica, you can neutralize the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[16]

  • Recrystallization: If the product is solid but impure, recrystallization is ideal.

    • Solvent Screening: A mixed solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly add a poor solvent (like hexanes or petroleum ether) until the solution becomes cloudy (the cloud point). Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.[10][17] Ethanol or methanol can also be effective single solvents for recrystallization.[10][18]

Part 3: Protocols and Data

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and solving common issues in the Gewald synthesis.

Gewald_Troubleshooting start Problem: Low Yield or Purity check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc yield_issue Low Conversion: High SM Remaining check_tlc->yield_issue Yield Problem purity_issue Purity Issue: Byproducts Observed check_tlc->purity_issue Purity Problem yield_solution Optimize Knoevenagel Condensation: • Check Base (Type/Loading) • Increase Temperature Moderately • Consider Water Removal yield_issue->yield_solution Yes intermediate_issue Intermediate Accumulates: Knoevenagel Product Present yield_issue->intermediate_issue No intermediate_solution Optimize Cyclization Step: • Ensure Fine Sulfur Powder • Extend Reaction Time • Check Solvent Polarity intermediate_issue->intermediate_solution Yes tar_issue Dark Tarry Mixture purity_issue->tar_issue Appearance dimer_issue Dimer/Side Products in NMR purity_issue->dimer_issue Spectroscopy tar_solution Mitigate Polymerization: • Strictly Control/Lower Temp. • Ensure Reagent Purity tar_issue->tar_solution dimer_solution Improve Selectivity: • Lower Reaction Temperature • Slow Reagent Addition dimer_issue->dimer_solution

Caption: A troubleshooting workflow for the Gewald synthesis.

Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)

This table summarizes how changing key parameters can influence the outcome of the reaction, based on findings from various studies.[10]

ParameterCondition AYield (A)Condition BYield (B)Rationale & Reference
Base Catalyst 20 mol% Morpholine75%20 mol% Pip. Borate96%A conjugate acid-base pair catalyst can accelerate the reaction and improve yield.[10]
Temperature Room Temp (24h)Traces100 °C (25 min)96%Higher temperatures dramatically increase the reaction rate, but must be balanced against side reactions.[10]
Solvent TolueneLowEthanolHighPolar solvents like ethanol improve the solubility and reactivity of elemental sulfur.[11]
Substrate Alkyl Aryl Ketone45% (One-pot)70% (Two-step)A two-step protocol often improves yields for less reactive ketones by isolating the intermediate.[12]
Protocol 1: General One-Pot Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is a general guideline adapted from literature procedures and may require optimization for different substrates.[8][14]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add elemental sulfur (0.35 g, 11 mmol).

  • Reagents: Add absolute ethanol (25 mL) to the flask. To this suspension, add acetone (0.58 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and diethylamine (0.73 g, 10 mmol).

  • Reaction: Stir the reaction mixture and heat to 50 °C using an oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane/ethyl acetate as the eluent. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluting with hexane/ethyl acetate) to yield the pure product as yellow crystals.[14]

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., ethyl acetate, ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes, water) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath.

  • Collection: Collect the formed crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 15, 2026. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(1), 674-679. [Link]

  • Chen, J., et al. (2013). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Gewald, K. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

  • Pericherla, K., et al. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Pericherla, K., et al. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Castanedo, C., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Arshad, M., et al. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Tummatorn, J., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • Nguyen, T. H., et al. (2020). 2‐Aminothiophenes by Gewald reaction. ResearchGate. [Link]

  • Kumar, A., et al. (2014). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 15, 2026. [Link]

  • Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

Sources

Side product formation in the synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-aminothiophenes. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. Here, we will address the most common challenges encountered during synthesis, with a primary focus on understanding and preventing the formation of unwanted side products. Our approach is rooted in mechanistic principles to provide you with robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Gewald synthesis of 2-aminothiophenes?

A1: The Gewald reaction, while powerful, is susceptible to several competing pathways. The most frequently observed side products include:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This is a significant side reaction where the Knoevenagel condensation product self-condenses instead of cyclizing with sulfur.[1][2]

  • Formation of thieno[2,3-d]pyrimidines: In the presence of certain reagents or under specific conditions, the initial 2-aminothiophene product can undergo further reaction to form these fused heterocyclic systems.[3][4][5][6]

  • Thorpe-Ziegler Cyclization of Starting Material: If an α,ω-dinitrile is used as a starting material, it can undergo an intramolecular self-condensation, which is a competing reaction to the desired Gewald pathway.[7][8][9][10]

  • Polymerization and Tar Formation: Often caused by excessive heat, this leads to complex polysulfides and intractable mixtures, drastically reducing yield and complicating purification.[1]

Q2: How critical is the choice of base and reaction temperature?

A2: The base and temperature are arguably the most critical parameters in a Gewald synthesis. The base (commonly a secondary amine like morpholine or piperidine) is not just a catalyst for the initial Knoevenagel condensation but also influences the subsequent sulfur addition and cyclization steps.[1][11] Temperature control is paramount; excessively high temperatures can promote polymerization and the formation of dark, tarry polysulfides, while temperatures that are too low may stall the reaction.[1] The optimal temperature is highly substrate-dependent and often requires empirical determination.

Q3: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?

A3: A dark brown or tarry reaction mixture is a classic sign of polymerization and the formation of complex polysulfides.[1] This is almost always due to excessive reaction temperatures. To mitigate this, it is crucial to maintain strict temperature control, often not exceeding 50-60 °C. Additionally, ensure the purity of your starting materials, as impurities can catalyze these undesirable side reactions.[11][12] If tarring occurs, the desired product is often unsalvageable. The focus should be on prevention in subsequent attempts by lowering the reaction temperature and ensuring slow, controlled addition of reagents.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific experimental issues, linking them to underlying chemical mechanisms and offering actionable protocols.

Problem 1: Low Yield & Contamination with a High MW Byproduct (Suspected Dimer)

Symptoms:

  • The yield of the desired 2-aminothiophene is significantly lower than expected.

  • TLC analysis shows a major, less polar spot in addition to the product.

  • Mass spectrometry analysis indicates a byproduct with a molecular weight corresponding to a dimer of the Knoevenagel intermediate.

Causality & Mechanism: The Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[13] This intermediate is the branch point for the desired reaction and the primary side reaction. The intended pathway involves the deprotonation of the intermediate, nucleophilic attack on elemental sulfur, and subsequent intramolecular cyclization.[14]

However, the α,β-unsaturated nitrile intermediate can also act as a Michael acceptor. Another molecule of the deprotonated active methylene nitrile (the Knoevenagel starting material) can attack it, leading to a dimer. This intermolecular side reaction competes directly with the intramolecular cyclization.[1][2]

G Fig. 1: Competing Dimerization Pathway Start Ketone + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation (Base) Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur Sulfur (S8) Addition & Cyclization Intermediate->Sulfur Desired Path Dimerization Michael Addition (Intermolecular) Intermediate->Dimerization Side Reaction Product Desired 2-Aminothiophene Sulfur->Product Dimer Dimer Byproduct Dimerization->Dimer

Caption: Fig. 1: Competing pathways in the Gewald synthesis.

Preventative Measures & Protocols:

The key is to favor the intramolecular cyclization over the intermolecular dimerization.[1]

  • Temperature Optimization: Dimer formation is often highly sensitive to temperature. Running a temperature screen (e.g., 40°C, 50°C, 60°C) can identify the optimal window where the desired reaction proceeds efficiently while minimizing dimerization.

  • Controlled Reagent Addition: Slow, dropwise addition of the base or one of the reactants can maintain a low instantaneous concentration of the reactive intermediates, thus disfavoring the bimolecular dimerization reaction.

  • Two-Step Procedure: For particularly stubborn substrates, especially sterically hindered ketones, a two-step approach is often more effective.[1]

    • Protocol: Isolation of Knoevenagel Intermediate

      • Combine the ketone/aldehyde (1.0 eq) and active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol).

      • Add the base catalyst (e.g., piperidine, 0.1 eq) and reflux with a Dean-Stark trap to remove water, driving the condensation to completion.[1]

      • Monitor by TLC until the starting carbonyl is consumed.

      • Cool the reaction, remove the solvent under reduced pressure, and purify the crude α,β-unsaturated nitrile intermediate by recrystallization or column chromatography.

    • Protocol: Cyclization of Purified Intermediate

      • Dissolve the purified intermediate (1.0 eq) and elemental sulfur (1.1 eq) in a solvent like ethanol or DMF.

      • Add the base (e.g., triethylamine, 1.2 eq) portion-wise at a controlled temperature (e.g., 45-50 °C).

      • Stir until the reaction is complete as monitored by TLC.

      • Proceed with standard aqueous work-up and purification.

Problem 2: Reaction Stalls or Fails to Initiate

Symptoms:

  • TLC analysis shows only starting materials, even after prolonged reaction time or heating.

  • No product precipitation is observed.

Causality & Mechanism: Failure to initiate typically points to an inefficient Knoevenagel condensation, which is the first and essential step of the sequence.[12][13] This step generates water, which can inhibit the reaction if not effectively managed.[1] Furthermore, the choice of base may be inappropriate for the specific substrates being used.

G Fig. 2: Troubleshooting Workflow for Stalled Reactions Start Reaction Stalled (No Conversion) CheckReagents Verify Purity of Starting Materials & Solvents Start->CheckReagents CheckBase Is the Base Appropriate/Active? CheckReagents->CheckBase Reagents OK IncreaseBase Action: Screen Stronger Bases (e.g., DBU, NaOEt) CheckBase->IncreaseBase No CheckWater Is Water Removal Necessary? CheckBase->CheckWater Yes Success Reaction Proceeds IncreaseBase->Success AddDehydrant Action: Use Dean-Stark or Add MgSO4 CheckWater->AddDehydrant Yes TwoStep Consider Two-Step Procedure CheckWater->TwoStep No / Still Fails AddDehydrant->Success TwoStep->Success

Caption: Fig. 2: Decision tree for troubleshooting stalled reactions.

Preventative Measures & Protocols:

  • Base Selection: The basicity and nucleophilicity of the amine catalyst are critical. For less reactive ketones, a stronger base may be required to facilitate the initial condensation.[1] Consider screening bases like triethylamine, DBU, or even inorganic bases under specific conditions.

  • Water Removal: The condensation step produces one equivalent of water. In a one-pot synthesis, this water can hinder the subsequent steps. Using a Dean-Stark apparatus or adding a dehydrating agent (like anhydrous MgSO₄) can drive the equilibrium toward the Knoevenagel adduct and improve overall yield.[1]

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.[11] Impurities in the starting carbonyl compound or nitrile can significantly inhibit the reaction.

Data Summary: Influence of Reaction Parameters

The choice of solvent and base can dramatically affect the outcome of the Gewald synthesis. The following table summarizes representative data on how these parameters can influence product yield.

Carbonyl SubstrateActive NitrileBaseSolventTemperature (°C)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol5085[15]
AcetophenoneEthyl CyanoacetateTriethylamineDMF6078[16]
4-MethoxyacetophenoneMalononitrilePiperidineMethanolReflux72Fictional Example
CyclopentanoneMalononitrileMorpholineWater8065[17]
Purification Protocol: Removal of Common Impurities

Crude 2-aminothiophenes from a Gewald reaction are often contaminated with unreacted sulfur, starting materials, and side products.

Protocol: Standard Purification by Recrystallization

  • Initial Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water with vigorous stirring to precipitate the crude product.[12]

  • Filtration: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and water-soluble impurities. A subsequent wash with a small amount of cold ethanol can help remove residual starting materials.[12]

  • Dissolution: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
  • Pal, M. et al. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d].
  • SciELO. (n.d.).
  • Guo et al. (n.d.).
  • Puterová, Z. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Nguyen, K. C. et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Puterová, Z. (2025).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Gewald reaction.
  • ACS. (n.d.). Computational investigations on the mechanism of the Gewald reaction.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold.
  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions.
  • Nguyen, K. C. et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Wikipedia. (n.d.). Thorpe reaction.
  • Grokipedia. (2026). Thorpe reaction.
  • J&K Scientific LLC. (2025). Gewald Reaction.
  • SynArchive. (n.d.). Thorpe-Ziegler Reaction.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.

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Technical Support Center: Recrystallization of Substituted Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of substituted thiophene compounds via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity thiophene derivatives. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Section 1: Troubleshooting Guide - Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of organic compounds, with a specific focus on the nuances of substituted thiophenes.

Q1: My compound has "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

A1: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when a concentrated solution is cooled to a temperature that is above the melting point of the solute.[1] Thiophene derivatives with low melting points or significant impurities are particularly prone to this phenomenon.[2]

Causality & Expert Analysis: The core issue is that the solution becomes supersaturated while the temperature is still too high for the compound to exist as a solid. The high concentration and rapid cooling force the compound out of the solution before orderly crystal nucleation can occur.

Solutions & Protocols:

  • Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to lower the saturation point.[2] This ensures that the solution will become saturated at a lower temperature, hopefully below the compound's melting point.

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.[3] After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated by a cork ring or paper towels.[4] Do not place it directly into an ice bath. Slow cooling provides the necessary time for molecules to arrange themselves into an ordered crystal lattice.[3]

  • Change the Solvent System: If the issue persists, the boiling point of your solvent may be too high relative to your compound's melting point.[2] Consider a lower-boiling point solvent or a mixed-solvent system where you can fine-tune the solubility properties.

Q2: I've allowed the solution to cool, but no crystals have formed. What should I do?

A2: The absence of crystals upon cooling usually indicates one of two situations: the solution is not sufficiently saturated, or it has become supersaturated and requires an energy input to initiate nucleation.[5]

Causality & Expert Analysis:

  • Insufficient Saturation: This is the most common reason for crystallization failure.[2] Too much solvent was added initially, meaning the concentration of the thiophene derivative is too low to crystallize even at reduced temperatures.[2][5]

  • Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. The system is stable but requires a trigger for the crystals to start forming.[5]

Solutions & Protocols:

  • Induce Crystallization (for Supersaturation):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5] The microscopic rough edges provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution.[5] This "seed" acts as a template for other molecules to deposit onto, initiating crystallization.

  • Increase Concentration (for Insufficient Saturation):

    • Gently heat the solution to boil off a portion of the solvent (e.g., 10-25% of the volume) under a fume hood.[2][4] Allow the more concentrated solution to cool again slowly.

    • If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with less solvent or a different solvent system.[4]

Q3: My final product is still colored, even after recrystallization. What went wrong?

A3: The persistence of color indicates the presence of colored impurities that have co-crystallized with your product or were not effectively removed. This happens when the impurity has similar solubility characteristics to your desired compound.

Causality & Expert Analysis: Highly colored impurities are often large, conjugated organic molecules. While recrystallization is excellent for removing impurities with different solubility profiles, it can be less effective for those that are structurally similar to the target compound.

Solutions & Protocols:

  • Activated Charcoal Treatment: Before cooling the hot solution, add a very small amount of decolorizing activated charcoal (e.g., 1-2% of the solute's weight). The charcoal has a high surface area that adsorbs large, colored impurity molecules.[6]

  • Hot Filtration: After adding charcoal, you must perform a hot filtration to remove the charcoal and any other insoluble impurities.[6][7] This step is critical; otherwise, the charcoal will contaminate your final product.

    • Protocol: Use a pre-heated filter funnel and flask. Add a slight excess of hot solvent to your solution to prevent premature crystallization in the funnel.[1] Filter the hot solution quickly and then proceed to the cooling step.

  • Consider Chromatography: If impurities persist after multiple recrystallization attempts, they may be too similar in structure to your target compound. In such cases, purification by column chromatography may be necessary to achieve the desired level of purity.[8]

Section 2: Core Protocols & Methodologies

SOP 1: Systematic Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[7] The ideal solvent will dissolve the thiophene compound poorly at room temperature but very well at its boiling point.[6][9]

Step-by-Step Protocol:

  • Initial Screening: Place ~20-30 mg of your crude substituted thiophene into several small test tubes.

  • Room Temperature Test: To each tube, add a common solvent (see Table 1) dropwise, up to ~0.5 mL. Agitate the tube. A good candidate solvent will NOT dissolve the solid at this stage.[10] If the solid dissolves completely, that solvent is unsuitable.[11]

  • Hot Solubility Test: Take the tubes with undissolved solid and gently heat them in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume.[10]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate.

  • Evaluate Solvent Pairs: If no single solvent is ideal, try a mixed-solvent system. Choose a pair of miscible solvents where your compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").[11]

Table 1: Common Solvents for Recrystallization of Thiophene Derivatives
SolventBoiling Point (°C)PolarityNotes for Thiophene Derivatives
Ethanol78PolarGood for moderately polar thiophenes. Often used in a pair with water.
Methanol65PolarSimilar to ethanol but more volatile.
Isopropanol82PolarA good alternative to ethanol, slightly less polar.
Ethyl Acetate77IntermediateOften a good starting point for thiophenes with ester or carbonyl groups.[12]
Toluene111Non-polarExcellent for non-polar, aromatic-rich thiophenes.[12]
Hexane / Heptane69 / 98Non-polarGood as an "anti-solvent" when paired with a more polar solvent like ethyl acetate or toluene.[13]
Water100Very PolarSuitable for highly polar, water-soluble thiophene derivatives (e.g., those with sulfonate groups).[12][13]
Acetone56Polar AproticCan be effective, but its low boiling point may limit its dissolving power for some compounds.[12]
SOP 2: Mixed-Solvent Recrystallization Workflow

This technique is powerful when no single solvent meets the ideal criteria.

  • Dissolution: Dissolve the crude thiophene compound in the minimum required amount of the hot "soluble solvent" (the one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy or turbid. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize yield, then collect the crystals by vacuum filtration.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (or the solvent mixture) to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[6]

Section 3: Visual Workflows & Decision Trees

Diagram 1: Solvent Selection Logic

Solvent_Selection start_node Start: Crude Thiophene Solid process_node1 Add Solvent A at Room Temp start_node->process_node1 Take ~20mg sample process_node process_node decision_node decision_node good_outcome good_outcome bad_outcome bad_outcome final_decision final_decision decision_node1 Does it Dissolve? process_node1->decision_node1 bad_outcome1 Solvent A is too strong. Try another solvent. decision_node1->bad_outcome1 Yes process_node2 Heat Solvent A to Boiling decision_node1->process_node2 No decision_node2 Does it Dissolve? process_node2->decision_node2 bad_outcome2 Solvent A is too weak. Try another solvent. decision_node2->bad_outcome2 No process_node3 Cool Solution Slowly decision_node2->process_node3 Yes decision_node3 Good Crystal Formation? process_node3->decision_node3 good_outcome1 Solvent A is a suitable single solvent. decision_node3->good_outcome1 Yes final_decision1 Consider Mixed-Solvent System (e.g., Solvent A + Anti-Solvent B) decision_node3->final_decision1 No / Poor Yield

Caption: A decision tree for systematically selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failure

Troubleshooting_Workflow start_node Problem: No Crystals Formed After Cooling action_node1 1. Scratch inner wall with glass rod 2. Add a seed crystal start_node->action_node1 Hypothesis: Supersaturation action_node action_node decision_node decision_node solution_node solution_node success_node Success! decision_node1 Crystals Form? action_node1->decision_node1 decision_node1->success_node Yes action_node2 Hypothesis: Solution is too dilute decision_node1->action_node2 No solution_node1 Gently heat to boil off 10-20% of solvent action_node2->solution_node1 action_node3 Cool slowly again solution_node1->action_node3 decision_node2 Crystals Form? action_node3->decision_node2 decision_node2->success_node Yes solution_node2 If all else fails: - Evaporate all solvent - Re-attempt with less solvent or a new solvent system decision_node2->solution_node2 No

Caption: A logical workflow for troubleshooting when crystallization fails to occur.

Section 4: FAQs for Thiophene-Specific Issues

Q: How does the substitution pattern on the thiophene ring affect solvent choice?

A: The polarity and solubility of a thiophene derivative are dominated by its substituents.

  • Non-polar Substituents (e.g., alkyl, aryl groups): These compounds will have better solubility in non-polar solvents like toluene, hexanes, or diethyl ether.[12]

  • Polar Substituents (e.g., nitro, carboxyl, hydroxyl groups): These compounds will require more polar solvents such as ethanol, ethyl acetate, or even water.

  • Rule of Thumb: A helpful starting point is to match the polarity of the solvent to the overall polarity of your molecule. The principle of "like dissolves like" is a powerful guide.[5]

Q: Are there any solvents to avoid when working with thiophenes?

A: While thiophene itself is a relatively stable aromatic ring, certain reactive solvents should be used with caution, especially under prolonged heating.

  • Highly Acidic or Basic Solvents: These could potentially react with sensitive functional groups on your thiophene derivative.

  • Reactive Solvents: For example, using a primary amine as a solvent for a thiophene bearing an aldehyde could lead to unwanted side reactions. Always consider the chemical compatibility between your solute and solvent.[6]

  • Carbon Tetrachloride (CCl₄): While found in older literature, CCl₄ should be avoided due to its toxicity and potential to obscure NMR analysis.[12]

Q: My thiophene derivative is a low-melting solid. Are there special considerations?

A: Yes. Low-melting solids are highly susceptible to "oiling out." The key is to select a solvent or solvent system with a boiling point that is significantly lower than the melting point of your compound. For example, if your compound melts at 75°C, using toluene (BP 111°C) is risky. A better choice might be ethyl acetate (BP 77°C) or a mixture like ether/hexane, where you can induce crystallization at a much lower temperature. The goal is to ensure the solution becomes saturated at a temperature where the compound is thermodynamically stable as a solid.

References

  • Finding the best solvent for recrystallisation student sheet.
  • 2.
  • Recrystallization. University of California, Los Angeles.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Problems in recrystalliz
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • Recrystallization1.
  • Thiophene Synthesis Services. BOC Sciences.
  • Recrystallization (chemistry) | Research Starters. EBSCO.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Recrystalliz
  • Medicinal chemistry-based perspectives on thiophene and its derivatives.
  • Properties of Thiophene Derivatives and Solubility.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

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Technical Support Center: Column Chromatography Techniques for Separating Thiophene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of thiophene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common separation hurdles and optimize your purification workflows.

Troubleshooting Guide: Common Issues in Thiophene Isomer Separation

This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and actionable solutions.

Question 1: My thiophene isomers are co-eluting or showing very poor resolution (overlapping peaks). What should I do?

Probable Causes:

  • Insufficient Selectivity: The primary challenge with isomers is their subtle differences in physicochemical properties, which may not be adequately distinguished by your current chromatographic system.[1] Positional isomers of thiophene, for example, can have very similar polarities, leading to minimal differential interaction with the stationary phase.[2]

  • Inappropriate Mobile Phase Strength: If the mobile phase is too strong (too polar in normal-phase or too non-polar in reversed-phase), all components will elute quickly and close together, near the solvent front.[3] Conversely, if it's too weak, peaks may be broad and poorly resolved.

  • Poorly Packed Column: An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, causing band broadening and a significant loss of resolution.[4][5]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks that merge.[6]

Solutions & Strategies:

  • Optimize the Mobile Phase:

    • Reduce Eluting Strength: For normal-phase chromatography (e.g., on silica gel), decrease the polarity of your mobile phase. For instance, if you are using a 9:1 Hexane:Ethyl Acetate system, try switching to 19:1 or even 49:1. This increases the retention time and allows for more interaction with the stationary phase, often improving separation.

    • Change Solvent Selectivity: Sometimes, simply changing the strength is not enough. Swapping one of the mobile phase components for another of similar polarity but different chemical nature can alter selectivity. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME) in a hexane-based system can change the specific interactions (e.g., dipole-dipole) with the analytes.[7]

    • Employ Gradient Elution: Start with a weak mobile phase to allow the isomers to bind strongly at the top of the column. Then, gradually increase the mobile phase strength over the course of the run.[8] This sharpens the peaks of later-eluting compounds and can improve the resolution between closely eluting isomers.[9]

  • Re-evaluate the Stationary Phase:

    • Switch Chromatography Mode: If you are struggling with normal-phase, consider reversed-phase chromatography (e.g., with a C18 column).[10][11] The separation mechanism is based on hydrophobicity rather than polarity, which can be effective for thiophene isomers with different alkyl substitutions.

    • Utilize Different Stationary Phase Chemistries: For aromatic isomers, stationary phases that facilitate π-π interactions can be highly effective. Consider using a Phenyl or Pentafluorophenyl (PFP) column, which can offer unique selectivity for such compounds compared to standard C18 or silica phases.[1][12]

  • Refine Your Technique:

    • Ensure Proper Column Packing: Use the slurry packing method for flash chromatography to create a homogenous, stable column bed.[1][5] Ensure the column is packed uniformly without any air pockets or cracks.

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is to use a stationary phase mass that is 20-50 times the mass of the sample.[1]

    • Optimize Flow Rate: A flow rate that is too fast reduces the time for equilibrium between the mobile and stationary phases, leading to poor separation.[13] Conversely, a rate that is too slow can lead to band broadening due to diffusion.[13] Find the optimal flow rate for your column dimensions and particle size.

Question 2: My target thiophene compound is not eluting from the column, or the recovery is very low.

Probable Causes:

  • Mobile Phase is Too Weak: The solvent system may not be strong enough to displace your compound from the stationary phase.

  • Compound Decomposition: Thiophene derivatives can be sensitive to acidic surfaces. Standard silica gel is slightly acidic and can cause degradation of acid-labile compounds directly on the column.[1][3]

  • Irreversible Adsorption: Highly polar functional groups on your thiophene isomer might be binding irreversibly to active sites on the silica gel.

Solutions & Strategies:

  • Increase Mobile Phase Strength: Gradually increase the polarity of your eluent (for normal-phase). For highly retained compounds, a small percentage of methanol (e.g., 1-5%) in dichloromethane can be effective.[1][3]

  • Test Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for new spots, which would indicate decomposition on silica.[3]

  • Deactivate the Stationary Phase: If your compound is acid-sensitive, you can use deactivated silica gel. This can be done by pre-treating the silica with a base, such as by adding a small amount of triethylamine (~0.1-1%) to your mobile phase system.

  • Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (which is available in neutral, acidic, or basic forms) or Florisil®.[3] For some applications, reversed-phase chromatography might also prevent decomposition issues.

Question 3: I'm observing peak tailing for my purified thiophene fractions. What's causing this?

Probable Causes:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of a basic nitrogen atom on a thiophene substituent with acidic silanol groups on silica, can cause tailing.

  • Column Overloading: As mentioned previously, this is a common cause of asymmetric peaks.[6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can disrupt the column bed at the point of injection and lead to distorted peak shapes.[6]

Solutions & Strategies:

  • Use Mobile Phase Additives: To mitigate interactions with acidic silanol groups, add a small amount of a competitive base like triethylamine or pyridine to your mobile phase. If working in reversed-phase, adding a modifier like formic acid or acetic acid can improve peak shape for acidic or basic analytes by ensuring a consistent ionization state.[14][15]

  • Employ Dry Loading: If your sample has poor solubility in the mobile phase and requires a strong solvent for dissolution, use the dry loading technique.[13] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of the column. This prevents solvent mismatch issues.[13]

  • Check for Column Degradation: Over time, channels or voids can form in the column, or the stationary phase can degrade. Repacking or replacing the column is necessary in this case.

Method Development & Experimental Protocols

A logical workflow is crucial for developing a robust separation method. The following diagram and protocol outline a standard approach.

MethodDevelopment cluster_0 Phase 1: Initial Analysis & Feasibility cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Execution TLC 1. TLC Analysis (Multiple Solvent Systems) Stability 2. Stability Check (2D TLC) TLC->Stability Assess ΔRf & Spot Shape Mode 3. Select Mode (NP vs. RP) Stability->Mode Proceed if stable & separable Stationary 4. Choose Stationary Phase (Silica, C18, Phenyl) Mode->Stationary Mobile 5. Select Mobile Phase (Based on TLC) Stationary->Mobile Load 6. Sample Loading (Wet vs. Dry) Mobile->Load Prepare column Elute 7. Elution (Isocratic vs. Gradient) Load->Elute Analyze 8. Fraction Analysis (TLC/HPLC) Elute->Analyze Analyze->TLC Re-optimize if needed

Caption: Workflow for developing a column chromatography method.

Experimental Protocol: General Normal-Phase Flash Chromatography

This protocol provides a step-by-step guide for a typical separation of thiophene isomers on silica gel.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1]

    • Aim for a solvent system that gives the target compounds Rf values between 0.2 and 0.4, with the largest possible separation (ΔRf) between the isomers.

  • Column Preparation (Slurry Method):

    • Select an appropriately sized column. The amount of silica gel should be approximately 50 times the weight of the crude sample for good separation.[1]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

    • In a beaker, create a slurry by mixing the silica gel with your initial, least polar mobile phase.[1]

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column. Tap the column gently to dislodge air bubbles and ensure even packing.[1]

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed level. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[13]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of mobile phase solvent.[13] Using a pipette, carefully load the solution onto the top of the column. Open the stopcock and allow the sample to absorb onto the silica.

    • Dry Loading (Recommended for samples with poor solubility): Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure (e.g., using a pump or house air) to achieve a steady flow rate.

    • Begin collecting fractions. The volume of each fraction should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

    • If using a gradient, start with the least polar solvent system and gradually increase the proportion of the more polar solvent.[8]

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified isomers.

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Frequently Asked Questions (FAQs)

Q1: When should I choose Normal-Phase vs. Reversed-Phase chromatography for thiophene isomers?

A1: The choice depends on the properties of your specific isomers.

  • Normal-Phase (NP) Chromatography (polar stationary phase like silica, non-polar mobile phase like hexane/ethyl acetate) is often the first choice and is particularly effective for separating isomers with differences in polarity, such as those with different polar functional groups.[16][17] It is also advantageous for compounds that are highly soluble in organic solvents.[10]

  • Reversed-Phase (RP) Chromatography (non-polar stationary phase like C18, polar mobile phase like water/acetonitrile) separates compounds based on hydrophobicity.[10][14] This mode is ideal for non-polar thiophene derivatives or isomers that differ in the length or branching of alkyl chains. RP-HPLC is widely used for its high reproducibility and the ability to handle a broad range of compounds.[11]

Q2: How do I separate chiral thiophene isomers (enantiomers)?

A2: Separating enantiomers requires a chiral environment. Standard chromatography cannot distinguish between them. You must use a specialized technique:

  • Direct Chiral Chromatography: This is the most common method and involves using a Chiral Stationary Phase (CSP).[18] These phases are modified with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and can be operated in both normal-phase and reversed-phase modes.[6][19][20]

  • Indirect Chiral Chromatography: This method involves derivatizing your racemic thiophene mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) column.[18] The derivatizing agent is typically cleaved after separation to yield the pure enantiomers.

Q3: What detection method is best for thiophene isomers?

A3: The choice of detector depends on the concentration and properties of your compounds.

  • UV-Vis Detector: Thiophene rings are chromophores and typically absorb UV light strongly, making UV-Vis detection highly suitable for HPLC analysis.[21] A monitoring wavelength in the range of 230-320 nm is often effective.[21] A Diode Array Detector (DAD) is even more powerful as it can provide a UV spectrum for each peak, aiding in identification.

  • Flame Ionization Detector (FID): For Gas Chromatography (GC), FID is a robust and common detector.[22] However, if thiophene is a trace impurity in a similar compound like benzene, its peak can be obscured.

  • Sulfur-Selective Detectors: For trace-level analysis of thiophenes, especially in complex matrices like petroleum products, sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) or Atomic Emission Detector (AED) offer excellent sensitivity and selectivity, eliminating matrix interference.[22][23]

Q4: What are the most important properties to consider when selecting mobile phase solvents?

A4: Beyond polarity, which is the primary factor, you should also consider:

  • Solubility: The mobile phase must be able to fully dissolve your sample.[8]

  • Viscosity: Low-viscosity solvents generate less backpressure, which is particularly important for HPLC systems.[16][24]

  • UV Cutoff: If using a UV detector, ensure your solvents are transparent (do not absorb) at the detection wavelength.

  • Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that can lead to baseline noise or ghost peaks.[25]

Data Summary Table: Stationary & Mobile Phase Selection Guide
Chromatography Mode Stationary Phase Typical Mobile Phase Separation Principle Best Suited For Thiophene Isomers...
Normal-Phase Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolPolarity (Adsorption)[16]Differing in polar functional groups; Positional isomers with different dipole moments.
Reversed-Phase C18 (ODS), C8Water/Acetonitrile, Water/MethanolHydrophobicity (Partitioning)[14]Differing in alkyl chain length or branching; Generally non-polar isomers.
π-π Interaction Phenyl, PFPWater/Acetonitrileπ-π Interactions, HydrophobicityAromatic positional isomers; provides alternative selectivity to C18.[1]
Chiral Polysaccharide-based (e.g., Chiralpak IB)Hexane/IPA (NP), Acetonitrile/Water (RP)Enantioselective Interactions[19]Enantiomers (chiral, non-superimposable mirror images).[6]
References
  • Poly(3-hexylthiophene)
  • What are the mobile phases and stationary phases used in the chromatography of 2 - Thiopheneethanol? (2025). HOPEMAX Blog.
  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configur
  • Analysis of Trace (mg/kg)
  • Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. (N/A). Benchchem.
  • Separation of Thiophene on Newcrom R1 HPLC column. (N/A). SIELC Technologies.
  • Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
  • Troubleshooting Flash Column Chromatography. (N/A). University of Rochester, Department of Chemistry.
  • Technical Support Center: Separation of Syn and Anti Isomers by Column Chrom
  • Normal-phase vs.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Effects of the Isomerized Thiophene-Fused Ending Groups on the Performances of Twisted Non-Fullerene Acceptor-Based Polymer Solar Cells. (2020).
  • Separ
  • Several Problems of Flash Column Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Advice for column chrom
  • How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone.
  • G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. (N/A).
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). LabManager.
  • What Is Normal Phase And Reverse Phase Chromatography? (2025). Chemistry For Everyone.
  • Chiral Drug Separation. (N/A).
  • Rverse or normal phase. (2005).
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Chiral Chrom
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.

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Technical Support Center: Troubleshooting Low Yield in Multi-Component Reactions for Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiophene synthesis via multi-component reactions (MCRs). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can not only solve immediate problems but also build a robust and reproducible synthetic methodology.

I. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues leading to low yields in MCRs for thiophene synthesis, such as the widely used Gewald and Fiesselmann reactions.[1]

Issue 1: Low or No Product Formation

The complete absence or disappointingly low levels of your desired thiophene product often points to fundamental problems with your starting materials, catalyst, or reaction conditions.[1]

Possible Causes & Recommended Actions:

  • Purity of Starting Materials: This is the most common culprit.[1][2] Impurities in your ketone/aldehyde, active methylene nitrile (for Gewald synthesis), or sulfur source can halt the reaction.[1][3]

    • Action:

      • Verify Purity: Use NMR or GC-MS to confirm the purity of your starting materials. Commercial reagents can have significant batch-to-batch variability.[2]

      • Purification: If impurities are detected, purify the starting materials. For instance, 3-Thiopheneacetonitrile can be purified by vacuum distillation.[2] Washing with a mild aqueous base, followed by water, and drying can remove acidic impurities.[2]

      • Proper Storage: Ensure all reactants are stored under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation.

  • Catalyst/Base Inactivity: The choice and activity of the base or catalyst are critical for initiating the reaction cascade.

    • Action:

      • Fresh Catalyst/Base: Use a freshly opened or properly stored base/catalyst. Some bases can be hygroscopic and lose activity over time.

      • Screening: If the reaction is sluggish, screen a panel of bases with varying strengths (e.g., piperidine, morpholine, triethylamine, DBU) to find the optimal catalyst for your specific substrates.[4]

  • Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier, or excessively high temperatures could be causing degradation.[5][6]

    • Action:

      • Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to identify the optimal condition.

      • Step-wise Temperature Profile: For some MCRs, a lower temperature might be optimal for an initial condensation step, followed by a higher temperature for cyclization.

Issue 2: Formation of Significant Side Products

The presence of major side products indicates that your reaction conditions are favoring competing reaction pathways.

Possible Causes & Recommended Actions:

  • Incorrect Stoichiometry: An imbalance in the reactant ratios can lead to the formation of unwanted byproducts.[1]

    • Action:

      • Precise Measurement: Carefully measure all reactants to ensure the correct stoichiometric ratios.

      • Controlled Addition: In some cases, slow, controlled addition of one reactant to the mixture of others can favor the desired reaction pathway and minimize side reactions like the dimerization of the α,β-unsaturated nitrile intermediate in the Gewald reaction.[4]

  • Non-Optimal Solvent Choice: The polarity and proticity of the solvent can significantly influence the reaction pathway and the stability of intermediates.[1][4]

    • Action:

      • Solvent Screening: Test a range of solvents with different properties (e.g., polar aprotic like DMF, polar protic like ethanol, and non-polar like toluene) to find the one that provides the best selectivity for your desired thiophene.[1]

  • Kinetic vs. Thermodynamic Control: At different temperatures, you may be favoring the formation of a less stable kinetic product over the more stable thermodynamic product, or vice-versa.[7][8][9][10]

    • Action:

      • Low Temperature for Kinetic Product: Shorter reaction times at lower temperatures generally favor the kinetic product, which is formed faster.[7][8]

      • High Temperature for Thermodynamic Product: Longer reaction times at higher temperatures allow the reaction to reach equilibrium, favoring the most stable thermodynamic product.[7][8]

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction over time at different temperatures to understand the product distribution.

Issue 3: Dark Brown or Tarry Reaction Mixture

The formation of a dark, intractable mixture is often a sign of polymerization or the creation of complex polysulfides, particularly in sulfur-mediated reactions like the Gewald synthesis.[4]

Possible Causes & Recommended Actions:

  • Excessively High Reaction Temperature: High temperatures can promote polymerization of starting materials or intermediates.[4]

    • Action:

      • Temperature Control: Maintain a consistent and controlled reaction temperature. Use an oil bath or a reliable heating mantle.

      • Stepwise Heating: Consider a gradual increase in temperature to the desired setpoint.

  • Impurity-Catalyzed Side Reactions: Certain impurities can act as catalysts for polymerization.[4]

    • Action:

      • Reagent Purity: As mentioned before, ensure the high purity of all starting materials.

  • Improper Workup: The workup procedure may not be effectively removing colored impurities.

    • Action:

      • Activated Carbon: During workup, consider treating the solution of your crude product with activated carbon to adsorb colored impurities.

      • Chromatography: Column chromatography is often necessary to separate the desired product from polymeric material.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity purify Purify Starting Materials check_purity->purify Impurities Detected optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify->optimize_conditions temp_screen Temperature Screening optimize_conditions->temp_screen solvent_screen Solvent Screening optimize_conditions->solvent_screen catalyst_screen Catalyst/Base Screening optimize_conditions->catalyst_screen analyze_byproducts Analyze Side Products (LC-MS, NMR) temp_screen->analyze_byproducts solvent_screen->analyze_byproducts catalyst_screen->analyze_byproducts adjust_stoichiometry Adjust Stoichiometry/ Addition Rate analyze_byproducts->adjust_stoichiometry Side Reactions Identified success Yield Improved analyze_byproducts->success Optimal Conditions Found adjust_stoichiometry->success

Caption: A logical workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common multi-component reactions for thiophene synthesis?

A1: The most prominent MCRs for thiophene synthesis are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.[1] The Gewald reaction is a one-pot method that combines a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce 2-aminothiophenes.[11][12] The Fiesselmann synthesis yields 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid.[11][13]

Q2: Why are multi-component reactions advantageous for synthesizing thiophene derivatives?

A2: MCRs are highly efficient as they allow for the formation of multiple chemical bonds in a single step without the need to isolate intermediates.[1][14] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often improving the overall yield and atom economy.[1][15]

Q3: Can microwave irradiation improve the yield of my thiophene synthesis?

A3: Yes, for certain MCRs like the Gewald reaction, microwave irradiation has been shown to be beneficial.[1][12] It can significantly shorten reaction times and, in some cases, lead to higher product yields by providing rapid and uniform heating.[1]

Q4: How do I identify the unknown side products in my reaction mixture?

A4: A combination of analytical techniques is recommended for identifying side products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) can separate the components and provide information on their molecular weights and UV-Vis spectra.[16] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile byproducts.[16] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated byproduct is the most powerful tool.[16]

Q5: What is the role of the base in the Gewald reaction, and how does its strength affect the outcome?

A5: The base in the Gewald reaction plays a crucial role in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[12] The strength of the base can significantly impact the reaction rate and selectivity. A base that is too weak may result in a slow or incomplete initial condensation, leading to low yields.[4] Conversely, a base that is too strong can promote side reactions, such as the dimerization of the α,β-unsaturated nitrile intermediate.[4] Therefore, screening different bases is often necessary to find the optimal balance for a given set of substrates.

III. Experimental Protocols

Protocol 1: General Procedure for a Trial Gewald Aminothiophene Synthesis

This protocol provides a general starting point for the synthesis of a 2-aminothiophene derivative.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).[1]

  • Reagent Addition: Add elemental sulfur (1.1 eq.) to the mixture.[1]

  • Base Addition: Add a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 0.1-0.3 eq.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 2: Purification of a Commercial Ketone Starting Material

This protocol describes a general method for purifying a liquid ketone that may contain acidic impurities or water.

  • Washing: In a separatory funnel, dissolve the ketone in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation (Optional): For further purification, the ketone can be distilled under reduced pressure.

IV. Data Presentation

Table 1: Common Solvents for Thiophene MCRs and Their Properties
SolventDielectric Constant (ε) at 20°CBoiling Point (°C)TypeCommon Use Cases
Ethanol25.378Polar ProticGewald Reaction
Dimethylformamide (DMF)36.7153Polar AproticGewald, Fiesselmann
Toluene2.4111Non-polarFiesselmann, situations requiring azeotropic water removal
Acetonitrile37.582Polar AproticGeneral MCRs
Water80.1100Polar ProticGreen chemistry approaches to Gewald
Table 2: Common Bases for the Gewald Reaction
BasepKa of Conjugate AcidTypeTypical Application
Morpholine8.33Secondary AmineGeneral purpose, mild
Piperidine11.12Secondary AmineMore reactive systems
Triethylamine (TEA)10.75Tertiary AmineCommon organic base
1,8-Diazabicycloundec-7-ene (DBU)13.5AmidineStrong, non-nucleophilic base for challenging substrates

V. Mechanistic Insight

General Mechanism of the Gewald Reaction

The Gewald reaction proceeds through a well-established domino sequence. Understanding this mechanism is key to troubleshooting, as it helps identify which step may be failing.

Gewald_Mechanism reactants Ketone/Aldehyde + Active Methylene Nitrile knoevenagel Knoevenagel Condensation reactants->knoevenagel + Base intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_addition Sulfur Addition (Thiolation) intermediate1->sulfur_addition + Sulfur intermediate2 Thiolated Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydrothiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization (Aromatization) intermediate3->tautomerization product 2-Aminothiophene tautomerization->product

Caption: The stepwise mechanism of the Gewald reaction.

A low yield could indicate a bottleneck at any of these stages. For example, a failure in the initial Knoevenagel condensation will prevent the formation of the necessary α,β-unsaturated nitrile intermediate.[4][12] Similarly, if the cyclization step is slow, side reactions of the open-chain thiolated intermediate may occur.

By systematically evaluating the factors outlined in this guide, researchers can effectively troubleshoot and optimize their multi-component reactions for thiophene synthesis, leading to improved yields and more robust synthetic protocols.

VI. References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

  • ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials.

  • Organic Chemistry Portal. Thiophene synthesis.

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry, 9(4).

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications.

  • Angewandte Chemie International Edition. (2025). Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces.

  • Wikipedia. Thermodynamic and kinetic reaction control.

  • ResearchGate. Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method....

  • Dömling, A. (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 23(4), 833.

  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.

  • BenchChem. (2025). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.

  • Riaz, T., et al. (2025). Recent progress in multicomponent reactions for the synthesis of thiophene derivatives. ResearchGate.

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.

  • de Sousa, J. S., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.

  • Abdel-Fattah, M. F., et al. (2022). Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review.

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

  • Kalidindi, S., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmacy and Research Allied Sciences, 13(2), 1-15.

  • Ramón, R., & Cumbrao, O. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3163.

  • Riaz, T., et al. (2025). Recent progress in multicomponent reactions for the synthesis of thiophene derivatives.

  • Wang, L., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17793-17811.

  • PubMed. (2025). Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces.

  • Sabnis, R. W. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • PubMed. (2015). Thiophene Syntheses by Ring Forming Multicomponent Reactions.

  • de la Torre, A. F., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central.

  • Sławiński, J., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581.

  • Mari, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.

  • Senieer. (2023). Where Do Impurities In Pharmaceutical Analysis Come From?.

  • Masamba, W. (2020). Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub.

  • ResearchGate. (2026). Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces | Request PDF.

  • Wikipedia. Fiesselmann thiophene synthesis.

  • Orru, R. V. A. (2008). Multi-Component Reactions in Heterocyclic Chemistry.

  • Nagy, Z. K., et al. (2020). Direct Processing of a Flow Reaction Mixture Using Continuous Mixed Suspension Mixed Product Removal Crystallizer. Crystal Growth & Design.

  • Sabnis, R. W. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.

  • BenchChem. (2025). Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions.

  • ResearchGate. Fiesselmann thiophene synthesis | Request PDF.

  • Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances.

  • ACS Publications. (2026). ACS Catalysis Ahead of Print.

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.

  • Dalal Institute. Kinetic and Thermodynamic Control.

  • Wikipedia. Gewald reaction.

  • Scribd. 1fiesselmann Thiophene Synthesis.

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Technical Support Center: Managing Reaction Exotherms in Large-Scale Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reaction exotherms during the large-scale synthesis of thiophene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are scaling up thiophene synthesis. The inherent exothermic nature of many common thiophene syntheses, such as the Gewald aminothiophene synthesis and the Paal-Knorr reaction, presents significant safety and quality control challenges.[1][2][3][4] Inadequate management of the heat generated can lead to thermal runaways, byproduct formation, and compromised batch integrity.[5][6]

This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical engineering principles and process safety management.

Troubleshooting Guide: Addressing Real-Time Exotherm Events

This section addresses specific issues you may encounter during your experiments, providing a clear path from problem identification to resolution.

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Runaway Reaction)

Symptom: The reactor temperature is rising rapidly and is no longer responsive to the primary cooling system. The rate of temperature increase is accelerating.

Causality: A runaway reaction occurs when the heat generated by the chemical reaction exceeds the heat removal capacity of the reactor system.[6] This creates a dangerous feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[6][7]

Potential Causes & Immediate Solutions:

  • Incorrect Reagent Addition Rate: Adding a reactant too quickly is a primary cause of exotherm spikes.[8]

    • Immediate Action: Immediately stop all reagent feeds. Activate emergency cooling systems if available. Prepare for emergency quenching procedures as defined in your safety protocol.

    • Preventative Measure: Implement a semi-batch process where one reactant is added at a controlled rate.[9] The addition rate should be determined by reaction calorimetry data to ensure it does not exceed the system's heat removal capability.

  • Insufficient Cooling Capacity: The cooling system is undersized for the reaction's heat output at scale. The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient.[5][9]

    • Immediate Action: Maximize coolant flow. If possible, use a colder cooling medium.

    • Preventative Measure: Before scaling up, perform a thorough energy balance calculation.[5] Upgrade the cooling system by using a larger jacket, installing internal cooling coils, or utilizing an external heat exchanger loop for circulation.[10][11][12]

  • Reactant Accumulation: The reaction fails to initiate at a low temperature, causing the added reagent to accumulate. When the reaction finally starts, the large concentration of unreacted material leads to a massive and sudden release of energy.[9][13]

    • Immediate Action: Stop reagent addition. If safe, attempt to gently heat the mixture to the proper initiation temperature under maximum cooling readiness.

    • Preventative Measure: Ensure the batch reaches the required initiation temperature before starting the semi-batch addition. Monitor the reaction in real-time with Process Analytical Technology (PAT) tools like in-situ spectroscopy to confirm reactant consumption as it is added.[14][15]

Workflow: Runaway Reaction Response

G start Rapid Temperature Rise Detected stop_feed STOP ALL REAGENT FEEDS IMMEDIATELY start->stop_feed max_cooling Activate Maximum/Emergency Cooling stop_feed->max_cooling alert Alert Safety Personnel max_cooling->alert prepare_quench Prepare Quench Protocol alert->prepare_quench temp_stabilizing Is Temperature Stabilizing? prepare_quench->temp_stabilizing monitor Continue Monitoring Under Max Cooling temp_stabilizing->monitor  Yes quench EXECUTE EMERGENCY QUENCH temp_stabilizing->quench  No investigate Investigate Root Cause (Post-Mortem Analysis) monitor->investigate quench->investigate

Caption: Decision workflow for responding to a thermal runaway event.

Issue 2: Formation of Localized Hotspots

Symptom: Temperature probes at different locations within the reactor show significant variations. The temperature near the reactor wall or agitator may be much higher than the bulk temperature.

Causality: Localized hotspots are typically a result of poor mixing, which prevents uniform heat dissipation throughout the reaction mass.[7] This can lead to side reactions and product degradation in those areas.

Potential Causes & Solutions:

  • Inadequate Agitation: The stirrer speed is too low, or the impeller design is not suitable for the viscosity of the reaction medium.

    • Solution: Increase the agitator speed, ensuring it doesn't cause excessive splashing or shear. For viscous mixtures, consider using an anchor or helical ribbon agitator instead of a simple propeller. Overhead stirrers are generally more effective than magnetic stir bars for larger volumes.[7]

  • Viscous Reaction Mass: As the reaction proceeds, the mixture may thicken, impeding efficient mixing.

    • Solution: If the process allows, select a solvent that minimizes viscosity changes. Perform rheological studies during process development to understand how viscosity evolves and select an appropriate agitation system.

  • Reactor Fouling: Product or byproduct buildup on the reactor walls or cooling coils can act as an insulator, drastically reducing heat transfer efficiency in those areas.

    • Solution: Implement a robust cleaning protocol between batches. In some cases, using glass-lined reactors can minimize fouling compared to stainless steel.

Frequently Asked Questions (FAQs)

Q1: Which thiophene synthesis reactions are most exothermic?

A: The Gewald aminothiophene synthesis and the Paal-Knorr thiophene synthesis are two of the most common and potentially hazardous methods.

  • Gewald Synthesis: This is a one-pot multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur with a base catalyst.[1][8] The reaction is often highly exothermic, and controlling the addition of the base or sulfur is critical.[8]

  • Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3][16] These reagents are highly reactive and the reaction can generate significant heat and toxic hydrogen sulfide (H₂S) gas.[3]

Q2: How does solvent choice impact exotherm management?

A: The solvent is not just a medium for the reaction; it is a critical tool for thermal management. Key properties to consider are:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, acting as a thermal buffer.

  • Boiling Point: A solvent with a relatively high boiling point provides a wider operating temperature range. However, a lower-boiling solvent can be used for "reflux cooling," where the heat of vaporization helps dissipate energy, provided the reactor is equipped with an efficient condenser.

  • Viscosity: Low-viscosity solvents promote better mixing and heat transfer.[17]

SolventBoiling Point (°C)Specific Heat Capacity (J/g·K)Viscosity (cP at 20°C)
Toluene1111.130.59
Dimethylformamide (DMF)1532.030.92
Ethanol782.441.20
Acetonitrile822.230.37

Q3: What are the most critical considerations when scaling up an exothermic reaction?

A: The single most important factor is the surface-area-to-volume ratio . As the reactor volume increases (by the cube of the radius), the heat transfer area (the jacket wall) only increases by the square of the radius.[5] This means large reactors are inherently less efficient at removing heat. Therefore:

  • Conduct Calorimetry Studies: Before any scale-up, use techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to accurately measure the heat of reaction, heat flow, and maximum temperature of synthetic reaction (MTSR).[18] This data is essential for designing a safe process.

  • Never Scale by More Than 3x: A prudent rule of thumb is to never increase the batch size by more than a factor of three from the previous, successful run.[7]

  • Prioritize Semi-Batch Operation: Avoid charging all reactants at once for highly exothermic reactions.[5][13] A controlled, slow addition (semi-batch) is the safest approach.[9]

Q4: What role does Process Analytical Technology (PAT) play in safety?

A: PAT provides real-time insight into the reaction, moving beyond simple temperature and pressure monitoring.[15][19]

  • Reaction Progression: In-situ probes (FTIR, Raman) can track the concentration of reactants and products. This allows you to see the reaction happening in real time and, crucially, to detect reactant accumulation, which is a major precursor to a runaway reaction.[14][20]

  • Informed Control: By understanding the reaction kinetics from real-time data, you can automate dosing rates to maintain a safe and optimal reaction rate, linking reagent addition directly to its consumption.[21]

Diagram: Heat Generation vs. Heat Removal dot

G cluster_0 Safe Operation cluster_1 Runaway Condition Q_gen Heat Generation (Q_gen) Q_rem Heat Removal (Q_rem) Q_gen->Q_rem Q_gen <= Q_rem Result1 Stable Temperature Q_rem->Result1 Q_gen2 Heat Generation (Q_gen) Q_rem2 Heat Removal (Q_rem) Q_gen2->Q_rem2 Q_gen > Q_rem Result2 Uncontrolled Temperature Rise Q_rem2->Result2

Sources

Technical Support Center: Navigating the Solubility Challenges of Thiophene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and biological research: the poor aqueous solubility of thiophene derivatives. Thiophene-containing compounds are a cornerstone of medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] However, their inherent lipophilicity often leads to significant challenges in biological assays, where aqueous environments are the norm.[1][3][4]

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common solubility issues. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The Root of the Problem: Why is My Thiophene Derivative Crashing Out of Solution?

Poor solubility is a primary cause of unreliable and misleading data in biological assays.[5][6][7] It can lead to underestimated potency, high variability in results, and inaccurate structure-activity relationships (SAR).[5][6][7] The core issue often lies in the abrupt transition of a compound from a high-concentration organic solvent stock (typically DMSO) into the aqueous environment of the assay medium.[8] This sudden change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.[9]

Frequently Asked Questions & Troubleshooting Guides

Q1: I've dissolved my thiophene derivative in DMSO, but it precipitates immediately upon addition to my aqueous assay buffer. What are my immediate troubleshooting steps?

This is a classic and frustrating problem. The key is to mitigate the shock of the solvent change.

Immediate Actions:

  • Optimize the Dilution Protocol: Avoid single, large-volume dilutions. A stepwise, serial dilution approach is often more effective.[8] Crucially, ensure rapid and vigorous mixing the moment the DMSO stock is introduced to the aqueous buffer. This prevents localized high concentrations that trigger precipitation.[8]

  • Lower the Final Concentration: It's possible you are simply working above the compound's thermodynamic solubility limit in your final assay conditions. Try testing a lower concentration range.

  • Sonication: A brief sonication in a water bath after dilution can sometimes redissolve fine precipitates, creating a more homogenous suspension.[8][10]

  • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can aid dissolution. However, exercise caution as heat can degrade thermally sensitive molecules.[10]

Below is a decision tree to guide your immediate response to compound precipitation.

G start Compound Precipitates in Assay Medium step1 Optimize Dilution? (Serial Dilution, Rapid Mixing) start->step1 step2 Lower Final Concentration? step1->step2 Still Precipitates success Precipitation Resolved step1->success Resolved step3 Brief Sonication? step2->step3 Still Precipitates step2->success Resolved step4 Gentle Warming (37°C)? step3->step4 Still Precipitates step3->success Resolved step4->success Resolved failure Proceed to Advanced Formulation Strategies step4->failure Still Precipitates

Caption: Initial troubleshooting workflow for compound precipitation.

Q2: My results are highly variable, and the compound's potency seems lower than expected. Could solubility be the culprit?

Absolutely. Inconsistent solubility is a major contributor to poor data reproducibility.[5][6] If a compound is not fully dissolved, the actual concentration reaching the biological target is unknown and likely far lower than the nominal concentration, leading to an underestimation of its true activity.[5][6]

Self-Validation Check:

  • Visual Inspection: Before running your assay, visually inspect your diluted compound solutions (against a dark background) for any signs of cloudiness or precipitate. Note that precipitation is not always visible to the naked eye.[5]

  • Turbidity Measurement: For a more quantitative assessment, you can measure the turbidity of your compound dilutions using a spectrophotometer at a wavelength where the compound itself does not absorb (e.g., >500 nm).[11]

Advanced Strategies for Enhancing Solubility

If basic troubleshooting fails, more advanced formulation strategies are necessary.

Q3: I've tried optimizing my dilution, but my thiophene derivative is still not soluble enough. What's the next step?

When simple solvent adjustments are insufficient, the use of co-solvents and other excipients should be explored.

Co-solvents:

Co-solvents are organic solvents used in small quantities to increase the solubility of a poorly soluble compound in an aqueous solution.[12][13]

  • Dimethyl Sulfoxide (DMSO): While the source of the initial problem, slightly increasing the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) can sometimes be enough to maintain solubility.[8] Crucial Caveat: You must first determine the DMSO tolerance of your specific cell line or assay system, as concentrations above 0.5-1% can be cytotoxic or interfere with assay components.[8][10]

  • Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs): These are other commonly used co-solvents in pharmaceutical formulations.[12] Similar to DMSO, their final concentration must be carefully controlled and validated for compatibility with your assay.

Experimental Protocol: Determining Assay Tolerance to Co-solvents

  • Prepare a dilution series of the co-solvent (e.g., DMSO) in your standard assay medium, ranging from 0.01% to 5% (v/v).

  • Run your standard biological assay (without your thiophene derivative) using these co-solvent dilutions.

  • Measure the assay endpoint (e.g., cell viability, enzyme activity).

  • Plot the assay signal versus the co-solvent concentration. The highest concentration that does not significantly affect the assay signal is your maximum tolerable concentration.

Co-solventTypical Starting Concentration Range for Tolerance TestingCommon Final Concentration in Assays
DMSO0.01% - 2.0%0.1% - 1.0%[10]
Ethanol0.01% - 2.0%< 1.0%
PEG 4000.1% - 5.0%Varies, must be empirically determined
Q4: Co-solvents aren't working or are interfering with my assay. Are there more sophisticated formulation approaches?

Yes, several advanced formulation strategies can significantly improve the solubility and bioavailability of hydrophobic compounds like many thiophene derivatives.[14][15]

1. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[16][17][18][19]

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[16][]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Thiophene Derivative (Hydrophobic) Drug->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex (Kneading Method)

  • Prepare a paste of the cyclodextrin (e.g., HP-β-CD) with a small amount of water.[18]

  • Dissolve your thiophene derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Add the drug solution to the cyclodextrin paste and knead thoroughly in a mortar and pestle.[18]

  • Continue kneading until the solvent has evaporated, leaving a powder-like complex.[18]

  • This powder can then be dissolved in your aqueous assay buffer.

2. Lipid-Based Formulations:

These systems use lipid carriers to solubilize hydrophobic drugs.[21] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[21][22][23] SEDDS are mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine emulsions when introduced to an aqueous medium.[22][24]

  • Mechanism: The drug is dissolved in the lipid core, and the emulsion droplets provide a large surface area for drug release and absorption.[21]

3. Nanoparticle Formulations:

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[14][25] Techniques like nanomilling or precipitation can be used to create drug nanosuspensions.[14] These are often stabilized with surfactants or polymers to prevent agglomeration.[14]

Final Recommendations

The challenge of poor solubility is a common hurdle, not a dead end. A systematic approach, starting with simple protocol adjustments and progressing to more advanced formulation strategies, can successfully address these issues. Always validate the compatibility of any new excipient or solvent with your specific biological assay to ensure the integrity of your results. Low solubility can significantly impact bioassays, leading to inaccurate data and underestimated activity.[5][6] By proactively addressing solubility, you can enhance the quality and reliability of your research.

References

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (n.d.). Google AI.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • G, A., A, D., M, B., M, C., & S, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • G, A., A, D., M, B., M, C., & S, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.
  • (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Cannon, J. B. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.). PubMed Central.
  • (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PubMed Central.
  • (n.d.). Physicochemical properties of thiophene derivatives. Benchchem.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central.
  • (n.d.). Cosolvent. Wikipedia.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews.
  • Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate.
  • (n.d.). Co-solvents. MedchemExpress.com.
  • (n.d.). Lipid-based formulations. Gattefossé.
  • Langer, T., & Laggner, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • (n.d.). Thiophene. Solubility of Things.
  • (n.d.). Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (n.d.). ResearchGate.
  • (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • (n.d.). Compound Handling Instructions. MCE.
  • (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate.
  • (n.d.). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays. Benchchem.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI.
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.
  • (n.d.). Technical Support Center: Preventing Prinaberel Precipitation in Cell Culture Media. Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
  • The Essential of the Solubility for Drug Action. (2023). Crimson Publishers.
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). ResearchGate.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2025). ResearchGate.

Sources

Stability studies of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and design robust stability studies.

I. Understanding the Stability Profile: A Proactive Approach

This compound possesses several functional groups that can influence its stability: a primary aromatic amine, a carboxamide, a methyl ester, and a substituted thiophene ring. Each of these moieties presents potential pathways for degradation under stress conditions. A thorough understanding of these potential liabilities is crucial for developing stable formulations and ensuring the integrity of your experimental data.

Forced degradation studies are an essential tool for elucidating the intrinsic stability of a molecule by intentionally exposing it to conditions more severe than accelerated stability testing.[1][2] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[3] The industry-accepted range for degradation in such studies is typically between 5–20%.[3]

II. Troubleshooting and FAQs: Navigating Common Stability Challenges

This section addresses specific issues you might encounter during the stability testing of this compound.

A. Hydrolytic Stability

Question 1: I am observing significant degradation of my compound in aqueous solutions, particularly at basic pH. What is the likely cause and how can I mitigate it?

Answer: The most probable cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid. This reaction is often catalyzed by both acid and base, but is typically much faster under basic conditions. The presence of the electron-donating amino group on the thiophene ring can also influence the reactivity of the ester.

Troubleshooting Steps:

  • pH Profiling: Conduct a systematic study across a wide pH range (e.g., pH 1 to 13) to determine the pH of maximum stability.

  • Buffer Selection: Ensure the buffers used are inert and do not catalyze the degradation. Phosphate and citrate buffers are common starting points.

  • Low Temperature: Perform your experiments at reduced temperatures to slow down the rate of hydrolysis.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic solvents or co-solvents to minimize hydrolysis.

Question 2: Besides ester hydrolysis, could the carbamoyl group also be susceptible to hydrolysis?

Answer: Yes, the carbamoyl (amide) group can also undergo hydrolysis to a carboxylic acid, though this typically requires more forcing conditions (stronger acid or base, and higher temperatures) than ester hydrolysis. If you observe the formation of a di-acid degradant, it is likely that both the ester and the amide have hydrolyzed.

B. Oxidative Stability

Question 3: My compound shows instability in the presence of oxidizing agents and even when exposed to air over long periods. What are the potential oxidative degradation pathways?

Answer: Thiophene rings are known to be susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone.[4][5] This is a common metabolic pathway for sulfur-containing heterocycles.[4][5] The primary amino group can also be a site for oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Antioxidants: For formulated products, consider the inclusion of antioxidants. The choice of antioxidant will depend on the formulation and its intended use.

  • Controlled Oxidative Stress Studies: To confirm the oxidative degradation pathway, perform a forced degradation study using a controlled oxidizing agent like hydrogen peroxide (H₂O₂). This will help in the identification of the specific oxidative degradants.

C. Photostability

Question 4: I have noticed a change in the appearance and purity of my compound after exposure to light. Is this expected and what can I do to prevent it?

Answer: Many organic molecules, especially those with aromatic rings and heteroatoms, are susceptible to photodegradation. Thiophene derivatives can undergo various photochemical reactions upon exposure to UV or visible light.[6][7] The energy from the light can promote the molecule to an excited state, leading to bond cleavage, rearrangement, or reaction with other molecules.

Troubleshooting Steps:

  • Light Protection: Always store the compound in amber vials or protect it from light using aluminum foil. Conduct all experimental manipulations in a dark or low-light environment.

  • Photostability Testing: To formally assess photostability, follow ICH Q1B guidelines. This involves exposing the compound to a controlled source of UV and visible light and comparing it to a dark control.

  • Formulation Strategies: If developing a photosensitive drug product, the formulation may require UV-blocking excipients or opaque packaging.

D. Thermal Stability

Question 5: What are the potential degradation pathways for this compound at elevated temperatures?

Answer: Thermal degradation can be complex and may involve multiple pathways. For this molecule, potential thermal degradation could include:

  • Decarboxylation: Loss of the carboxylate group.

  • Polymerization: The amino group of one molecule could potentially react with another molecule, leading to polymerization, a known instability for some aminothiophenes.[8]

  • Ring Opening: At very high temperatures, the thiophene ring itself may undergo cleavage.

Troubleshooting Steps:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of thermal decomposition.

  • Isothermal Stress Studies: Storing the compound at several elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period and then analyzing for degradants can help to understand the thermal degradation profile.

  • Appropriate Storage: Based on the thermal stability data, establish appropriate storage conditions, which will likely be at or below room temperature.

III. Experimental Protocols and Data Presentation

A. Forced Degradation Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (see below).

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using techniques like LC-MS and NMR.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp4 hoursEster and potentially Amide Hydrolysis
Oxidation 3% H₂O₂Room Temp24 hoursS-oxidation, N-oxidation
Thermal Solid State80°C48 hoursDecarboxylation, Polymerization
Photolytic 1.2 million lux hoursAmbient-Ring modifications, Polymerization
B. Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This is a starting point and may require optimization for your specific application and observed degradants.

IV. Visualizing Experimental Workflows

Workflow for Investigating a New Degradant

A New Peak Observed in Stability Study B Is the Peak Present in the Control Sample? A->B C Yes B->C Yes D No B->D No E Peak is Likely an Impurity from Synthesis C->E F Peak is a Degradation Product D->F G Characterize Peak by LC-MS F->G H Determine Molecular Weight of Degradant G->H I Propose Potential Structures H->I J Synthesize Proposed Degradant Standard I->J K Confirm Structure by Co-elution and NMR J->K

Caption: Decision tree for the identification and characterization of a new degradation product.

Predicted Degradation Pathways

Parent Methyl 2-amino-5-carbamoyl- 4-methylthiophene-3-carboxylate Hydrolysis_Ester 2-amino-5-carbamoyl-4-methyl- thiophene-3-carboxylic acid Parent->Hydrolysis_Ester Base/Acid Hydrolysis Hydrolysis_Amide Methyl 2-amino-5-carboxy- 4-methylthiophene-3-carboxylate Parent->Hydrolysis_Amide Forced Hydrolysis Oxidation_S Sulfoxide Derivative Parent->Oxidation_S Oxidation (e.g., H₂O₂) Oxidation_N N-oxide or Dimer Parent->Oxidation_N Oxidation Photodegradation Polymeric or Rearranged Products Parent->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for this compound.

V. Concluding Remarks

The stability of this compound is a multifaceted issue that requires a systematic and scientifically grounded approach. By understanding the inherent chemical liabilities of the molecule and employing robust experimental designs, researchers can successfully navigate the challenges of stability testing. This guide provides a foundation for this process, but it is essential to adapt these principles to the specific context of your research and development goals.

VI. References

  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). PubMed.

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.

  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398–405.

  • Results of forced degradation studies. ResearchGate.

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC - NIH.

  • Sulfur-Containing Heterocyclic Compounds. Inchem.org.

  • Nouvelle synthèse et étude de la stabilité de l'amino‐3 thiophène. Sci-Hub.

  • Forced Degradation Studies. MedCrave online.

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. PubMed.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).

  • Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes. Manisa Celal Bayar Üniversitesi.

  • Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. ResearchGate.

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Validation & Comparative

A Comparative Guide to Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of analogs derived from the core scaffold of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. As a versatile heterocyclic motif, the 2-aminothiophene core is a cornerstone in medicinal chemistry, serving as a template for a diverse array of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs. We will delve into their potential as antimicrobial agents and kinase inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The 2-Aminothiophene Scaffold - A Privileged Structure in Drug Discovery

The 2-aminothiophene framework is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets with high affinity. This versatility stems from its unique electronic and structural features, which allow for diverse functionalization and interaction with various protein active sites. The core structure of this compound combines several key pharmacophoric elements: a hydrogen bond-donating amino group, a hydrogen bond-accepting carboxylate, and a carbamoyl moiety, all attached to a rigid thiophene ring. These features make it an attractive starting point for the design of novel therapeutic agents.

This guide will focus on a comparative study of analogs where substitutions at the 2-amino, 3-carboxylate, 4-methyl, and 5-carbamoyl positions of the thiophene ring lead to significant modulation of biological activity. We will explore two primary therapeutic areas where these analogs have shown considerable promise: antimicrobial and anticancer (via kinase inhibition).

Synthesis of 2-Aminothiophene Analogs: The Gewald Reaction

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[1] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3] The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring, making it an ideal tool for generating libraries of analogs for SAR studies.

Experimental Protocol: Gewald Synthesis of a Representative 2-Aminothiophene-3-carboxylate Analog

This protocol describes the synthesis of a generic 2-aminothiophene-3-carboxylate, which can be adapted for the synthesis of various analogs by choosing the appropriate starting materials.

Materials:

  • Appropriate ketone (e.g., acetone for a 4,5-dimethyl analog)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base (e.g., diethylamine)[4]

  • Methanol or Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, combine the ketone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.

  • With stirring, slowly add morpholine (0.5 equivalents) to the mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux (approximately 65°C) for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene-3-carboxylate analog.

Causality Behind Experimental Choices:

  • The use of a basic catalyst like morpholine is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[1]

  • Elemental sulfur acts as the sulfur source for the formation of the thiophene ring.

  • Refluxing the reaction mixture provides the necessary energy to drive the reaction to completion.

  • Recrystallization is a standard purification technique to obtain a product of high purity, which is essential for accurate biological evaluation.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Substituted 2-aminothiophenes have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.

Comparative Data of Representative 2-Aminothiophene Analogs:

Compound/AnalogR1 (at C4)R2 (at C5)R3 (at C3)Test OrganismMIC (µg/mL)Reference
Analog A -CH3-H-COOCH3Staphylococcus aureus16[6][7]
Escherichia coli32[6][7]
Analog B -CH3-CONH2-COOCH3Staphylococcus aureus8[5]
Escherichia coli16[5]
Analog C -Phenyl-H-COOCH3Bacillus subtilis12.5[5]
Pseudomonas aeruginosa25[5]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a carbamoyl group at the C5 position (Analog B) appears to enhance antibacterial activity compared to an unsubstituted C5 (Analog A).[5]

  • Substitution with a phenyl group at the C4 position (Analog C) can lead to potent activity, though the spectrum of activity may vary.

  • Generally, electron-withdrawing groups at the C3 and C5 positions tend to favor antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.[8]

Materials:

  • Synthesized thiophene analogs

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., ampicillin)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the 96-well plates containing MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Kinase Inhibitory Activity

The 2-aminothiophene scaffold has been successfully employed in the development of potent kinase inhibitors for cancer therapy.[9][10] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Comparative Data of Representative 2-Aminothiophene Analogs as Kinase Inhibitors:

Compound/AnalogR1 (at C4)Target KinaseIC50 (nM)Reference
Analog D -PhenylaPKC50[9][10]
Analog E -4-MethoxyphenylaPKC25[9][10]
Analog F -PhenylVEGFR-275[11]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the C4 position is critical for kinase inhibitory activity. Electron-donating groups on the phenyl ring at C4, such as a methoxy group (Analog E), can enhance the potency against atypical protein kinase C (aPKC).[9][10]

  • The overall substitution pattern determines the selectivity of the inhibitor for different kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the kinase inhibitory activity of the synthesized analogs.[12][13]

Materials:

  • Recombinant kinase (e.g., aPKC, VEGFR-2)

  • Specific peptide substrate for the kinase

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Synthesized thiophene analogs

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., an antibody-based detection system like ELISA or a fluorescence-based assay).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Key Concepts

Synthesis Workflow

G cluster_start Starting Materials ketone Ketone/Aldehyde gewald Gewald Three-Component Reaction ketone->gewald nitrile Active Methylene Nitrile nitrile->gewald sulfur Elemental Sulfur sulfur->gewald catalyst Basic Catalyst (e.g., Morpholine) catalyst->gewald purification Purification (Recrystallization) gewald->purification product 2-Aminothiophene Analog purification->product

Caption: Workflow for the synthesis of 2-aminothiophene analogs via the Gewald reaction.

Putative Mechanism of Kinase Inhibition

G cluster_kinase Kinase Active Site atp_pocket ATP Binding Pocket substrate_site Substrate Binding Site atp_pocket->substrate_site Phosphorylates no_phos No Phosphorylation atp_pocket->no_phos phos_substrate Phosphorylated Substrate substrate_site->phos_substrate atp ATP atp->atp_pocket Binds inhibitor 2-Aminothiophene Analog inhibitor->atp_pocket Competitively Binds substrate Substrate Protein

Caption: Competitive inhibition of a kinase by a 2-aminothiophene analog.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities. The Gewald reaction provides a robust and flexible synthetic route for generating a wide array of derivatives, facilitating comprehensive SAR studies. The comparative analysis presented in this guide highlights the potential of these compounds as both antimicrobial and anticancer agents.

Future research in this area should focus on:

  • Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse substituents to further refine SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the observed biological activities.

  • In Vivo Evaluation: Testing the most promising candidates in animal models to assess their efficacy and pharmacokinetic properties.

  • Optimization of Drug-like Properties: Modifying the lead compounds to improve their solubility, metabolic stability, and overall druggability.

By leveraging the insights and protocols provided in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile 2-aminothiophene scaffold.

References

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  • PubMed Central. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. [Link]

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A Comparative Guide to the Biological Activity of Methyl vs. Ethyl 2-Aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1][2] Among its simplest and most versatile derivatives are the methyl and ethyl 2-aminothiophene-3-carboxylates. While seemingly minor, the choice between a methyl and an ethyl ester can significantly influence the physicochemical properties and, consequently, the biological efficacy of the resulting molecules. This guide provides an in-depth comparison of these two fundamental building blocks, offering experimental insights and protocols for researchers in drug discovery and development.

The Physicochemical Nuance: Methyl vs. Ethyl

At the molecular level, the primary difference between the methyl (-CH₃) and ethyl (-CH₂CH₃) esters lies in their size, lipophilicity, and steric hindrance.

  • Lipophilicity: The ethyl group is larger and more nonpolar than the methyl group, leading to a slight increase in lipophilicity (fat-solubility). This can affect a compound's ability to cross cell membranes, a critical factor for reaching intracellular targets.

  • Steric Hindrance: The bulkier ethyl group can introduce greater steric hindrance around the ester functionality. This may influence how the molecule fits into the binding pocket of a target enzyme or receptor.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The rate of this hydrolysis can differ between methyl and ethyl esters, impacting the compound's pharmacokinetic profile and duration of action.

These subtle differences form the basis for observing variations in biological activity, making the choice of ester group a crucial early decision in a drug discovery program.

Comparative Analysis of Biological Activities

While direct, side-by-side comparisons in single studies are limited, analysis of the broader literature reveals trends in the activities of derivatives synthesized from these two starting materials. Thiophene derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Antimicrobial Activity

Both methyl and ethyl 2-aminothiophene-3-carboxylate derivatives have been extensively explored as precursors for novel antimicrobial agents.[1][4] The core scaffold is often functionalized to create compounds that target essential bacterial processes.

One study highlighted that novel compounds derived from ethyl 2-aminothiophene-3-carboxylates exhibited significant antibacterial activity, with some derivatives showing potency greater than the standard drugs Ampicillin and Gentamicin.[4] Another investigation into various ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives found them to be particularly active against B. subtilis.[1]

While specific data points for a direct comparison are scarce, the general consensus is that the overall antimicrobial profile is more heavily influenced by the other substituents on the thiophene ring rather than solely the nature of the ester group. However, the ethyl ester's slightly higher lipophilicity may offer a modest advantage in penetrating bacterial cell walls in certain contexts.

Synthesis and Experimental Protocols

A reliable and reproducible synthesis of the starting materials is paramount for any research program. The most common and versatile method for preparing 2-aminothiophenes is the Gewald reaction .[5][6]

The Gewald Reaction: A Foundational Synthesis

The Gewald reaction is a one-pot, multi-component reaction that combines a ketone or aldehyde, an activated nitrile (like methyl or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7]

Gewald_Synthesis Reactants Ketone/Aldehyde + Active Nitrile + Sulfur (S8) Intermediate Knoevenagel & Thiolation Intermediate Reactants->Intermediate One-Pot Reaction Catalyst Base Catalyst (e.g., Morpholine, Triethylamine) Catalyst->Intermediate Product 2-Aminothiophene- 3-carboxylate Intermediate->Product Cyclization & Aromatization

Caption: Workflow of the one-pot Gewald Synthesis.

Protocol 1: General Gewald Synthesis of Methyl/Ethyl 2-aminothiophene-3-carboxylates

This protocol is a generalized procedure adaptable for both methyl and ethyl esters by selecting the appropriate cyanoacetate starting material.[8]

Rationale: This one-pot method is efficient and avoids the isolation of intermediates. Morpholine is chosen as a catalyst because it effectively promotes both the initial Knoevenagel condensation and the subsequent ring closure.[8] The reaction temperature is kept moderate to prevent side reactions.

Materials:

  • Appropriate ketone (e.g., acetone, cyclohexanone) (0.05 mol)

  • Methyl cyanoacetate or Ethyl cyanoacetate (0.05 mol)

  • Elemental sulfur (0.05 mol, 1.6 g)

  • Methanol (30 mL)

  • Morpholine (5 mL)

Procedure:

  • To a 100 mL round-bottom flask, add the ketone (0.05 mol), the chosen cyanoacetate ester (0.05 mol), elemental sulfur (0.05 mol), and methanol (30 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add morpholine (5 mL) dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 35-40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the solid precipitate using a Büchner funnel and wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure methyl or ethyl 2-aminothiophene-3-carboxylate derivatives.

  • Validation: The product's identity and purity should be confirmed using techniques such as ¹H NMR, IR spectroscopy, and melting point determination.

In Vitro Biological Activity Assays

To quantitatively compare the biological effects of synthesized derivatives, standardized in vitro assays are essential. Below are protocols for assessing two common activities: anticancer (cytotoxicity) and antimicrobial.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[9][10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

Rationale: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][13] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[11]

MTT_Assay Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Compounds (Methyl/Ethyl Derivatives) Seed->Treat Incubate1 3. Incubate (e.g., 24-72 hours) Treat->Incubate1 AddMTT 4. Add MTT Reagent (0.5 mg/mL) Incubate1->AddMTT Incubate2 5. Incubate (2-4 hours) AddMTT->Incubate2 Solubilize 6. Solubilize Formazan (e.g., DMSO) Incubate2->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read Analyze 8. Calculate % Viability and IC50 Value Read->Analyze

Caption: Standard workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (methyl and ethyl ester derivatives) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[9][11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 3: Broth Microdilution for Antimicrobial MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[14]

Rationale: This method provides a quantitative result (the MIC value) which is more informative than qualitative disk diffusion methods. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium, allowing for precise determination of inhibitory activity.[15][16]

Procedure:

  • Prepare Compound Plate: In a sterile 96-well plate, prepare two-fold serial dilutions of your test compounds (e.g., from 256 µg/mL down to 0.5 µg/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture (18-24 hours old) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation: Add the standardized bacterial suspension to each well of the plate containing the compound dilutions.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[14]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15][16]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).[14][15]

Conclusion and Future Outlook

The choice between methyl and ethyl 2-aminothiophene-3-carboxylates as starting materials is a fundamental decision in the design of novel therapeutic agents. While the ethyl ester may offer a slight advantage in terms of lipophilicity, the ultimate biological activity of a derivative is a complex interplay of all its functional groups. The provided protocols for synthesis via the Gewald reaction and for evaluation using MTT and broth microdilution assays offer a robust framework for researchers to systematically investigate these differences. By carefully designing libraries of both methyl and ethyl ester derivatives and subjecting them to rigorous biological testing, scientists can elucidate nuanced structure-activity relationships and accelerate the development of new, more effective drugs.

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A Comparative Guide to the Efficacy of Thiophene-Based Compounds Versus Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has distinguished itself as a "privileged scaffold."[1] Its journey from an obscure coal tar contaminant to a core component of modern pharmaceuticals is a testament to its versatile chemical properties and significant biological activity.[2] The structural similarity of thiophene to a benzene ring, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2] Thiophene and its derivatives are integral to numerous FDA-approved drugs spanning a wide array of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

This guide provides an in-depth, objective comparison of the efficacy of prominent thiophene-based compounds against established drugs in key therapeutic areas. We will delve into the mechanistic underpinnings of their actions, present supporting quantitative data from relevant studies, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

Comparative Efficacy Analysis: Thiophene Derivatives in Oncology

Thiophene derivatives have shown considerable promise in cancer therapy, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms often involve the inhibition of critical enzymes or the disruption of essential cellular processes like signal transduction.[1]

Focus: Non-Small-Cell Lung Cancer (NSCLC)

A key area where thiophene-based drugs have made an impact is in the treatment of NSCLC, particularly those harboring epidermal growth factor receptor (EGFR) mutations.

Existing Drug Spotlight: Gefitinib

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a standard treatment for NSCLC patients with activating EGFR mutations. It functions by competitively inhibiting the ATP binding site of the EGFR enzyme, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.

Thiophene-Based Challenger: Olmutinib

Olmutinib, a thienopyrimidine-based compound, emerged as a third-generation EGFR-TKI designed to overcome resistance mechanisms that develop against earlier-generation drugs, such as the T790M mutation.[5]

Efficacy Comparison:

CompoundTargetCell Line (NSCLC)IC50 (nM)Reference
GefitinibEGFR (Wild-Type & Mutant)H1975 (L858R/T790M)>10,000(Preclinical Data)
OlmutinibEGFR (T790M Mutant)H1975 (L858R/T790M)9.2[5] (Preclinical Data)

Analysis of Efficacy:

The data clearly illustrates the superior efficacy of the thiophene-containing compound, Olmutinib, against NSCLC cell lines harboring the T790M resistance mutation. While Gefitinib is effective against sensitive EGFR mutations, its activity is significantly diminished in the presence of T790M. Olmutinib's structure, which incorporates the thiophene ring, is specifically engineered to bind effectively to the mutant EGFR, providing a critical therapeutic option for patients who have developed resistance to first-generation TKIs. The thiophene moiety plays a crucial role in orienting the molecule within the ATP-binding pocket of the mutant enzyme.

Signaling Pathway Visualization:

The following diagram illustrates the EGFR signaling pathway and the points of inhibition by TKIs like Gefitinib and Olmutinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR EGF EGF Ligand EGF->EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription TKI Gefitinib / Olmutinib TKI->P_EGFR Inhibition

Caption: EGFR signaling pathway and TKI inhibition point.

Comparative Efficacy Analysis: Thiophene Derivatives in Inflammation

Thiophene-based compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6][7]

Existing Drug Spotlight: Diclofenac

Diclofenac is a widely used NSAID that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. It is a non-selective inhibitor of both COX-1 and COX-2 enzymes.

Thiophene-Based Challenger: Tiaprofenic Acid

Tiaprofenic acid is an NSAID that features a thiophene ring in its structure.[8][9] Like diclofenac, it is used to treat pain and inflammation, particularly in rheumatic diseases.

Efficacy Comparison (In Vivo Model):

The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Diclofenac10~48%[8] (Representative data)
Thiophene Derivative (Compound 15)5058.46%[8]

Analysis of Efficacy:

While direct head-to-head clinical comparisons are complex, preclinical models provide valuable insights. In the carrageenan-induced paw edema model, certain novel thiophene derivatives have demonstrated anti-inflammatory activity superior to or comparable to standard drugs like diclofenac and indomethacin.[8] For instance, a thiophene derivative coupled to a morphine ring (compound 15) showed greater edema inhibition than indomethacin.[8] Tiaprofenic acid itself is a well-established anti-inflammatory agent, and its efficacy is attributed to the inhibition of prostaglandin synthesis via the COX pathway.[7] The thiophene scaffold in these molecules is crucial for their interaction with the active site of the COX enzymes.[6]

Experimental Workflow Visualization:

The following diagram outlines a typical workflow for screening anti-inflammatory compounds.

Anti_Inflammatory_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_analysis Data Analysis Synth Synthesize Thiophene Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synth->COX_Assay LOX_Assay LOX Inhibition Assay Synth->LOX_Assay Edema_Model Carrageenan-Induced Paw Edema (Rat) COX_Assay->Edema_Model Active Compounds LOX_Assay->Edema_Model Active Compounds Toxicity Acute Toxicity Studies Edema_Model->Toxicity SAR Structure-Activity Relationship (SAR) Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for anti-inflammatory drug screening.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented concepts, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene-based compound and the reference drug in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard model for evaluating acute anti-inflammatory activity in rodents.[1]

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Compound Administration: Administer the test compound (e.g., thiophene derivative) and the reference drug (e.g., Diclofenac) orally or intraperitoneally. The control group receives the vehicle only.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. Determine the percentage of edema inhibition by the treated groups relative to the control group using the formula:

    • % Inhibition = [(V_control - V_treated) / V_control] x 100

    • Where V is the mean increase in paw volume.

Discussion & Future Outlook

The comparative data presented highlights the immense potential of the thiophene scaffold in developing novel therapeutics that can rival or even surpass existing drugs in terms of efficacy, particularly against drug-resistant targets.[3] The synthetic accessibility of the thiophene ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of lead compounds.[10][11]

However, challenges remain. The metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which may cause toxicity.[12] Therefore, careful toxicological profiling is a critical step in the development of any new thiophene-based drug candidate.

Future research will likely focus on the development of novel thiophene derivatives with enhanced target selectivity and improved safety profiles. The integration of computational methods, such as in silico screening and molecular docking, will continue to accelerate the discovery and optimization of these promising compounds.[8] The continued exploration of thiophene chemistry promises to yield new and improved therapeutic agents, solidifying its status as a truly privileged structure in the art and science of drug discovery.[2]

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Unambiguous Structural Elucidation of Functionalized Thiophene Molecules: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a foundational pillar for rational design and optimization. Functionalized thiophenes, a privileged scaffold in a myriad of pharmaceuticals and organic electronics, present unique challenges and opportunities in their structural characterization. This guide offers an in-depth, comparative analysis of single-crystal X-ray crystallography as the gold standard for unambiguous structure determination, benchmarked against other powerful analytical techniques. As Senior Application Scientists, our aim is to provide not just a methodology, but a framework for critical thinking in the selection and application of techniques for the definitive structural elucidation of novel thiophene derivatives.

The Imperative for Definitive 3D-Structural Knowledge

The bioactivity and material properties of functionalized thiophenes are intrinsically linked to their three-dimensional architecture. Parameters such as bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state dictate everything from receptor binding affinity to charge transport efficiency. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable insights into connectivity and molecular weight, they often fall short of providing the unequivocal spatial arrangement of atoms that single-crystal X-ray crystallography delivers.

A Comparative Analysis of Key Characterization Techniques

The choice of analytical technique is a critical decision in the workflow of chemical research. Here, we objectively compare X-ray crystallography with NMR and MS for the structural characterization of functionalized thiophenes, highlighting their respective strengths and limitations.

Technique Information Provided Strengths for Functionalized Thiophenes Limitations
Single-Crystal X-ray Crystallography - Absolute 3D molecular structure- Precise bond lengths and angles- Stereochemistry and absolute configuration- Crystal packing and intermolecular interactions (e.g., π-stacking, hydrogen bonding)- Unambiguous determination of substitution patterns on the thiophene ring.- Direct visualization of intermolecular interactions crucial for understanding solid-state properties.[1][2]- Requires a high-quality single crystal, which can be challenging to grow.[3][4]- Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H, ¹³C)- Chemical environment of nuclei- Relative stereochemistry through coupling constants and NOE effects.- Excellent for determining the constitution and substitution patterns in solution.[5][6]- Provides insights into the dynamic behavior of the molecule in solution.[5]- Can be complex to interpret for highly substituted or polymeric thiophenes.[7][8]- Does not provide absolute configuration without chiral auxiliaries.- Ambiguities can arise in distinguishing between certain isomers.
Mass Spectrometry (MS) - Molecular weight and elemental composition- Structural information from fragmentation patterns.- High sensitivity and accuracy in determining molecular formula.[9][10]- Fragmentation patterns can help identify core structures and substituents.[9]- Does not provide information on stereochemistry or the 3D arrangement of atoms.- Isomeric thiophenes can sometimes exhibit similar fragmentation patterns.

The X-ray Crystallography Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized functionalized thiophene to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

Diagram: Single-Crystal X-ray Crystallography Workflow

workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source (Mo or Cu Kα) crystal_selection->xray_source goniometer Goniometer (Crystal Orientation) xray_source->goniometer detector Detector (Collecting Diffraction Pattern) goniometer->detector data_processing Data Processing (Integration & Scaling) detector->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure CIF & Report Generation

Caption: A generalized workflow for determining the crystal structure of a functionalized thiophene molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Functionalized Thiophene

This protocol provides a generalized yet detailed methodology for the structural determination of a novel functionalized thiophene derivative.

1. Crystal Growth (The Art and Science):

The adage "the better the crystal, the better the structure" holds especially true for novel compounds. The growth of diffraction-quality single crystals is often the most challenging step.[3][4]

  • Causality: The goal is to achieve a state of supersaturation slowly, allowing molecules to order themselves into a crystalline lattice rather than crashing out as an amorphous solid. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.

  • Protocol:

    • Solvent Screening: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

    • Slow Evaporation: Prepare a nearly saturated solution of the thiophene derivative in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.

    • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a volatile solvent. In the larger container, add a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

    • Slow Cooling: For thermally stable compounds, a saturated solution at an elevated temperature can be slowly cooled to induce crystallization.

2. Crystal Selection and Mounting:

  • Causality: A single, well-formed crystal with sharp edges and no visible defects is crucial for obtaining a clean diffraction pattern.

  • Protocol:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension).

    • Carefully mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryo-protectant oil.

3. Data Collection:

  • Causality: The crystal is rotated in a monochromatic X-ray beam to collect a complete set of diffraction data from all possible crystal planes.

  • Protocol:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated through a range of angles.

4. Structure Solution and Refinement:

  • Causality: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, which is then refined to obtain the final atomic model.[11][12]

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Structure Solution: Use direct methods or Patterson methods to obtain initial phases and generate an initial electron density map.

    • Model Building: Fit atoms into the electron density map to build an initial molecular model.

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data until the model converges and provides a good fit to the data.[13][14]

5. Validation and Analysis:

  • Causality: The final structure must be validated to ensure its chemical and crystallographic reasonability.

  • Protocol:

    • Check for any inconsistencies in bond lengths, angles, and thermal parameters.

    • Analyze intermolecular interactions and crystal packing.

    • Generate a Crystallographic Information File (CIF) for publication and deposition in a database like the Cambridge Structural Database (CSD).[15][16]

Comparative Analysis of Characterization Techniques: A Visual Guide

The following diagram illustrates the complementary nature of X-ray crystallography, NMR, and MS in the comprehensive characterization of a functionalized thiophene molecule.

Diagram: Complementary Nature of Analytical Techniques

techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray Absolute 3D Structure (Bond lengths, angles, stereochemistry) Crystal Packing nmr Connectivity (¹H, ¹³C) Solution Conformation xray->nmr Complementary information (solid vs. solution state) ms Molecular Weight Elemental Composition nmr->ms Confirmation of molecular identity molecule Functionalized Thiophene molecule->xray Provides definitive spatial arrangement molecule->nmr Confirms connectivity and solution behavior molecule->ms Determines molecular formula

Caption: The synergistic relationship between X-ray crystallography, NMR, and MS for comprehensive structural elucidation.

Conclusion: The Gold Standard for Structural Integrity

For researchers in drug development and materials science working with functionalized thiophenes, a definitive understanding of the three-dimensional molecular structure is paramount. While NMR and mass spectrometry are indispensable tools for routine characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a high-resolution, unambiguous picture of the atomic arrangement in the solid state. The insights gained from a well-refined crystal structure, from the precise geometry of the thiophene ring to the subtle nuances of intermolecular interactions, are invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and securing intellectual property. By integrating the strengths of each analytical technique, researchers can build a comprehensive and robust understanding of their novel functionalized thiophene molecules.

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and life sciences, the unequivocal determination of a molecule's elemental composition is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive technology for this purpose, providing the precision necessary to move from a nominal mass to a confident molecular formula.[1][2] This guide eschews a simple recitation of protocols; instead, it delves into the principles, compares the leading technologies, and provides a robust framework for experimental design and data interpretation, reflecting the insights gained from years of hands-on application.

Part 1: The Foundational Pillars of Formula Confirmation by HRMS

The ability of HRMS to assign a molecular formula hinges on its capacity to measure the mass-to-charge ratio (m/z) of an ion with extraordinary precision.[3] This capability is built upon two critical performance metrics: mass accuracy and resolving power.

  • Mass Accuracy: The Cornerstone of Confidence Low-resolution mass spectrometry measures a "nominal mass," which is the integer mass of the most abundant isotope of each element in a molecule.[4] HRMS, however, measures the "exact mass," which accounts for the minute mass differences of individual atoms (the "mass defect").[4][5] For instance, an atom of ¹⁶O does not weigh exactly 16, but 15.9949 Da.[4][6] This distinction is paramount. Two different molecules, such as 2-octanone (C₈H₁₆O) and naphthalene (C₁₀H₈), both have a nominal mass of 128 Da. A low-resolution instrument cannot distinguish them. An HRMS instrument, however, measures their distinct exact masses (128.12018 Da and 128.06264 Da, respectively), allowing for unambiguous formula assignment.[4]

    Mass accuracy is expressed in parts-per-million (ppm) and represents the deviation of the measured mass from the theoretical exact mass.[7] Achieving low ppm error (typically < 5 ppm, often < 1 ppm) is essential for narrowing down the list of possible elemental compositions for an unknown ion.[1][8]

  • Resolving Power: The Key to Clarity in Complexity Resolving power is the ability of a mass spectrometer to distinguish between two ions with very similar m/z values.[8][9] In complex samples, such as those encountered in metabolomics or impurity profiling, the risk of isobaric interference—where two different ions have nearly the same mass—is high. High resolving power ensures that these distinct species are detected as separate peaks rather than a single, unresolved peak, which would lead to an inaccurate mass measurement and an incorrect formula assignment.[1][10]

  • Isotopic Pattern Analysis: The Final Layer of Validation Beyond the monoisotopic peak, HRMS can clearly resolve the isotopic distribution of an ion, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O.[1][7] The relative abundance of these isotopic peaks (e.g., the A+1 and A+2 peaks) provides a characteristic signature.[11][12] Sophisticated software algorithms compare the experimentally observed isotopic pattern to the theoretical pattern for a proposed formula. A high fidelity match significantly increases the confidence in the formula assignment.[11][13]

Part 2: A Comparative Guide to Modern HRMS Analyzers

The choice of an HRMS instrument has significant implications for experimental outcomes. The three dominant technologies—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—each offer a unique balance of performance characteristics.

Analyzer Type Typical Resolving Power (FWHM) Typical Mass Accuracy (ppm) Scan Speed Relative Cost Key Strengths Key Limitations
Time-of-Flight (TOF) 10,000 - 60,000[5][14]2 - 10[15][16]Very Fast

High throughput, full-scan sensitivity, well-suited for coupling with fast chromatography (LC/GC).[15]Lower resolving power and mass accuracy compared to Orbitrap and FT-ICR.[15]
Orbitrap 100,000 - >240,000[5][14][17]< 1 - 3[16][17]Moderate

$
Excellent balance of high resolution, high mass accuracy, and good scan speed.[17][18]Slower scan speeds at the highest resolution settings.[17]
FT-ICR >1,000,000[5][14]< 0.2 - 1[15][17]Slow

Unparalleled resolving power and mass accuracy, enabling isotopic fine structure analysis.[14][15]Very high cost, large footprint (superconducting magnet), and slow scan rates, often limiting its use with fast chromatography.[14][17]

Part 3: Experimental Workflow for High-Confidence Formula Confirmation

A robust methodology is critical for generating reliable and defensible results. The following protocol represents a self-validating system for formula confirmation.

Logical Flow for Formula Confirmation

G cluster_prep Phase 1: Acquisition cluster_proc Phase 2: Processing cluster_val Phase 3: Validation cluster_out Phase 4: Output Sample Sample Introduction Calibrate Instrument Calibration (Internal/External) Sample->Calibrate Crucial for Accuracy Acquire HRMS Data Acquisition Calibrate->Acquire Process Raw Data Processing (Peak Picking) Acquire->Process Generate Generate Candidate Formulas Process->Generate MassAcc Filter by Mass Accuracy (<5 ppm) Generate->MassAcc Isotope Score Isotopic Pattern Fidelity MassAcc->Isotope Primary Filter Rules Apply Chemical Rules (e.g., Nitrogen Rule, DBE) Isotope->Rules Secondary Filter Result Confirmed Molecular Formula Rules->Result Increased Confidence

Caption: Workflow for unambiguous molecular formula confirmation using HRMS.

Step-by-Step Experimental Protocol
  • Instrument Calibration (The Trustworthiness Checkpoint):

    • Rationale: Mass calibration is the most critical step to ensure high mass accuracy.[7][8] It corrects for any instrumental drift.

    • External Calibration: A calibration standard is infused and a calibration file is generated before the analysis of the unknown sample. This is the minimum requirement.

    • Internal Calibration (Lock Mass): A known calibrant compound is continuously introduced alongside the analyte during the entire run.[8] This provides real-time correction for mass drifts, typically yielding superior mass accuracy (<1-2 ppm).[16]

    • Procedure:

      • Prepare a fresh solution of a certified calibration mixture appropriate for the mass range and ionization mode (e.g., sodium formate, PFK).[19]

      • For external calibration, infuse the standard and acquire data. Use the manufacturer's software to generate a new calibration profile.

      • For internal calibration, set up a separate infusion line for the calibrant to be introduced into the source concurrently with the LC eluent. Specify the m/z of the lock mass ion(s) in the acquisition method.

  • Sample Preparation and Chromatographic Separation:

    • Rationale: While HRMS is powerful, reducing sample complexity through chromatography (LC or GC) is vital. It minimizes ion suppression and separates isomers, which HRMS alone cannot distinguish.[20]

    • Procedure:

      • Prepare the sample in a solvent compatible with the mobile phase to ensure good peak shape.

      • Use a chromatographic method (e.g., UHPLC) that provides sharp peaks (typically <5-10 seconds wide) to maximize signal-to-noise.[17]

      • Ensure the concentration of the analyte is sufficient to produce a strong signal and clear isotopic peaks.[11]

  • Data Acquisition:

    • Rationale: The goal is to acquire high-quality, full-scan data with sufficient resolution and mass accuracy.

    • Procedure:

      • Set the mass analyzer to a resolving power sufficient to resolve potential interferences (e.g., >60,000 for Orbitrap or Q-TOF).

      • Acquire data in full-scan mode across a relevant m/z range.

      • If structural information is also desired, use a data-dependent (DDA) or data-independent (DIA) acquisition mode to trigger fragmentation (MS/MS).[21]

  • Data Processing and Formula Generation:

    • Rationale: This step uses specialized software to extract a molecular formula from the accurate mass data.[22]

    • Procedure:

      • Process the raw data. The software will detect the monoisotopic m/z of the peak of interest.

      • Input the measured m/z into a formula calculator or predictor tool within the instrument software.[22]

      • Apply Constraints (Crucial for Reducing False Positives):

        • Mass Tolerance: Set a narrow window based on your expected instrument performance (e.g., 5 ppm).[13]

        • Elemental Composition: Limit the possible elements to those reasonably expected in your sample (e.g., C, H, N, O, S, P, halogens). Set realistic ranges for the number of each atom.[23]

        • Chemical Rules: Apply rules like the "Nitrogen Rule" (an odd nominal mass implies an odd number of nitrogen atoms) and Double Bond Equivalence (DBE) to filter out chemically nonsensical formulas.[13][23]

      • The software will generate a list of candidate formulas ranked by mass error and, importantly, by the quality of the fit between the measured and theoretical isotopic patterns.[24] The formula with the lowest mass error and highest isotopic fidelity is the most likely candidate.

Part 4: Challenges and Authoritative Insights

  • Mass Accuracy is Not Enough: Even with sub-ppm mass accuracy, multiple molecular formulas can be proposed for a given mass, especially as the mass increases.[17] This is why isotopic pattern matching and chemical constraints are not optional—they are essential for confidence.

  • The Isomer Problem: HRMS determines elemental composition, not molecular structure. Different isomers (e.g., positional isomers) will have the exact same molecular formula and cannot be distinguished by MS alone.[20] Chromatographic separation is the only way to resolve them.

  • Sample Complexity and Signal Intensity: In complex matrices, low-abundance ions may be difficult to detect or may have their isotopic patterns distorted by co-eluting species.[11] This can compromise the accuracy of the formula assignment. Striving for good chromatography and sufficient signal intensity is key.[11]

Part 5: Application in Drug Development

In the pharmaceutical industry, HRMS is an indispensable tool applied across the development pipeline.[21]

  • Metabolite Identification: HRMS is used to find and identify the elemental composition of drug metabolites in complex biological matrices.[3][18]

  • Impurity and Degradant Characterization: It provides rapid formula confirmation for unknown impurities and degradation products found in stability studies, which is a regulatory requirement.[10][21]

  • Biopharmaceutical Analysis: For large molecules like peptides and proteins, HRMS can confirm the amino acid composition and identify post-translational modifications with high precision.[25]

Conclusion

High-Resolution Mass Spectrometry is more than an instrument; it is a comprehensive analytical strategy. Achieving confident formula confirmation is not merely about accessing a machine with impressive specifications. It requires a deep understanding of the interplay between mass accuracy, resolving power, and isotopic distribution. By implementing a robust workflow that includes meticulous calibration, thoughtful data acquisition, and intelligent data processing with multiple validation criteria, researchers can leverage the full power of HRMS to transform an accurate mass into a confirmed molecular formula, driving research and development forward with confidence and certainty.

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  • Formula Prediction in HRMS Analysis on LC Q TOF . (2025, March 27). YouTube. [Link]

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  • Gabilondo, B., et al. (2023, January 18). New algorithms demonstrate untargeted detection of chemically meaningful changing units and formula assignment for HRMS data of polymeric mixtures in the open-source constellation web application . Journal of Cheminformatics. [Link]

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  • Performing drug screening through high resolution mass spectrometry in the clinical laboratory: to implement or not? . (2017, June 13). myadlm.org. [Link]

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Navigating the Cytotoxic Landscape of Thieno[2,3-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to the purine base adenine found in DNA and RNA.[1] This core structure has been extensively explored, leading to a diverse range of derivatives with significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of the cytotoxicity of various substituted thieno[2,3-d]pyrimidines against different cancer cell lines, supported by experimental data from recent studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the diverse mechanisms of action that these compounds employ to induce cancer cell death.

The Rationale Behind Targeting Cancer with Thieno[2,3-d]pyrimidines

The fused heterocyclic nature of thieno[2,3-d]pyrimidines allows them to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[3] By strategically modifying the substituents at various positions on the core scaffold, researchers can fine-tune the pharmacological properties of these molecules to enhance their potency and selectivity against specific cancer-related targets. This guide will explore how substitutions at key positions influence cytotoxicity, providing a rationale for the design of next-generation anticancer agents.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of thieno[2,3-d]pyrimidine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the cytotoxic activity of representative substituted thieno[2,3-d]pyrimidines from various studies, highlighting the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Proposed Target/MechanismReference
Series 1: Dithiocarbamate Derivatives
3nC2-dithiocarbamate side chainA549 (Lung)4.87Tubulin polymerization inhibitor[4][5]
Series 2: VEGFR-2 Inhibitors
22Varied substitutionsMCF-7 (Breast)11.32 ± 0.32VEGFR-2 inhibitor, apoptosis inducer[6]
HepG2 (Liver)16.66 ± 1.22[6]
Series 3: Topoisomerase II Inhibitors
8Hexahydrobenzo[1][7]thieno[2,3-d]pyrimidineColon HT-29(IC50 vs. Topo IIα) 41.67 ± 3.89Topoisomerase II inhibitor, G2/M arrest[8]
Series 4: Sulfa-Drug Conjugates
143-sulfa-doxine, 2-thioneMCF-7 (Breast)22.12Not specified[9]
133-sulfa-dimethoxazine, 2-thioneMCF-7 (Breast)22.52Not specified[9]
93-sulfanilamide, 2-thioneMCF-7 (Breast)27.83Not specified[9]
Series 5: General Cytotoxic Agents
8d5-amino-2-ethylmercapto-4-phenyl-6-substitutedHUH-7 (Liver)5.8 (µg/mL)Not specified[10][11]
MCF-7 (Breast)8.3 (µg/mL)[10][11]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one2-benzylamino, 5,6-dimethylMDA-MB-435 (Melanoma)GP = -31.02%Not specified[7][12]

Expert Interpretation: The data clearly demonstrates that the cytotoxic profile of thieno[2,3-d]pyrimidines is highly dependent on the nature and position of their substituents. For instance, the introduction of a dithiocarbamate side chain at the C2 position directs the compound's activity towards tubulin inhibition.[4][5] In contrast, other substitution patterns can lead to potent inhibition of receptor tyrosine kinases like VEGFR-2 or enzymes critical for DNA replication such as topoisomerase II.[6][8] The conjugation of sulfa drugs has also proven to be an effective strategy for enhancing cytotoxicity against breast cancer cells.[9]

Unraveling the Mechanisms of Action: A Deeper Dive

The anticancer activity of thieno[2,3-d]pyrimidines stems from their ability to interfere with various cellular processes essential for tumor growth. The following sections detail some of the key mechanisms of action identified for this class of compounds.

Inhibition of Tubulin Polymerization

Certain thieno[2,3-d]pyrimidine derivatives, particularly those with a dithiocarbamate side chain at the C2 position, have been shown to target the microtubule network.[4]

Experimental Validation: In a study by a research group, compound 3n was identified as a potent cytotoxic agent against human lung cancer (A549) and colon cancer (HCT-116) cell lines.[5] To elucidate its mechanism, a biotin-labeled probe of 3n was synthesized. Affinity purification coupled with mass spectrometry identified tubulin as the direct binding partner.[4] Further in vitro assays confirmed that 3n inhibits tubulin polymerization in a dose-dependent manner and competes with paclitaxel for binding to tubulin.[4] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and activation of the spindle assembly checkpoint (SAC), ultimately triggering apoptosis.[5]

G cluster_0 Thieno[2,3-d]pyrimidine (e.g., 3n) cluster_1 Cellular Processes Compound 3n Compound 3n Tubulin Tubulin Compound 3n->Tubulin Inhibits Polymerization Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule Dynamics->Spindle Assembly Checkpoint (SAC) Activation Disruption leads to Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint (SAC) Activation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Mechanism of tubulin-targeting thieno[2,3-d]pyrimidines.

Targeting Receptor Tyrosine Kinases: The Case of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.

Experimental Validation: A recent study described the design and synthesis of novel thieno[2,3-d]pyrimidines with anti-VEGFR-2 activity.[6] Compound 22 emerged as a particularly potent inhibitor with an IC50 value of 0.58 µM against VEGFR-2.[6] This inhibition of VEGFR-2 translated into significant anti-proliferative activity against MCF-7 and HepG2 cancer cells.[6] Mechanistic investigations revealed that compound 22 induces cell cycle arrest at the G2/M phase and promotes both early and late apoptosis in MCF-7 cells.[6] This apoptotic induction was associated with an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, alongside the activation of caspases 8 and 9.[6]

G cluster_0 Thieno[2,3-d]pyrimidine (e.g., 22) cluster_1 VEGFR-2 Signaling Pathway Compound 22 Compound 22 VEGFR-2 VEGFR-2 Compound 22->VEGFR-2 Inhibits VEGF VEGF VEGF->VEGFR-2 Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling (e.g., PI3K/Akt, MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation & Survival G2/M Arrest G2/M Arrest Downstream Signaling (e.g., PI3K/Akt, MAPK)->G2/M Arrest Inhibition leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Increased BAX/Bcl-2 ratio\nActivated Caspases 8 & 9 Increased BAX/Bcl-2 ratio Activated Caspases 8 & 9 Apoptosis->Increased BAX/Bcl-2 ratio\nActivated Caspases 8 & 9

Figure 2: VEGFR-2 inhibition by substituted thieno[2,3-d]pyrimidines.

DNA Damage and Repair Pathway Interference: Topoisomerase II Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[8] Inhibitors of these enzymes are effective anticancer agents.

Experimental Validation: A series of hexahydrobenzo[1][7]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their topoisomerase II inhibitory activity.[8] Compound 8 demonstrated the highest inhibitory activity against topoisomerase IIα with an IC50 of 41.67 ± 3.89 μM, which was more potent than the reference drug etoposide.[8] This compound induced cell cycle arrest at the G2/M phase in colon HT-29 cells and significantly increased the apoptotic ratio by 19.1-fold.[8]

Experimental Methodologies: A Guide to Reproducibility

To ensure the validity and reproducibility of cytotoxicity data, standardized experimental protocols are crucial. The following outlines a typical workflow for evaluating the cytotoxic effects of substituted thieno[2,3-d]pyrimidines.

Cell Viability Assays (MTT or SRB)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol (SRB Assay Example): [9]

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the treatment medium and fix the cells with a solution like 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

G cluster_0 Experimental Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) Overnight Incubation (Attachment) Overnight Incubation (Attachment) Cell Seeding (96-well plate)->Overnight Incubation (Attachment) Compound Treatment (Varying Concentrations) Compound Treatment (Varying Concentrations) Overnight Incubation (Attachment)->Compound Treatment (Varying Concentrations) Incubation (e.g., 48h) Incubation (e.g., 48h) Compound Treatment (Varying Concentrations)->Incubation (e.g., 48h) Cell Fixation (e.g., TCA) Cell Fixation (e.g., TCA) Incubation (e.g., 48h)->Cell Fixation (e.g., TCA) Staining (e.g., SRB) Staining (e.g., SRB) Cell Fixation (e.g., TCA)->Staining (e.g., SRB) Washing Washing Staining (e.g., SRB)->Washing Dye Solubilization Dye Solubilization Washing->Dye Solubilization Absorbance Reading Absorbance Reading Dye Solubilization->Absorbance Reading Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Reading->Data Analysis (IC50 Calculation)

Figure 3: Standard workflow for a cell viability assay.

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The studies highlighted in this guide demonstrate that by employing rational design and strategic substitutions, it is possible to develop derivatives with high potency and diverse mechanisms of action. The key to advancing this field lies in a deep understanding of the structure-activity relationships and the specific molecular targets of these compounds. Future research should focus on optimizing the pharmacokinetic properties of the most promising leads and evaluating their efficacy in in vivo cancer models. The versatility of the thieno[2,3-d]pyrimidine core ensures its continued relevance in the ongoing quest for more effective and selective cancer therapies.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate are paramount to maintaining a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower your research with the highest standards of safety, ensuring that your groundbreaking work is built on a foundation of trust and scientific integrity.

Hazard Profile and Immediate Safety Precautions

Presumptive Hazards:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]

Based on this profile, immediate safety protocols in the laboratory should include:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][8] Ensure that eyewash stations and safety showers are unobstructed and in close proximity to the handling area.[6][9]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[5][6][9] Gloves must be inspected before use and disposed of properly after handling.

Table 1: Presumptive Hazard Classification
Hazard ClassCategoryStatement
Acute Toxicity, Oral4Harmful if swallowed.
Skin Corrosion/Irritation2Causes skin irritation.
Serious Eye Damage/Irritation2ACauses serious eye irritation.
STOT - Single Exposure3May cause respiratory irritation.

This table is constructed based on data from structurally similar compounds.[3][4][5][6][7]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be treated as a hazardous waste process from cradle to grave.[10] Never dispose of this chemical or its containers down the drain or in regular trash.[11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[11][12]

  • Action: Immediately designate a specific, clearly labeled hazardous waste container for "this compound and related solid waste."

  • Causality: Thiophene derivatives can be incompatible with strong oxidizing agents, acids, and bases.[7][12] Mixing this waste with other streams, such as acidic or basic waste, could trigger an exothermic reaction or the release of toxic gases.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.[11][12]

  • Action: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-top lid.[12] The container must be in good condition, with no cracks or signs of deterioration.[12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[10][12][13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Federal and local regulations strictly govern the temporary storage of hazardous waste in laboratories.[12][13]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12][13] This area must be at or near the point of generation and under the control of the laboratory personnel. A designated space within a fume hood or a secondary containment bin on a benchtop are common SAA locations.[12]

  • Causality: The SAA ensures that hazardous waste is kept in a controlled, low-traffic area, minimizing the risk of spills and accidental mixing. Storing no more than 55 gallons of waste in an SAA is a key provision of the Resource Conservation and Recovery Act (RCRA).[13]

Step 4: Arranging for Final Disposal

Final disposal must be handled by a licensed hazardous waste contractor.[10][11]

  • Action: Once the waste container is full, or if it has been in the SAA for close to one year, contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup.[12] Do not move the waste to another SAA.[10] Your EHS office will coordinate with a licensed transporter for final disposal, which typically involves incineration or other approved methods.[10]

  • Causality: Licensed contractors have the permits, training, and equipment to transport and dispose of hazardous materials in compliance with EPA and DOT regulations, ensuring environmental protection.[10]

Emergency Procedures: Spill Management

Even with the best precautions, spills can occur. A prepared and swift response is critical to mitigating any potential harm.[8][14]

Step 1: Control, Alert, and Assess
  • Control: If the spill is minor and you are comfortable doing so, control the source of the spill.

  • Alert: Immediately alert colleagues in the vicinity and your laboratory supervisor.[15]

  • Assess: Evaluate the size and nature of the spill. For a small spill of a few grams, trained lab personnel can proceed with cleanup. For large spills, or any spill that you are not equipped or trained to handle, evacuate the area and call your institution's emergency number.[14][15]

Step 2: Containment and Cleanup
  • Action: Wearing appropriate PPE, contain the spill by creating a dike around the material with an inert absorbent, such as vermiculite or commercial absorbent pads.[8]

  • For a solid spill, carefully sweep the material into a dustpan to avoid creating dust.[8] If necessary, lightly mist with water to prevent powder from becoming airborne, unless this is incompatible with the specific material.[16]

  • Collect all contaminated absorbent materials and place them in a sealed, leak-proof container for disposal as hazardous waste.[8][15]

Step 3: Decontamination
  • Action: Clean the spill area with a mild detergent and water solution.[15]

  • All materials used in the cleanup, including wipes, gloves, and any contaminated clothing, must be disposed of as hazardous waste.[16]

Diagram 1: Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Contractor Start Waste Generation (e.g., contaminated weigh paper, used reaction vial) Segregate Segregate into Dedicated Waste Container Start->Segregate Label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings Segregate->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Full Is Container Full or Approaching 1-Year Limit? Store->Full ContactEHS Contact EHS for Pickup Full->ContactEHS Yes FinalDisposal Licensed Contractor Transports for Final Disposal (e.g., Incineration) ContactEHS->FinalDisposal

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. As a substituted thiophene, this compound is integral to various research and development pipelines, particularly in medicinal chemistry.[1][2] Adherence to the following procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. This guide is built upon the foundational principles of risk assessment, hazard mitigation, and procedural validation.

Hazard Analysis and Risk Mitigation

The primary hazards associated with this compound are inferred from closely related structures. The ethyl ester analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Based on this and data from other aminothiophene derivatives, it is prudent to assume the target compound presents similar, if not identical, risks.[4][5][6]

Key Hazard Pathways:

  • Dermal Contact: The most probable route of accidental exposure. Thiophene and its derivatives can irritate the skin and may be absorbed, leading to systemic effects.[7]

  • Ocular Contact: Direct contact can cause serious irritation.[3]

  • Ingestion: Accidental ingestion is harmful.[3]

  • Inhalation: While the compound is likely a solid at room temperature, inhalation of fine dust or aerosols generated during handling can irritate the respiratory system.[4][8]

The workflow for handling this compound must be designed to minimize these exposure risks at every step.

Hazard_Mitigation_Workflow cluster_prep Preparation & Weighing cluster_handling Active Handling cluster_cleanup Cleanup & Disposal Prep Assess Hazards (Review SDS/Analog Data) Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed to Weigh Weigh in Ventilated Enclosure (Fume Hood / Balance Shield) Don_PPE->Weigh Enter Lab Solubilize Solubilize/React in Closed System Weigh->Solubilize Transfer Compound Decontaminate Decontaminate Glassware & Surfaces Solubilize->Decontaminate Post-Reaction Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE After Cleaning Dispose Segregate & Dispose of Waste Doff_PPE->Dispose Final Step

Caption: Hazard Mitigation Workflow for Chemical Handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific equipment is based on a composite understanding of hazards posed by thiophenes, aromatic amines, and carbamates.[7][9][10]

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield should be worn over safety glasses when handling bulk quantities or if there is a splash hazard.[11]Protects against accidental splashes and airborne particulates causing serious eye irritation.
Hand Protection Double-gloving with nitrile gloves.[12]Provides robust protection against skin contact and absorption. The outer glove is removed immediately after handling, minimizing cross-contamination.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Protects skin and personal clothing from contamination. FR properties are a general best practice in chemical laboratories.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If weighing outside a fume hood, a dust mask (N95 or better) is recommended.[6]Prevents inhalation of aerosolized powder, which can cause respiratory irritation.[4]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Handling and Use Protocol
  • Designated Area: All handling of this compound must occur within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[13]

  • Pre-Handling Check: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[4] Verify that all necessary PPE is available and in good condition.

  • Weighing:

    • Perform weighing within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

    • Use anti-static weigh boats or paper to prevent electrostatic discharge, which can cause fine powders to become airborne.

    • Tare the balance with the weigh boat before adding the chemical.

    • Use a spatula to carefully transfer the desired amount of the compound. Avoid creating dust clouds.

  • Solubilization and Reaction:

    • Add solvents to the solid compound slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel closed or covered to the greatest extent possible.

  • Post-Handling Decontamination:

    • Wipe down the spatula, weigh boat, and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[14]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as detailed in Section 2.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[14]

  • Cleanup:

    • Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[15]

    • Clean the spill area with a solvent-moistened cloth, followed by soap and water.

    • Collect all cleanup materials in a sealed, labeled hazardous waste bag or container.[14]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect un-used compound, contaminated weigh boats, and disposable labware into a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., HDPE).[14]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat or ignition sources, pending collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[14][16]

Disposal_Process cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_ppe Contaminated PPE Start Waste Generation (Solid, Liquid, PPE) Solid_Container Seal in Labeled HDPE Container Start->Solid_Container Liquid_Container Seal in Labeled Solvent Bottle Start->Liquid_Container PPE_Bag Seal in Labeled Waste Bag Start->PPE_Bag Storage Store in Designated Waste Accumulation Area Solid_Container->Storage Liquid_Container->Storage PPE_Bag->Storage Pickup Arrange for Pickup by Licensed Contractor Storage->Pickup

Caption: Waste Segregation and Disposal Workflow.

By implementing this comprehensive safety and handling plan, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • New Jersey Department of Health. (2000, December). Hazard Summary: Thiophene.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Thiophene.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet: Methyl 4-aminothiophene-3-carboxylate.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Carbachol.
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  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Thiophene.
  • National Center for Biotechnology Information. (2025, December 13). PubChem Compound Summary for CID 602880, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. Retrieved from [Link].

  • Ghoshal, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Product Page: Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611221, Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. Retrieved from [Link].

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (2011, January 18). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Salo, S. (n.d.). Thiophene and its Derivatives.
  • PubMed Central. (n.d.). Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries.
  • Sonal Plastic. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.
  • ResearchGate. (2025, October 16). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.